Astragaloside II
説明
This compound has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source
特性
IUPAC Name |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWNHWGQTMCQIV-PENCHUSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316608 | |
| Record name | Astragaloside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84676-89-1 | |
| Record name | Astragaloside II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84676-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragaloside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRAGALOSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5J34DHEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Astragaloside II: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Astragaloside II (AS II), a cycloartane-type triterpene glycoside extracted from the traditional medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, immunomodulatory, tissue-reparative, and neuroprotective effects. The information is curated for researchers, scientists, and professionals involved in drug development.
Core Mechanisms of Action
This compound exerts its effects through the modulation of multiple key signaling pathways. Its multifaceted mechanism of action contributes to its therapeutic potential in a range of conditions, including inflammatory diseases, immune disorders, and tissue damage.
Anti-inflammatory and Antioxidant Effects
A primary mechanism of this compound is its potent anti-inflammatory and antioxidant activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines and mediators. In models of ulcerative colitis, this compound has been observed to decrease the levels of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2] This anti-inflammatory action is, in part, mediated by the inhibition of the NF-κB signaling pathway. This compound has been shown to decrease the phosphorylation of p65 and IκB, key components of this pathway.[1][2]
Furthermore, this compound combats oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing the levels of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative damage.[2] This antioxidant effect is linked to the activation of the Nrf2 pathway. This compound has been found to increase the expression of Nrf2 and decrease the level of its inhibitor, Keap1, thereby promoting the cellular antioxidant response.[3]
Immunomodulatory Activity
This compound demonstrates significant immunomodulatory properties, particularly in T-cell activation. It has been shown to enhance the proliferation of primary splenocytes induced by various stimuli.[4] This effect is attributed to its ability to regulate the activity of the CD45 protein tyrosine phosphatase (PTPase).[4] By promoting CD45-mediated dephosphorylation of LCK at Tyr505, this compound triggers T-cell activation, leading to increased production of IL-2 and interferon-gamma (IFN-γ).[4]
Promotion of Tissue Repair and Regeneration
This compound actively promotes tissue repair, particularly in the context of intestinal epithelial wound healing. This is achieved through the activation of the mTOR signaling pathway.[5][6] AS II has been shown to increase the phosphorylation of mTOR and its downstream effectors, S6K and 4E-BP1.[6][7] This activation leads to increased protein synthesis and cell proliferation, which are crucial for wound closure.[6] A key mechanism in this process is the enhancement of L-arginine uptake through the upregulation of cationic amino acid transporters (CAT1 and CAT2).[5][6]
Neuroprotective and Remyelinating Effects
Emerging research highlights the neuroprotective potential of this compound. It has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, which are responsible for myelination in the central nervous system.[8] This effect is mediated through its interaction with the p75 neurotrophin receptor (p75NTR), leading to the suppression of the β-catenin/Id2/MBP signaling axis.[8] By facilitating remyelination, this compound presents a promising therapeutic avenue for demyelinating neurological diseases.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| CCD-18Co | Lipopolysaccharide (LPS) + AS II | 1 µM | - | Significant reversal of LPS-induced increases in IL-6, TNF-α, and IL-1β | [2] |
| CCD-18Co | Lipopolysaccharide (LPS) + AS II | 1 µM | - | Significant reversal of LPS-induced increase in NO and MDA, and decrease in SOD | [2] |
| Rat Primary Osteoblasts | AS II | 0.1 nM - 10 µM | 48-72 h | Concentration-dependent promotion of cell viability | [1] |
| Primary Splenocytes | ConA, alloantigen, or anti-CD3 + AS II | 10-30 nM | 48-96 h | Significant enhancement of proliferation | [1] |
| Bel-7402/FU cells | AS II | 80 µM | 48 h | Sensitization to 5-fluorouracil-induced cell death via autophagy suppression | [1] |
| Caco-2 cells | AS II | 0.1 µM | 24 h | Increased phosphorylation of mTOR, S6K, and 4E-BP1 | [6][7] |
| Vero cells | Dengue virus + AS II | 1.56 µg/ml | - | Inhibition of viral replication (MIC) | [9] |
| SGC-7901 cells | Cisplatin + AS II | 50 µM | - | Inhibition of autophagy and enhancement of cisplatin-induced apoptosis | [9] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage | Duration | Observed Effect | Reference |
| Mice | DSS-induced ulcerative colitis | 30-50 mg/kg (p.o.) | 10 days | Alleviation of symptoms, reduced DAI score, prevention of body weight loss, increased colon length, decreased pro-inflammatory cytokines and oxidative stress markers | [1] |
| Mice | CTX-induced immunosuppression | 50 mg/kg (p.o.) | - | Promoted recovery of splenic T cell proliferation and production of IFN-γ and IL-2 | [4] |
| Rats | STZ-induced diabetic nephropathy | 3.2 and 6.4 mg/kg | 9 weeks | Ameliorated albuminuria, renal histopathology, podocyte foot process effacement, and podocyte apoptosis | [3][9] |
| Mice | TNBS-induced colitis | 10 mg/kg | - | Prevented decreases in small intestine and colon length, as well as body weight | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Model of Ulcerative Colitis
-
Cell Line: Human colon fibroblast cell line CCD-18Co.[2]
-
Induction of Inflammation: Cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) to mimic inflammation.[2]
-
Treatment: this compound was added at a concentration of 1 µM.[2]
-
Assays:
-
Cell Proliferation: CCK-8 assay was used to determine cell viability.[2]
-
Inflammatory Cytokines: Levels of IL-6, TNF-α, and IL-1β in the cell supernatant were measured by ELISA.[2]
-
Oxidative Stress Markers: Nitric oxide (NO), superoxide dismutase (SOD), and malondialdehyde (MDA) levels were determined using specific assay kits.[2]
-
Western Blot: Expression of proteins in the NF-κB pathway (p-p65, p-IκB) and HIF-α was analyzed.[2]
-
T-Cell Activation Assay
-
Cells: Primary splenocytes were isolated from mice.[4]
-
Stimulation: Splenocytes were stimulated with Concanavalin A (ConA), alloantigen, or anti-CD3 antibody to induce proliferation.[4]
-
Treatment: this compound was added at concentrations of 10 and 30 nM.[4]
-
Assays:
-
Proliferation: Cell proliferation was measured using a BrdU incorporation assay or similar methods.[4]
-
Cytokine Secretion: Levels of IL-2 and IFN-γ in the culture supernatant were quantified by ELISA.[4]
-
Gene Expression: mRNA levels of IFN-γ and T-bet were determined by real-time PCR.[4]
-
Surface Marker Expression: Expression of CD25 and CD69 on CD4+ T cells was analyzed by flow cytometry.[4]
-
In Vivo Model of Ulcerative Colitis
-
Animal Model: Dextran sulfate sodium (DSS)-induced colitis in mice.[2]
-
Induction of Colitis: Mice were administered DSS in their drinking water.[2]
-
Treatment: this compound was administered orally at doses of 30-50 mg/kg for 10 days.[1]
-
Assessments:
-
Disease Activity Index (DAI): Clinical symptoms such as body weight loss, stool consistency, and rectal bleeding were scored daily.[1]
-
Colon Length: Measured as an indicator of inflammation.[1]
-
Histopathology: Colon tissues were examined for signs of inflammation and damage.[3]
-
Biochemical Analysis: Levels of inflammatory cytokines (IL-6, TNF-α, IL-1β), NO, MPO, and MDA, and the activity of SOD in colon tissues were determined.[1][2]
-
Western Blot: Expression of inflammatory proteins such as HIF-α, p-p65, and p-IκB in colon tissues was analyzed.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound anti-inflammatory and antioxidant signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Astragaloside II: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astragaloside II, a cycloartane-type triterpenoid saponin, is a significant bioactive compound predominantly found in the medicinal plant genus Astragalus. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction, isolation, and quantification, and a review of its interaction with key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Discovery and Structural Elucidation
This compound is one of the major saponins isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus var. mongholicus (Bge.) Hsiao, plants with a long history of use in traditional Chinese medicine.[1] Its chemical structure has been identified as (3β,6α,16β,20R,24S)-3-[(2-O-acetyl-β-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl-β-D-glucopyranoside.[2] The structural elucidation of this compound was achieved through the use of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
The molecular formula of this compound is C43H70O15, and its molecular weight is approximately 827.0 g/mol .[4] It is classified as a triterpenoid saponin, characterized by a cycloartane skeleton glycosylated at positions 3 and 6.[4]
Natural Sources and Quantitative Distribution
The primary natural source of this compound is the root of various Astragalus species. The concentration of this compound can vary depending on the species, the age of the plant, and the specific part of the root being analyzed.
| Plant Species | Plant Part | This compound Content (mg/g DW) | Reference |
| Astragalus membranaceus var. mongholicus | Root | 2.09 | [5] |
| Astragalus membranaceus (2-year cultivated) | Root | Highest among 2, 3, 4, and 5-year old plants | [6] |
| Astragalus aitosensis (in vitro root culture) | Root | 0.473 (increased from 0.331 with methyl jasmonate elicitor) | [7] |
| Astragalus hoantchy | Not specified | Present | [4] |
| Astragalus lepsensis | Not specified | Present | [4] |
| Astragalus basineri | Not specified | Present | [8] |
| Astragalus schahrudensis | Not specified | Present | [8] |
| Astragalus sieversianus | Not specified | Present | [8] |
Experimental Protocols
Extraction of this compound
A common method for the extraction of this compound from Astragalus root involves solvent extraction.
Protocol: Ethanol Reflux Extraction
-
Preparation of Plant Material: The dried roots of Astragalus membranaceus are pulverized and screened through a 10-mesh sieve.
-
Extraction: The powdered root material is subjected to reflux extraction with 70% ethanol at a solid-liquid ratio of 1:10 (w/v). The extraction is performed twice, each for a duration of 60 minutes.[9]
-
Filtration and Concentration: The resulting extract is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
High-speed counter-current chromatography (HSCCC) is an effective technique for the isolation and purification of this compound from the crude extract.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A suitable K value for HSCCC is typically between 0.5 and 1.0. A common solvent system for the separation of saponins is composed of n-hexane, ethyl acetate, methanol, and water.[10]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper organic phase).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).[11]
-
The mobile phase (the lower aqueous phase) is pumped into the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution (crude extract dissolved in the stationary phase) is injected.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions containing this compound are identified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantification of this compound
High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound.
Protocol: HPLC Quantification
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: A stock solution of this compound with a known concentration is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution.
-
Sample Solution: An accurately weighed amount of the plant extract is dissolved in methanol, filtered, and then injected into the HPLC system.
-
-
Calibration Curve and Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of this compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CD3OD).
-
NMR Experiments: A series of 1D and 2D NMR experiments are performed, including:
-
1H NMR: To determine the proton chemical shifts and coupling constants.
-
13C NMR: To determine the carbon chemical shifts.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.
-
-
Data Analysis: The NMR spectral data are analyzed to assign all the proton and carbon signals and to confirm the overall structure and stereochemistry of this compound.
Signaling Pathways
This compound has been shown to modulate several important signaling pathways, which underlies its diverse pharmacological effects.
mTOR Signaling Pathway
This compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[13] This activation is mediated, at least in part, by enhancing the uptake of L-arginine through cationic amino acid transporters (CATs).
CD45 Signaling Pathway
This compound can enhance T-cell activation by regulating the activity of the CD45 protein tyrosine phosphatase.[5][14] CD45 dephosphorylates the inhibitory tyrosine residue (Tyr505) of the Src-family kinase Lck, leading to T-cell activation.[5][15]
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a growing body of research supporting its biological activities. This technical guide provides a centralized resource for scientists and researchers, summarizing the key information regarding its discovery, natural abundance, and analytical methodologies. The detailed experimental protocols and elucidation of its effects on major signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this compound in various disease models. As research continues, a deeper understanding of its mechanisms of action will undoubtedly pave the way for its development as a novel therapeutic agent.
References
- 1. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Astragaloside IV Improves Vasodilatation Function by Regulating the PI3K/Akt/eNOS Signaling Pathway in Rat Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C43H70O15 | CID 13996693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tautobiotech.com [tautobiotech.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The differential regulation of Lck kinase phosphorylation sites by CD45 is critical for T cell receptor signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Astragaloside II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astragaloside II (AS-II), a cycloartane-type triterpene glycoside extracted from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse and potent pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anti-cancer properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a key bioactive constituent of Astragalus membranaceus, a herb with a long history of use in traditional Chinese medicine for its purported tonic and health-promoting properties.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, revealing AS-II as a modulator of critical cellular signaling pathways. This document serves as a comprehensive resource for understanding the biological activities of AS-II, summarizing key findings and providing practical experimental details for researchers in the field.
Core Biological Activities
This compound exhibits a broad spectrum of biological activities, primarily centered around immunoregulation, inflammation suppression, and modulation of cancer cell processes.
Immunomodulatory Activity
A significant body of evidence points to the immunomodulatory capabilities of this compound, particularly its role in T-cell activation. AS-II has been shown to enhance T-lymphocyte proliferation in response to various stimuli.[2] This effect is mediated, at least in part, through the regulation of the CD45 protein tyrosine phosphatase (PTPase), a critical regulator of T-cell receptor signaling.[2][3] By increasing CD45 phosphatase activity, AS-II promotes the dephosphorylation of LCK at its inhibitory Tyr505 residue, leading to T-cell activation.[3]
Anti-Inflammatory Effects
This compound demonstrates potent anti-inflammatory properties in both in vitro and in vivo models. It effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[4][5] The primary mechanism for this activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. AS-II has been observed to decrease the phosphorylation of IκB and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[1][4][6]
Anti-Cancer Activity
In the context of oncology, this compound has shown promise as a potential adjunctive agent in cancer chemotherapy.[3] Its anti-cancer effects are multifaceted, including the inhibition of autophagy in cancer cells, which can sensitize them to chemotherapeutic drugs like 5-fluorouracil.[4] Furthermore, AS-II has been reported to reverse P-glycoprotein-mediated multidrug resistance in human hepatic cancer cells.[7]
Organ Protective Effects
Recent studies have highlighted the protective effects of this compound on various organs. In models of diabetic nephropathy, AS-II has been shown to ameliorate podocyte injury and mitochondrial dysfunction.[8] It has also demonstrated therapeutic potential in experimental models of ulcerative colitis by promoting intestinal epithelial repair.[5][9][10] This reparative effect is linked to the activation of the mTOR signaling pathway, which enhances L-arginine uptake and protein synthesis.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line/System | Effective Concentration | Outcome | Reference |
| Immunomodulation | Primary mouse splenocytes | 10-30 nM | Enhanced proliferation | [2] |
| Primary mouse CD4+ T cells | 30 nM | Increased IL-2 and IFN-γ secretion | [2] | |
| CD45 PTPase activity assay | EC50: 3.33-10.42 µg/mL | Increased pNPP/OMFP hydrolysis | [3] | |
| Anti-inflammation | LPS-stimulated CCD-18Co cells | 1 µM | Decreased IL-6, TNF-α, IL-1β levels | [4][5] |
| Anti-cancer | Bel-7402/FU cells | 80 µM | Sensitized cells to 5-fluorouracil | [4] |
| SGC-7901 gastric cancer cells | 50 µM | Inhibited autophagy, enhanced cisplatin-induced apoptosis | [12] | |
| Intestinal Repair | Caco-2 cells | 0.1 µM | Increased cell proliferation and wound closure | [10] |
| Osteogenesis | Rat primary osteoblasts | 0.1 nM - 10 µM | Promoted cell viability | [4] |
Table 2: In Vivo Efficacy of this compound
| Biological Activity | Animal Model | Dosage | Outcome | Reference |
| Immunomodulation | CTX-induced immunosuppressed mice | 50 mg/kg (p.o.) | Restored splenic T-cell proliferation and cytokine production | [2] |
| Anti-inflammation | DSS-induced ulcerative colitis in mice | 30-50 mg/kg (p.o.) | Alleviated symptoms, reduced pro-inflammatory cytokines | [4] |
| Intestinal Repair | TNBS-induced colitis in mice | 10 mg/kg | Prevented decreases in intestine/colon length and body weight | [12] |
| Renal Protection | Streptozotocin-induced diabetic rats | 3.2 and 6.4 mg/kg | Decreased urinary albumin-to-creatinine ratio | [8][12] |
Signaling Pathways
The biological activities of this compound are underpinned by its modulation of several key signaling pathways.
NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. In inflammatory conditions, AS-II prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory genes.
mTOR Signaling Pathway
In the context of intestinal epithelial repair, this compound activates the mTOR signaling pathway. This activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell proliferation, contributing to wound healing.
CD45 PTPase Signaling in T-Cells
This compound enhances T-cell activation by directly modulating the activity of CD45 PTPase. This phosphatase removes an inhibitory phosphate group from the Src family kinase Lck, a key step in initiating the T-cell receptor (TCR) signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment (CCK-8 Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Cells of interest (e.g., CCD-18Co, Caco-2)
-
Complete cell culture medium
-
This compound stock solution
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10][12][13]
Cytokine Quantification (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants or tissue homogenates.
Materials:
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
96-well ELISA plates (pre-coated with capture antibody)
-
Wash buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Collect cell culture supernatants or prepare tissue homogenates.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells 4-6 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the wells 4-6 times.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Aspirate and wash the wells 4-6 times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until color develops.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.[7][8][14]
Western Blot Analysis of Signaling Proteins
Objective: To detect the expression and phosphorylation status of proteins in signaling pathways (e.g., NF-κB, mTOR).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound and/or stimuli as required.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1][6][15][16]
Experimental Workflow for In Vivo Colitis Model
Objective: To evaluate the therapeutic effect of this compound in a mouse model of ulcerative colitis.
Conclusion
This compound is a promising natural compound with a well-defined portfolio of biological activities, including potent immunomodulatory, anti-inflammatory, and anti-cancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, mTOR, and CD45 PTPase. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and accelerating its translation into clinical applications.
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV ameliorates allergic inflammation by inhibiting key initiating factors in the initial stage of sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the specific activity of the CD45 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Astragaloside IV inhibits the progression of liver cancer by modulating macrophage polarization through the TLR4/NF-κB/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside II's Role in Immunomodulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragalus membranaceus is a cornerstone herb in traditional Chinese medicine, revered for its broad therapeutic properties, including the enhancement of immune function.[1][2] Its primary bioactive constituents, a class of triterpenoid saponins known as astragalosides, are the focus of intense scientific investigation.[2][3] Among these, Astragaloside II (AS-II) has emerged as a potent immunomodulatory agent with distinct mechanisms of action.[4][5] Unlike the more extensively studied Astragaloside IV, AS-II demonstrates a particular aptitude for promoting T-cell-mediated immunity, positioning it as a compelling candidate for therapeutic development in contexts of immunosuppression and for vaccine adjuvant design.[4][6] This guide provides an in-depth technical overview of the current understanding of this compound's role in immunomodulation, focusing on its molecular targets, effects on immune cell populations, and the underlying signaling pathways.
Core Mechanism: T-Cell Activation via CD45 Protein Tyrosine Phosphatase
The principal immunomodulatory function of this compound is its ability to enhance T-cell activation by directly targeting the CD45 protein tyrosine phosphatase (PTPase).[4][6] CD45 is a critical regulator of T-cell receptor (TCR) signaling.[4] By dephosphorylating the inhibitory tyrosine residue (Tyr505) on the Src family kinase Lck, CD45 effectively primes T-cells for activation upon antigen presentation.[4]
This compound has been shown to concentration-dependently increase the enzymatic activity of CD45 PTPase.[4][6] This enhancement of CD45 activity leads to the dephosphorylation of Lck at Tyr505, a key step in initiating the T-cell activation cascade.[4] The immunostimulatory effects of AS-II on T-cells can be significantly blocked by a specific CD45 PTPase inhibitor, confirming this enzyme as a direct molecular target.[4][6] While CD45 is also expressed on B-cells, studies indicate that this compound does not have a significant effect on B-cell proliferation, highlighting a T-cell-specific mechanism of action.[4]
Effects on Immune Cell Function
This compound's influence on CD45 and downstream signaling translates into measurable changes in T-lymphocyte behavior, both in vitro and in vivo.
T-Lymphocyte Proliferation and Activation
In vitro, AS-II significantly enhances the proliferation of murine splenocytes and purified T-cells in response to stimulation by Concanavalin A (ConA), alloantigens, or anti-CD3 antibodies.[4][6] This proliferative effect is accompanied by the upregulation of key T-cell activation markers. Specifically, AS-II treatment increases the surface expression of CD25 (the IL-2 receptor alpha chain) and CD69 on CD4+ T-cells, which are indicative of an early activation state.[4]
Cytokine Production
A critical aspect of AS-II's immunomodulatory profile is its capacity to boost the production of Th1-polarizing cytokines. Treatment with this compound leads to a significant, dose-dependent increase in the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4] Furthermore, it upregulates the mRNA expression of IFN-γ and its master transcription factor, T-bet, reinforcing the commitment to a Th1 phenotype.[4][6] This cytokine profile is essential for effective cell-mediated immunity against intracellular pathogens and tumors.
In Vivo Immunostimulation
The immunostimulatory properties of this compound have been validated in a cyclophosphamide (CTX)-induced immunosuppression mouse model.[4] Oral administration of AS-II (50 mg/kg) effectively promoted the recovery of splenic T-cell proliferation and restored the production of IL-2 and IFN-γ, demonstrating its therapeutic potential in reversing immunosuppressed states.[4][6]
Anti-Inflammatory Effects in Other Contexts
While the primary focus has been on T-cell potentiation, evidence suggests AS-II also possesses anti-inflammatory properties. In a mouse model of ulcerative colitis, AS-II treatment was shown to decrease the expression of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β in colonic tissues.[7] This effect was linked to the inhibition of the NF-κB signaling pathway.[7] Similarly, in LPS-stimulated human colon fibroblast cells, AS-II reversed the increase in these same inflammatory mediators.[8] This suggests that AS-II's immunomodulatory role is context-dependent, capable of both stimulating cell-mediated immunity and dampening excessive inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on T-Cell Function
| Parameter | Cell Type | Stimulant | AS-II Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Proliferation | Murine Splenocytes | anti-CD3 | 10 & 30 nmol/L | Significant enhancement | [4][6] |
| IL-2 Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase | [4][6] |
| IFN-γ Secretion | Murine Splenocytes | anti-CD3 | 30 nmol/L | Significant increase | [4][6] |
| CD25 Expression | CD4+ T-Cells | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |
| CD69 Expression | CD4+ T-Cells | anti-CD3 | 30 nmol/L | Enhanced expression | [4] |
| Cytokine Levels | CCD-18Co cells | LPS (1 µg/mL) | 1 µM | Reversal of LPS-induced IL-6, TNF-α, IL-1β increase |[8] |
Table 2: In Vivo Effects of this compound
| Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| CTX-Induced Immunosuppression | This compound | 50 mg/kg (oral) | Restored splenic T-cell proliferation and production of IFN-γ and IL-2 | [4][6] |
| DSS-Induced Ulcerative Colitis | this compound | Not Specified | Decreased colonic IL-6, TNF-α, IL-1β; Inhibited NF-κB pathway |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols used in key studies.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Cell Preparation: A single-cell suspension of splenocytes is prepared from BALB/c mice.[4]
-
Plating: Splenocytes (4x10⁵ cells/well) are cultured in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL).[4]
-
Treatment: Cells are cultured in the absence or presence of varying concentrations of this compound for 48 hours.[4]
-
[³H]-Thymidine Pulse: [³H]-thymidine is added to the cultures for the final 8-12 hours of incubation.
-
Measurement: Cells are harvested onto glass fiber filters, and the incorporation of [³H]-thymidine, which is proportional to cell proliferation, is measured using a scintillation counter.
Cytokine Measurement (ELISA)
-
Cell Culture: Splenocytes are cultured as described for the proliferation assay.[4]
-
Supernatant Collection: Culture supernatants are harvested at 36 hours post-stimulation.[4]
-
ELISA Procedure: The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer’s instructions.[4]
Flow Cytometry for T-Cell Activation Markers
-
Cell Culture: Splenocytes (4x10⁶ cells/well) are cultured in 24-well plates coated with anti-CD3 (5 µg/mL) with or without AS-II (30 nmol/L) for 36 hours.[4]
-
Staining: Cells are harvested and stained with fluorescently-conjugated monoclonal antibodies specific for mouse CD4, CD25, and CD69.[4]
-
Analysis: The percentage of CD4+ T-cells expressing CD25 and CD69 is determined using a flow cytometer and appropriate analysis software.[4]
Western Blot for Lck Phosphorylation
-
Cell Preparation: Purified primary T-cells (5x10⁶/mL) are pretreated with AS-II for 2 hours.[4]
-
Stimulation: Cells are stimulated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) for 30 minutes.[4]
-
Lysis: Cells are harvested and lysed in SDS sample buffer.[4]
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is probed with primary antibodies against phosphorylated Lck (Tyr505) and total Lck, followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a potent immunomodulatory natural product with a well-defined mechanism for enhancing T-cell immunity.[4][6] Its ability to activate the CD45 PTPase, leading to increased T-cell proliferation and a robust Th1 cytokine response, makes it a promising candidate for further investigation.[4] The compound's efficacy in an in vivo immunosuppression model underscores its potential clinical relevance.[4][6] Furthermore, emerging evidence of its anti-inflammatory effects via NF-κB inhibition suggests a dual regulatory capacity that warrants deeper exploration.[7]
Future research should aim to:
-
Elucidate the precise binding site and interaction kinetics of this compound with the CD45 PTPase.
-
Investigate the effects of this compound on other immune cell subsets, such as dendritic cells and natural killer (NK) cells, to build a more comprehensive immunological profile.
-
Explore the therapeutic potential of this compound as a vaccine adjuvant to enhance cell-mediated immune responses.
-
Conduct further preclinical studies in various disease models, including chronic infections and oncology, to validate its therapeutic efficacy and safety.
By continuing to unravel the complex immunopharmacology of this compound, the scientific community can pave the way for its development into a novel therapeutic agent for a range of immune-related disorders.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on the anti-inflammatory effects of Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
Astragaloside II (ASII), a principal active saponin isolated from the traditional medicinal herb Astragalus membranaceus, is gaining significant attention for its diverse pharmacological activities.[1] Preliminary studies have robustly demonstrated its potential as a potent anti-inflammatory agent, showing efficacy in both in vitro and in vivo models of inflammation.[1] This technical guide provides an in-depth overview of the current understanding of ASII's anti-inflammatory effects, focusing on quantitative data, mechanistic signaling pathways, and detailed experimental protocols.
Quantitative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory and antioxidant capacities of this compound have been quantified in various experimental models. The data consistently show a significant reduction in pro-inflammatory markers and an enhancement of endogenous antioxidant systems.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of this compound in LPS-Stimulated CCD-18Co Cells [1]
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | NO (μmol/gprot) | SOD (U/mgprot) | MDA (nmol/mgprot) |
| Control | ~25 | ~30 | ~15 | ~2.5 | ~140 | ~3.0 |
| LPS (1 μg/mL) | ~180 | ~200 | ~125 | ~7.0 | ~60 | ~7.5 |
| LPS + ASII (1 μM) | ~80 | ~100 | ~60 | ~4.0 | ~110 | ~4.5 |
Data are approximated from graphical representations in the cited study and represent the significant reversal of LPS-induced changes by this compound.[1]
Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects of this compound in DSS-Induced Colitis in Mice [1]
| Treatment Group | IL-6 (pg/mg) | TNF-α (pg/mg) | IL-1β (pg/mg) | NO (μmol/gprot) | MPO (U/g) | SOD (U/mgprot) | MDA (nmol/mgprot) |
| Control | ~20 | ~25 | ~20 | ~2.0 | ~1.5 | ~120 | ~2.0 |
| DSS | ~90 | ~110 | ~85 | ~5.5 | ~5.0 | ~50 | ~5.0 |
| DSS + ASII (30 mg/kg) | ~65 | ~80 | ~65 | ~4.0 | ~3.8 | ~75 | ~3.8 |
| DSS + ASII (50 mg/kg) | ~45 | ~55 | ~45 | ~3.0 | ~2.5 | ~95 | ~2.9 |
Data are approximated from graphical representations in the cited study. MPO (Myeloperoxidase) is an enzyme marker for neutrophil infiltration.[1]
Mechanistic Insights: Signaling Pathway Modulation
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[2] In inflammatory conditions, such as those induced by Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded. This frees the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[1][2]
Studies show that this compound significantly inhibits the LPS-induced phosphorylation of both IκB and the p65 subunit in human colon fibroblast-like cells (CCD-18Co).[1] This action prevents the nuclear translocation of p65, thereby downregulating the expression of downstream inflammatory targets.[1]
While direct studies on this compound are emerging, research on related astragalosides and polysaccharides from Astragalus membranaceus provides strong evidence for the involvement of other key inflammatory pathways.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK1/2, is crucial for transducing extracellular signals into cellular responses, including inflammation.[3][4] Polysaccharides from Astragalus have been shown to inhibit the phosphorylation of p38 MAPK and ERK1/2, suggesting that this compound may share this mechanism to suppress inflammatory factor production.[3] Astragalosides, in general, are known to regulate the MAPK/ERK pathway, which is involved in cell proliferation, apoptosis, and inflammation.[5]
-
JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for cytokine signaling.[6] Dysregulation of this pathway is linked to numerous inflammatory diseases.[7][8] Studies on Astragaloside IV, a closely related compound, have demonstrated its ability to downregulate the expression of phosphorylated JAK2 and STAT6 proteins, thereby inhibiting the production of cytokines like IL-4, IL-5, and IL-13 in an asthma model.[9] This indicates a high probability that this compound also interacts with the JAK-STAT pathway to exert its anti-inflammatory effects.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in preliminary studies on this compound and its related compounds.[1]
-
Cell Culture: Human colon fibroblast cells (CCD-18Co) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Viability Assay (CCK-8): To determine a non-toxic working concentration, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. A concentration with minimal effect on cell proliferation (e.g., 1 μM) is selected for subsequent experiments.[1]
-
Inflammatory Challenge: Cells are pre-treated with the selected concentration of this compound (1 μM) for a specified period (e.g., 2 hours) before being stimulated with Lipopolysaccharide (LPS, 1 μg/mL) for 24-48 hours to induce an inflammatory response.[1]
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis. The cells are harvested, washed with PBS, and lysed for subsequent protein (Western Blot) or RNA (qRT-PCR) extraction.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Ulcerative colitis is induced by administering 3-5% Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7-10 days.[1]
-
Treatment Protocol: Mice are randomly divided into groups: Control, DSS model, and DSS + this compound (e.g., 30 mg/kg and 50 mg/kg, administered by oral gavage). Treatment with ASII is typically initiated concurrently with or slightly before DSS administration.[1]
-
Monitoring and Sample Collection: Body weight, stool consistency, and rectal bleeding are monitored daily. At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured, and tissue sections are collected for histological analysis, protein, and RNA extraction.
-
Biochemical Analysis: Colon tissue homogenates are prepared to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Myeloperoxidase (MPO), Nitric Oxide (NO), Superoxide Dismutase (SOD), and Malondialdehyde (MDA) using specific ELISA or colorimetric assay kits.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (IL-6, TNF-α, IL-1β) in cell culture supernatants or tissue homogenates are quantified using commercially available ELISA kits, following the manufacturer's protocols. Absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[1]
-
Western Blotting: Cell or tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκB, total p65, total IκB, β-actin). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for target genes (e.g., HIF-α, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[1]
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragalus and Baicalein Regulate Inflammation of Mesenchymal Stem Cells (MSCs) by the Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of astragaloside IV on JAK2-STAT6 signalling pathway in mouse model of ovalbumin-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Structure and Properties of Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II is a prominent cycloartane-type triterpenoid saponin primarily extracted from the roots of Astragalus membranaceus (Fisch.) Bge.[1][2]. This traditional Chinese herb has a long history of use for its immunomodulatory and health-promoting properties. Modern research has identified this compound as one of its key bioactive constituents, demonstrating a wide array of pharmacological activities. These include regulating immune responses, promoting tissue repair, and exhibiting anti-inflammatory and anti-cancer properties.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and data are presented to support its potential in drug development.
Chemical Structure and Physicochemical Properties
This compound is a glycoside of cycloastragenol. It is characterized by a complex pentacyclic triterpenoid structure. While there are some variations in the reported chemical formula in literature, the most commonly cited and commercially available compound under CAS number 84676-89-1 corresponds to the molecular formula C43H70O15.[4][5] Another compound, also sometimes referred to as Astragaloside-II, has the formula C41H66O15.[6] For the purpose of this guide, we will focus on the C43H70O15 structure.
The aglycone, cycloastragenol, is glycosylated at the C-3 and C-6 positions. Specifically, it features a 2-O-acetyl-beta-D-xylosyl group at the C-3 position and a beta-D-glucosyl residue at the C-6 position.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 84676-89-1 | [2] |
| Molecular Formula | C43H70O15 | [4][5] |
| Molecular Weight | 827.01 g/mol | [5] |
| IUPAC Name | [(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | [4] |
| Synonyms | Astrasieversianin VIII, NSC-641295 | [4] |
| Appearance | Powder | N/A |
| Melting Point | 221-226°C | N/A |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | -20°C | N/A |
Pharmacological Properties and Mechanisms of Action
This compound exhibits a diverse range of biological activities, making it a subject of interest for therapeutic applications in various diseases.
Immunomodulatory Effects
This compound has been shown to enhance T-cell activation. It achieves this by regulating the activity of the CD45 protein tyrosine phosphatase (PTPase), a critical enzyme in T-lymphocyte activation.[1] By promoting CD45-mediated dephosphorylation of LCK (Tyr505), this compound facilitates T-cell receptor (TCR) signaling, leading to increased proliferation of T-cells and secretion of cytokines such as IL-2 and IFN-γ.[1]
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). It has been shown to alleviate symptoms in experimental models of ulcerative colitis.[7] The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved through the inhibition of the NF-κB signaling pathway. This compound treatment leads to decreased phosphorylation of IκB and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[7]
References
- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C43H70O15 | CID 13996693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Astragaloside-II | C41H66O15 | CID 71306915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside II: A Technical Guide to its Interaction with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astragaloside II, a cycloartane-type triterpene glycoside extracted from Astragalus membranaceus, is a bioactive compound with a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth overview of the known interactions between this compound and specific protein targets. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data available on the interaction of this compound with various protein targets and its effects on cellular processes.
Table 1: In Vitro Efficacy and Potency of this compound
| Target/Process | Assay System | Metric | Value | Reference |
| CD45 Protein Tyrosine Phosphatase | Cell-free assay (pNPP substrate) | EC50 | 9.23 µg/ml | [1] |
| CD45 Protein Tyrosine Phosphatase | Cell-free assay (OMFP substrate) | EC50 | 5.37 µg/ml | [1] |
| T-cell Proliferation (ConA-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |
| T-cell Proliferation (Alloantigen-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |
| T-cell Proliferation (Anti-CD3-induced) | Primary mouse splenocytes | Effective Concentration | 10 and 30 nmol/L | [2][3] |
| IL-2 and IFN-γ Secretion | Primary mouse splenocytes | Effective Concentration | 30 nmol/L | [2][3] |
| CD45-mediated dephosphorylation of LCK (Tyr505) | Primary T cells | Effective Concentration | 100 nmol/L | [2][3] |
| Osteoblast Viability | Rat primary osteoblasts | Effective Concentration | 0.1 nM - 10 µM | [4] |
| Autophagy Inhibition (in combination with 5-fluorouracil) | Bel-7402/FU cells | Effective Concentration | 80 µM | [4] |
| Inhibition of HIF-α, p-p65, and p-IκB levels | Lipopolysaccharide-stimulated CCD-18Co cells | Effective Concentration | 1 µM | [4] |
| Dengue Virus Replication (Serotypes 1 and 3) | Vero cells | MIC | 1.56 µg/ml | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| CTX-induced immunosuppressed mice | Immunosuppression | 50 mg/kg (p.o.) | Promoted recovery of splenic T cell proliferation and production of IFN-γ and IL-2. | [2][3] |
| DSS-induced ulcerative colitis mice | Ulcerative Colitis | 30-50 mg/kg (p.o.) | Alleviated symptoms, reduced DAI score, prevented body weight loss, increased colon length, and decreased pro-inflammatory cytokines. | [4] |
| TNBS-induced colitis mice | Colitis | 10 mg/kg | Prevented decreases in small intestine and colon length, as well as body weight. | [1] |
| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | 3.2 and 6.4 mg/kg | Decreased the urinary albumin-to-creatinine ratio and improved histopathological scores. | [1][5] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
T-Cell Activation via CD45 Protein Tyrosine Phosphatase
This compound has been shown to enhance T-cell activation by directly regulating the activity of CD45 protein tyrosine phosphatase (PTPase).[2][3] CD45, a transmembrane protein tyrosine phosphatase expressed on hematopoietic cells, plays a crucial role in T-cell receptor (TCR) signaling by dephosphorylating inhibitory tyrosine residues on Src-family kinases such as LCK.[2] By promoting CD45 PTPase activity, this compound facilitates the activation of LCK, leading to downstream signaling events that result in T-cell proliferation and cytokine production.[2]
Modulation of Inflammatory Pathways
This compound exhibits anti-inflammatory properties by targeting key inflammatory signaling pathways, including the NF-κB pathway. It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4][6] This is achieved, in part, by inhibiting the phosphorylation of p65 and IκB, key components of the NF-κB signaling cascade.[4] Furthermore, this compound has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), which is linked to inflammatory responses.[4]
Regulation of mTOR Signaling and Autophagy
This compound has been implicated in the regulation of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8] In the context of intestinal epithelial repair, this compound promotes cell proliferation and wound healing by activating the mTOR pathway.[7] Conversely, in certain cancer cells, this compound has been shown to inhibit autophagy, a process that can promote cancer cell survival, thereby enhancing the efficacy of chemotherapeutic agents like cisplatin.[3][4][9] This dual role suggests a context-dependent regulation of mTOR and autophagy by this compound.
Involvement in Osteogenesis via BMP-2/MAPK and Smad Pathways
This compound has been reported to induce osteogenic activities, including differentiation, proliferation, and mineralization of osteoblasts.[10] This is mediated through the activation of the bone morphogenetic protein-2 (BMP-2)/MAPK and Smad1/5/8 signaling pathways.[10]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key studies to investigate the effects of this compound.
T-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on T-lymphocyte proliferation.
-
Method:
-
Primary splenocytes are harvested from mice.
-
Cells are seeded in 96-well plates at a density of 4x105 cells/well.[2]
-
Cells are stimulated with a mitogen such as Concanavalin A (ConA), an alloantigen, or anti-CD3 antibody (5 µg/mL) in the presence or absence of varying concentrations of this compound (e.g., 10 and 30 nmol/L).[2][3]
-
For inhibitor studies, a specific CD45 PTPase inhibitor (1.5 µmol/L) can be added.[2]
-
Cells are cultured for a specified period (e.g., 48 hours).[2]
-
Cell proliferation is measured using a standard method such as the MTT assay or [3H]-thymidine incorporation.
-
-
Reference: Wan, C.-p., et al. (2013). Acta Pharmacologica Sinica.[2]
Cytokine Secretion Assay (ELISA)
-
Objective: To quantify the secretion of cytokines such as IL-2 and IFN-γ from T-cells.
-
Method:
-
Splenocytes are cultured and stimulated as described in the T-cell proliferation assay.
-
After a specific incubation period (e.g., 36 hours), the cell culture supernatant is collected.[2]
-
The concentration of IL-2 and IFN-γ in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Reference: Wan, C.-p., et al. (2013). Acta Pharmacologica Sinica.[2]
Western Blot Analysis for Signaling Proteins
-
Objective: To detect the expression and phosphorylation status of proteins in signaling pathways.
-
Method:
-
Cells (e.g., primary T-cells, CCD-18Co cells) are treated with this compound at desired concentrations and time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-LCK, LCK, p-p65, p65, p-IκB, IκB, p-mTOR, mTOR).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Reference: MedChemExpress Product Information[4], Lee, S.-Y., et al. (2017). Scientific Reports.[7]
CD45 PTPase Activity Assay
-
Objective: To measure the direct effect of this compound on the enzymatic activity of CD45.
-
Method:
-
A cell-free assay is performed using a recombinant CD45 protein.
-
The enzyme is incubated with a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (OMFP).[1]
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically to determine the phosphatase activity.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
-
Reference: Cayman Chemical Product Information[1]
In Vivo Ulcerative Colitis Model
-
Objective: To evaluate the therapeutic effect of this compound in a mouse model of inflammatory bowel disease.
-
Method:
-
Ulcerative colitis (UC) is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.[4]
-
Mice are orally administered with this compound (e.g., 30-50 mg/kg) daily for a specified duration (e.g., 10 days).[4]
-
Disease activity index (DAI), body weight, and colon length are monitored.
-
At the end of the experiment, colon tissues are collected for histological analysis and measurement of inflammatory markers (e.g., IL-6, TNF-α, IL-1β, MPO, SOD, MDA) by ELISA.[4][6]
-
Western blot analysis can be performed on colon tissue lysates to assess the expression of inflammatory proteins like HIF-α, p-p65, and p-IκB.[4]
-
-
Reference: Qiao, Y., et al. (2019). American Journal of Translational Research.[6]
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted interactions with key protein targets involved in immunoregulation, inflammation, and cellular homeostasis. The existing data strongly supports its potential for development as a therapeutic agent for immunosuppressive diseases, inflammatory conditions, and potentially as an adjunct in cancer therapy.
Future research should focus on:
-
Direct Binding Studies: Elucidating the direct binding affinities (Kd, Ki) of this compound to its putative protein targets, such as CD45, and components of the NF-κB and mTOR pathways, using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Structural Biology: Determining the co-crystal structures of this compound in complex with its protein targets to understand the precise molecular interactions.
-
Pharmacokinetics and Bioavailability: Comprehensive studies to optimize the delivery and bioavailability of this compound for clinical applications.
-
Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound in human diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:84676-89-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
The Ethnobotanical and Pharmacological Landscape of Astragaloside II: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ethnobotanical background and modern pharmacological understanding of Astragaloside II, a key bioactive saponin isolated from the root of Astragalus membranaceus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Ethnobotanical Heritage of Astragalus membranaceus (Huang Qi)
Astragalus membranaceus, known in Traditional Chinese Medicine (TCM) as Huang Qi, has been a cornerstone of herbal medicine for over two millennia.[1][2] Its use was first documented in the classical text Shennong's Classic of Materia Medica, where it was lauded as a superior tonic.[1] Traditionally, the dried root of the plant is used for its medicinal properties.
In TCM theory, Huang Qi is characterized by its sweet taste and slightly warm nature, and it is believed to act on the lung and spleen meridians.[3] Its primary traditional function is to tonify "Qi" (vital life force or energy) and blood.[3][4] It has been historically prescribed to bolster the body's defensive Qi (Wei Qi), which is analogous to the modern concept of the immune system, thereby increasing resistance to illness.[5][6]
Traditional applications of Astragalus membranaceus are extensive and include:
-
General Debility and Fatigue: Used as a restorative tonic to combat fatigue and weakness, particularly after illness.[7][8]
-
Immune Support: To prevent recurrent infections like the common cold.[9]
-
Respiratory Ailments: To address shortness of breath and support lung function.[3]
-
Digestive Health: To treat lack of appetite and diarrhea, attributed to spleen Qi deficiency.[3][10]
-
Wound Healing: To promote the generation of new tissue and aid in the healing of chronic sores and ulcers.[10][11]
-
Diuretic Effects: To manage edema and fluid retention.[11][12]
Traditional Preparation and Dosage
The root of Astragalus membranaceus is traditionally prepared in several ways to extract its bioactive compounds.
-
Decoction: This is the most common method, involving boiling the dried root slices in water for an extended period to create a concentrated tea.[13] A typical dosage for decoction ranges from 9 to 30 grams of the dried root per day, although higher doses of up to 60 grams have been used for specific conditions.[14][15][16]
-
Powders and Tinctures: The dried root can also be ground into a powder or extracted in alcohol to create a tincture for more convenient dosing.[15][17]
-
Culinary Use: Astragalus root is often added to soups and broths, allowing for the slow infusion of its medicinal properties into food.[5]
The following table summarizes the traditional and modern dosage forms of Astragalus membranaceus.
| Preparation Method | Traditional Dosage | Modern Dosage Forms |
| Decoction (Tea) | 9-30 grams of dried root per day. Can be up to 60g for certain conditions.[14][15][16] | Teas, liquid extracts.[15] |
| Powder | 1-2 teaspoons per day.[13][17] | Capsules.[15] |
| Tincture | 2-4 milliliters, three times a day.[17] | Liquid extracts.[15] |
| Culinary | Added to soups and broths.[5] | N/A |
This compound: From Traditional Herb to Modern Pharmacology
This compound is a major triterpenoid saponin isolated from the root of Astragalus membranaceus.[8] While traditional use focuses on the whole herb, modern research has delved into the specific pharmacological activities of its isolated constituents, with this compound emerging as a compound of significant interest.
Isolation and Purification of this compound
The extraction and purification of this compound from Astragalus root involves a multi-step process. A general workflow is outlined below.
References
- 1. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV ameliorated neuroinflammation and improved neurological functions in mice exposed to traumatic brain injury by modulating the PERK-eIF2α-ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Astragaloside II: A Technical Guide on its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular effects of Astragaloside II (AS-II), a key saponin extracted from Astragalus membranaceus. The focus is on its demonstrated impact on gene and protein expression across various biological pathways. Quantitative data are presented in tabular format, and key experimental protocols are detailed to support reproducibility and further investigation.
Modulation of the mTOR Signaling Pathway in Intestinal Epithelial Repair
This compound has been identified as a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activity is particularly relevant in the context of intestinal epithelial wound healing. AS-II enhances the uptake of L-arginine, which in turn activates the mTOR pathway, promoting cellular repair and proliferation.
Quantitative Data: Protein Expression and Phosphorylation
The following table summarizes the observed changes in protein expression and phosphorylation in human intestinal Caco-2 cells following treatment with this compound.
| Target Protein | Analyte | Effect of AS-II Treatment | Cell/Tissue Model | Citation |
| mTOR Pathway | p-mTOR/mTOR | Increased Phosphorylation | Caco-2 cells | [1] |
| p-S6K/S6K | Increased Phosphorylation | Caco-2 cells | [1] | |
| p-4E-BP1/4E-BP1 | Increased Phosphorylation | Caco-2 cells | [1] | |
| Arginine Transport | CAT1 Protein | Increased Expression | Caco-2 cells | [1] |
| CAT2 Protein | Increased Expression | Caco-2 cells | [1] | |
| Cellular Function | Total Protein Synthesis | Increased | Caco-2 cells | [1] |
| Cell Proliferation | Increased | Caco-2 cells | [1] |
Signaling Pathway Diagram: mTOR Activation
The diagram below illustrates the mechanism by which this compound activates the mTOR pathway to promote intestinal epithelial repair. AS-II enhances L-arginine uptake through cationic amino acid transporters (CATs), which subsequently activates mTOR and its downstream effectors, S6K and 4E-BP1, leading to increased protein synthesis and cell proliferation.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins
This protocol outlines the steps for assessing the phosphorylation and expression levels of key proteins in the mTOR pathway.[1][2][3][4][5]
-
Cell Culture and Treatment: Human intestinal Caco-2 cells are cultured to ~80% confluency. The cells are then treated with this compound at a concentration of 0.1 µM or a vehicle control for 24 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a Bicinchoninic Acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Immunomodulation via T-Cell Activation
This compound demonstrates significant immunomodulatory effects by enhancing T-cell activation. It achieves this by regulating the activity of CD45 protein tyrosine phosphatase (PTPase), a critical enzyme in the T-cell receptor signaling cascade. This leads to increased proliferation of T-cells and the production of key cytokines.
Quantitative Data: Gene and Protein Expression in T-Cells
The table below details the changes in gene expression and protein secretion in primary mouse splenocytes stimulated with anti-CD3 and treated with this compound.
| Target Gene/Protein | Analyte | Effect of AS-II Treatment (30 nmol/L) | Cell/Tissue Model | Citation |
| Cytokines | IFN-γ | Upregulated mRNA & Increased Secretion | Primary mouse splenocytes | [6] |
| IL-2 | Increased Secretion | Primary mouse splenocytes | [6] | |
| Transcription Factors | T-bet | Upregulated mRNA | Primary mouse splenocytes | [6] |
| Activation Markers | CD25 | Increased Expression on CD4+ T-cells | Primary mouse splenocytes | [6] |
| CD69 | Increased Expression on CD4+ T-cells | Primary mouse splenocytes | [6] | |
| Signaling | LCK (Tyr505) | Promoted Dephosphorylation | Primary T-cells | [6] |
Signaling Pathway Diagram: T-Cell Activation
This diagram illustrates the proposed mechanism for AS-II-induced T-cell activation. By enhancing CD45 PTPase activity, AS-II promotes the dephosphorylation of the inhibitory tyrosine (Tyr505) on Lck, a key step in initiating the T-cell receptor (TCR) signaling cascade, leading to cytokine production and expression of activation markers.
Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR)
This protocol describes a general method for quantifying the mRNA expression of target genes like IFN-γ and T-bet.[7][8]
-
Cell Culture and Treatment: Primary mouse splenocytes are cultured and stimulated with anti-CD3 antibody in the presence of this compound (e.g., 30 nmol/L) or a vehicle control for a specified time (e.g., 24-48 hours).
-
Total RNA Extraction: Total RNA is isolated from the cultured cells using an appropriate method, such as a TRIzol-based reagent or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Primers specific to the target genes (IFN-γ, T-bet) and a stable housekeeping gene (e.g., GAPDH, β-actin) are designed. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Real-Time PCR: The qPCR reaction is prepared by mixing the cDNA template, specific forward and reverse primers, and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermocycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on the Neuroprotective Properties of Astragaloside II: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II (AS-II), a bioactive saponin derived from Astragalus membranaceus, is emerging as a promising candidate in the field of neuroprotective therapeutics. Initial research indicates its potential to promote endogenous repair mechanisms within the central nervous system, particularly in the context of demyelinating neurological diseases. This technical guide synthesizes the preliminary findings on the neuroprotective effects of this compound, with a focus on its molecular mechanisms, experimental validation, and underlying signaling pathways. The information presented herein is primarily based on initial reports and aims to provide a foundational understanding for further research and development.
Core Mechanism of Action: Promotion of Remyelination
The primary neuroprotective effect of this compound identified in early studies is its ability to facilitate remyelination. This is a critical process for restoring neurological function in diseases characterized by myelin loss, such as multiple sclerosis. AS-II appears to exert its effects by directly promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes (OLs).
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vivo and in vitro studies on this compound. Note: Specific quantitative values from the primary research are not available in the provided abstracts; these tables are structured to present such data once accessible.
Table 1: In Vivo Efficacy of this compound in Demyelination Models
| Animal Model | Treatment Group | Outcome Measure | Result (Placeholder) | Citation |
| Cuprizone-Induced Demyelination | AS-II | Myelin Integrity (e.g., Luxol Fast Blue Staining Intensity) | Increased | [1] |
| Oligodendrocyte Count (e.g., Olig2+ cells/mm²) | Increased | [1] | ||
| Neurobehavioral Score (e.g., Motor Function Scale) | Improved | [1] | ||
| Experimental Autoimmune Encephalomyelitis (EAE) | AS-II | Clinical Score | Reduced | [1] |
| Myelin Basic Protein (MBP) Expression | Increased | [1] |
Table 2: In Vitro Effects of this compound on Oligodendrocyte Precursor Cells (OPCs)
| Cell Model | Treatment | Key Biomarker | Result (Placeholder) | Citation |
| Primary OPC Culture | AS-II | MBP Expression | Upregulated | [1] |
| Percentage of Differentiated Oligodendrocytes | Increased | [1] | ||
| β-catenin Levels | Decreased | [1] | ||
| Id2 Levels | Decreased | [1] |
Experimental Protocols
The neuroprotective properties of this compound have been investigated through a combination of in vitro and in vivo models. The following are generalized methodologies for the key experiments cited.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Objective: To assess the direct effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
-
General Protocol:
-
OPC Isolation and Culture: OPCs are typically isolated from the cortex of neonatal rat pups. The isolated cells are then cultured in a specialized proliferation medium containing growth factors such as PDGF-AA and FGF-2.
-
Induction of Differentiation: To induce differentiation, the proliferation medium is replaced with a differentiation medium, which typically lacks the mitogens and may contain factors like triiodothyronine (T3).
-
Treatment: Experimental groups are treated with varying concentrations of this compound, alongside vehicle controls.
-
Analysis: After a set incubation period (e.g., 72 hours), cells are fixed and stained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The number of MBP-positive cells is then quantified to determine the extent of differentiation.
-
In Vivo Cuprizone-Induced Demyelination Model
-
Objective: To evaluate the efficacy of this compound in promoting remyelination in a toxic-insult mouse model of demyelination.
-
General Protocol:
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
-
Treatment: Following the demyelination phase, mice are returned to a normal diet and administered this compound or a vehicle control for a specified duration to assess remyelination.
-
Behavioral Assessment: Motor function and coordination can be evaluated using tests such as the rotarod test or beam walking test.
-
Histological Analysis: At the end of the treatment period, brain tissues are collected and analyzed for myelin content (e.g., using Luxol Fast Blue staining) and the presence of mature oligodendrocytes (e.g., via immunohistochemistry for oligodendrocyte markers).
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To assess the therapeutic potential of this compound in an inflammatory model of demyelination that mimics aspects of multiple sclerosis.
-
General Protocol:
-
Induction of EAE: EAE is induced in mice by immunization with a myelin-specific peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).
-
Treatment: this compound or vehicle is administered to the animals, often starting at the onset of clinical signs or prophylactically.
-
Immunohistochemical Analysis: Spinal cord and brain tissues are examined for immune cell infiltration, demyelination, and axonal damage.
-
Signaling Pathway Analysis
Initial findings have identified the p75 neurotrophin receptor (p75NTR) as a direct target of this compound. The binding of AS-II to p75NTR initiates a signaling cascade that promotes remyelination by suppressing the β-catenin/Id2/MBP signaling axis.
The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective action.
Experimental Workflow Visualization
The following diagram outlines the general workflow used to investigate the neuroprotective effects of this compound.
Conclusion and Future Directions
The initial findings on this compound are highly encouraging, pointing towards a novel therapeutic strategy for demyelinating diseases that focuses on endogenous repair rather than solely on immunomodulation. The identification of the p75NTR-mediated β-catenin/Id2/MBP signaling axis as its mechanism of action provides a solid foundation for further investigation.
Future research should focus on:
-
Conducting dose-response studies to determine the optimal therapeutic window for this compound.
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of the compound.
-
Investigating potential off-target effects and long-term safety.
-
Exploring the efficacy of this compound in other models of neurodegeneration and neurological injury.
The neuroprotective potential of this compound warrants continued and expanded research efforts to translate these promising initial findings into tangible therapeutic benefits for patients with neurological disorders.
References
An In-Depth Technical Guide to the Bioavailability and Metabolism of Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II, a principal active cycloartane-type triterpene glycoside isolated from the medicinal herb Astragalus membranaceus, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include immunomodulatory, anti-inflammatory, and tissue-protective effects. A thorough understanding of its bioavailability and metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Bioavailability and Pharmacokinetics
The bioavailability of this compound is notably low, suggesting poor absorption and/or extensive first-pass metabolism. Studies in animal models provide crucial insights into its pharmacokinetic profile.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in rats following intravenous and oral administration have demonstrated the limited oral bioavailability of this compound. A key study utilizing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported an absolute oral bioavailability of only 0.79 ± 0.16% in rats[1]. The elimination half-life (t1/2) after oral administration was determined to be 1.92 ± 0.30 hours, indicating relatively rapid clearance from the systemic circulation[1].
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (10 mg/kg) |
| t1/2 (h) | 1.85 ± 0.24 | 1.92 ± 0.30 |
| Tmax (h) | 0.083 | 0.58 ± 0.20 |
| Cmax (ng/mL) | 452.6 ± 55.3 | 25.8 ± 6.7 |
| AUC0-t (ng·h/mL) | 545.8 ± 78.2 | 85.7 ± 16.9 |
| AUC0-∞ (ng·h/mL) | 558.9 ± 80.1 | 87.9 ± 17.5 |
| CL (L/h/kg) | 0.89 ± 0.13 | - |
| Vz (L/kg) | 2.41 ± 0.38 | - |
| F (%) | - | 0.79 ± 0.16 |
Data are presented as mean ± standard deviation (SD).
Metabolism of this compound
The low oral bioavailability of this compound is partly attributed to its extensive metabolism in vivo. The primary metabolic pathways for astragalosides, in general, involve deglycosylation, demethylation, and hydroxylation, occurring mainly in the intestine[2].
Identified Metabolites
A study investigating the in vivo and in vitro biotransformation of several astragalosides, including this compound, in rats identified its aglycone, cycloastragenol, as a key metabolite[2]. The metabolic process is believed to occur in a stepwise manner, involving the hydrolytic removal of the sugar moieties. The main metabolic reactions for this compound are deglycosylation and deacetylation[2].
Table 2: Identified Metabolites of this compound in Rats [2]
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | Cycloastragenol-6-glucoside | Deglycosylation (loss of xylose) |
| M2 | Cycloastragenol | Deglycosylation (loss of xylose and glucose) |
Further research is required to quantitatively assess the formation and pharmacokinetic profiles of these metabolites.
Experimental Protocols
Accurate assessment of the bioavailability and metabolism of this compound relies on robust and validated analytical and experimental methodologies.
Quantification of this compound in Biological Samples
A rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in rat plasma[1].
Experimental Workflow for LC-MS/MS Analysis
LC-MS/MS Conditions: [1]
-
Chromatographic Column: Agilent Zorbax XDB C18 (2.1 mm × 50 mm, 3.5 μm)
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.50 mL/min
-
Mass Spectrometry: Triple quadrupole mass spectrometer with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 827.3 → 143.2
-
Buspirone (Internal Standard): m/z 386.3 → 122.3
-
-
Lower Limit of Quantification (LLOQ): 5.0 ng/mL in rat plasma.
In Vitro Metabolism Studies
1. Liver Microsome Metabolism Assay:
This assay is crucial for investigating the phase I and phase II metabolism of this compound.
Experimental Protocol for Liver Microsome Assay
2. Caco-2 Cell Permeability Assay:
The Caco-2 cell monolayer model is widely used to predict intestinal drug absorption and identify potential substrates of efflux transporters.
Experimental Protocol for Caco-2 Permeability Assay
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways.
mTOR Signaling Pathway
In intestinal epithelial cells, this compound has been shown to promote wound healing by activating the mammalian target of rapamycin (mTOR) signaling pathway. This activation is linked to an enhanced uptake of L-arginine, which in turn stimulates protein synthesis and cell proliferation. This compound increases the phosphorylation of key downstream effectors of mTOR, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
This compound and mTOR Signaling
CD45 Protein Tyrosine Phosphatase Signaling Pathway
This compound has been demonstrated to enhance T-cell activation by directly modulating the activity of the CD45 protein tyrosine phosphatase (PTPase)[3]. CD45 is a critical regulator of T-cell receptor (TCR) signaling. By increasing the phosphatase activity of CD45, this compound promotes the dephosphorylation of the inhibitory tyrosine residue (Tyr505) on the Src family kinase Lck[3][4]. This activation of Lck is a key initial step in the TCR signaling cascade, leading to T-cell proliferation and cytokine production[3].
This compound and CD45 Signaling
Nrf2/PINK1 Signaling Pathway
Recent studies have suggested a protective role for this compound against mitochondrial dysfunction, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and PTEN-induced putative kinase 1 (PINK1) signaling pathways. Nrf2 is a master regulator of the antioxidant response, while PINK1 is crucial for mitochondrial quality control through mitophagy. This compound appears to promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes. It may also modulate the PINK1/Parkin pathway to facilitate the clearance of damaged mitochondria.
This compound and Nrf2/PINK1 Signaling
Conclusion and Future Directions
This compound exhibits complex pharmacokinetic and pharmacodynamic properties. Its low oral bioavailability presents a significant challenge for its clinical development, which may be addressed through formulation strategies or the development of more stable derivatives. The metabolism of this compound into active metabolites like cycloastragenol warrants further investigation into their specific pharmacological activities and pharmacokinetic profiles.
The elucidation of its mechanisms of action through the modulation of key signaling pathways, including mTOR, CD45, and Nrf2/PINK1, provides a solid foundation for its therapeutic applications in inflammatory diseases, immune disorders, and conditions associated with mitochondrial dysfunction.
Future research should focus on:
-
Quantitative analysis of this compound metabolites in various biological matrices.
-
Detailed in vitro metabolism studies using human-derived systems to better predict its metabolic fate in humans.
-
Comprehensive tissue distribution and excretion studies to understand its disposition in the body.
-
In-depth investigation of the downstream signaling events modulated by this compound to fully characterize its molecular mechanisms of action.
This technical guide serves as a valuable resource for scientists and researchers in the field of drug discovery and development, providing a comprehensive understanding of the bioavailability and metabolism of this compound and paving the way for its potential translation into clinical practice.
References
- 1. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Therapeutic Potential of Astragaloside II: Animal Models and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Astragaloside II, a key bioactive saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies utilizing various animal models have demonstrated its potential in treating a range of conditions, primarily attributed to its anti-inflammatory, immunomodulatory, and tissue-reparative properties. This document provides detailed application notes and protocols for researchers investigating the effects of this compound in established animal models of inflammatory bowel disease and diabetic nephropathy.
Application Note 1: Inflammatory Bowel Disease (IBD) Models
This compound has shown significant therapeutic efficacy in animal models of inflammatory bowel disease, including ulcerative colitis. The most commonly employed models are chemically induced colitis using dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of human ulcerative colitis, characterized by damage to the colonic epithelial barrier.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle such as 2% Tween 20 in phosphate-buffered saline (PBS).
-
Dosage: Administer this compound orally via gavage at doses of 30 mg/kg and 50 mg/kg body weight.[1][2]
-
Schedule: Begin administration once daily for 10 days, starting 2 days prior to DSS induction.[1]
-
-
Assessment of Colitis Severity:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the experiment, sacrifice the mice and measure the colon length from the cecum to the anus.
-
Histological Analysis: Collect colon tissue samples, fix in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Evaluate for inflammatory cell infiltration, crypt damage, and ulceration.
-
Biochemical Analysis: Homogenize colon tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity, and markers of oxidative stress (SOD, MDA) using ELISA or other appropriate assays.[1][2]
-
-
Western Blot Analysis:
Quantitative Data Summary:
| Parameter | Control | DSS Model | DSS + AS II (30 mg/kg) | DSS + AS II (50 mg/kg) |
| Body Weight Loss (%) | Gain | Significant Loss | Reduced Loss | Significantly Reduced Loss[1] |
| Disease Activity Index (DAI) | 0 | High Score | Reduced Score | Significantly Reduced Score[1][2] |
| Colon Length (cm) | Normal | Significantly Shorter | Increased Length | Significantly Increased Length[1][2] |
| TNF-α (pg/mg protein) | Low | High | Reduced | Significantly Reduced[1][2] |
| IL-1β (pg/mg protein) | Low | High | Reduced | Significantly Reduced[1][2] |
| IL-6 (pg/mg protein) | Low | High | Reduced | Significantly Reduced[1][2] |
| MPO Activity (U/g tissue) | Low | High | Reduced | Significantly Reduced[2] |
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Mice
This model is characterized by a Th1-dominant immune response and transmural inflammation, sharing features with Crohn's disease.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Pre-sensitization (Optional): Apply a solution of TNBS to the skin to induce a delayed-type hypersensitivity response.
-
Induction of Colitis:
-
Fast the mice for 24 hours.
-
Anesthetize the mice and slowly instill a solution of TNBS (in 50% ethanol) into the colon via a catheter inserted rectally.
-
-
This compound Administration:
-
Dosage: Administer this compound orally. A study on the related compound Astragaloside IV used doses of 50 and 100 mg/kg.[3]
-
Schedule: Administer daily starting from the day of colitis induction.
-
-
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and mortality.
-
Perform macroscopic and histological evaluation of the colon as described for the DSS model. A histological scoring system can be used to quantify the degree of inflammation, ulceration, and tissue damage.[4][5][6][7]
-
Measure inflammatory markers in the colon tissue.
-
Quantitative Data Summary:
| Parameter | Control | TNBS Model | TNBS + AS II |
| Body Weight Loss (%) | Gain | Significant Loss | Attenuated Loss[8] |
| Colon Length (cm) | Normal | Significantly Shorter | Increased Length[8] |
| Histological Score | 0 | High Score | Reduced Score[8] |
| MPO Activity (unit/mg protein) | Low | High | Significantly Reduced[8] |
Application Note 2: Diabetic Nephropathy Model
This compound has demonstrated protective effects against kidney damage in a streptozotocin (STZ)-induced model of diabetes in rats.[9] This model mimics type 1 diabetes and its associated complications, including nephropathy.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-200 g).
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (55 mg/kg) dissolved in citrate buffer (pH 4.5).[9]
-
Confirm diabetes by measuring blood glucose levels; rats with levels >16.7 mmol/L are considered diabetic.
-
-
This compound Administration:
-
Assessment of Renal Function and Injury:
-
Urine Analysis: Collect 24-hour urine samples to measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR).
-
Blood Analysis: Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).[10]
-
Histological Analysis: Perfuse and collect the kidneys. Fix in 10% formalin, embed in paraffin, and perform Periodic acid-Schiff (PAS) and H&E staining to assess glomerular and tubular injury.
-
Western Blot Analysis: Analyze kidney tissue lysates for the expression of proteins related to mitochondrial dynamics (Mfn2, Fis1), autophagy (P62, LC3), and antioxidant pathways (Nrf2, Keap1).[9]
-
Quantitative Data Summary:
| Parameter | Control | STZ-Diabetic | STZ + AS II (3.2 mg/kg) | STZ + AS II (6.4 mg/kg) |
| Urinary ACR (mg/g) | Normal | Significantly Increased | Reduced | Significantly Reduced[9] |
| Serum Creatinine (μmol/L) | Normal | Increased | Reduced | Reduced[10] |
| BUN (mmol/L) | Normal | Increased | Reduced | Reduced[10] |
| Glomerular Sclerosis Index | Low | High | Reduced | Significantly Reduced[9] |
| Renal Mfn2 Expression (relative) | High | Significantly Reduced | Increased | Significantly Increased[9] |
| Renal Fis1 Expression (relative) | Low | Significantly Increased | Decreased | Significantly Decreased[9] |
| Renal Nrf2 Expression (relative) | High | Reduced | Increased | Significantly Increased[9] |
Application Note 3: T Cell Activation Model
This compound has been shown to enhance T cell activation, a crucial aspect of the adaptive immune response.[11][12] An in vivo model using an immunosuppressant like cyclophosphamide (CTX) can be employed to study the restorative effects of this compound on T cell function.
Experimental Protocol:
-
Animal Model: Male BALB/c mice.
-
Induction of Immunosuppression: Administer a single intraperitoneal injection of cyclophosphamide (80 mg/kg).[12]
-
This compound Administration:
-
Dosage: Administer this compound orally at a dose of 50 mg/kg.[11]
-
Schedule: Administer daily for a specified period following CTX injection.
-
-
Assessment of T Cell Activation:
-
Splenocyte Proliferation: Isolate splenocytes and stimulate them in vitro with T cell mitogens like Concanavalin A (ConA) or anti-CD3 antibodies. Measure proliferation using a [3H]-thymidine incorporation assay.[11]
-
Cytokine Production: Measure the levels of IL-2 and IFN-γ in the supernatant of stimulated splenocyte cultures using ELISA.[11][12]
-
Flow Cytometry: Stain splenocytes with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4) and activation markers (CD25, CD69) to determine the percentage of activated T cells.[11]
-
Quantitative Data Summary:
| Parameter | Control | CTX-Treated | CTX + AS II (50 mg/kg) |
| Splenic T Cell Proliferation (cpm) | High | Significantly Reduced | Restored[11] |
| IFN-γ Production (pg/mL) | High | Significantly Reduced | Restored[11][12] |
| IL-2 Production (pg/mL) | High | Significantly Reduced | Restored[11][12] |
| % CD4+CD25+ T cells | Basal | Reduced | Increased[11] |
| % CD4+CD69+ T cells | Basal | Reduced | Increased[11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language):
Caption: this compound inhibits the HIF-1α/NF-κB signaling pathway.
Caption: this compound promotes cell proliferation via the mTOR signaling pathway.
Experimental Workflow Diagram (Graphviz DOT Language):
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astragaloside IV protects against diabetic nephropathy via activating eNOS in streptozotocin diabetes-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Astragaloside II on protein expression using Western blot analysis. This document includes detailed experimental protocols, a summary of known protein expression changes, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound, a major active saponin isolated from Astragalus membranaceus, has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, immunoregulatory, and anti-apoptotic effects. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in the expression levels of specific proteins in response to this compound treatment. This document outlines the necessary protocols and summarizes key findings to facilitate further research in this area.
Proteins and Pathways Modulated by Astragalosides
This compound and the structurally similar Astragaloside IV have been demonstrated to modulate several key signaling pathways. The following table summarizes the observed changes in protein expression in response to treatment with these compounds, as determined by Western blot analysis in various experimental models.
| Pathway | Protein | Effect of Astragaloside Treatment | Experimental Model | Reference |
| Inflammation (NF-κB Pathway) | HIF-α | ↓ Decrease | LPS-stimulated CCD-18Co cells; DSS-induced colitis in mice | [1] |
| p-p65 | ↓ Decrease | LPS-stimulated CCD-18Co cells; DSS-induced colitis in mice | [1] | |
| p-IκB | ↓ Decrease | LPS-stimulated CCD-18Co cells; DSS-induced colitis in mice | [1] | |
| T-Cell Activation | p-LCK (Tyr505) | ↓ Decrease (Dephosphorylation) | Primary T-cells | [2][3] |
| Apoptosis | Bax | ↑ Increase | Non-small cell lung cancer cells (A549) | [4] |
| Bcl-2 | ↓ Decrease | Non-small cell lung cancer cells (A549) | [4] | |
| Cleaved Caspase-3 | ↑ Increase | Non-small cell lung cancer cells (A549) | [4] | |
| Cleaved PARP 1 | ↑ Increase | Non-small cell lung cancer cells (A549) | [4] | |
| c-caspase-3 | ↓ Decrease | Podocytes in diabetic rats | [5] | |
| MAPK Pathway | p-P38 | ↓ Decrease | Non-small cell lung cancer cells (A549) | [4] |
| p-JNK | ↓ Decrease | Non-small cell lung cancer cells (A549) | [4] | |
| PI3K/Akt Pathway | p-AKT | ↓ Decrease | Non-small cell lung cancer cells (A549) | [4] |
| Podocyte Integrity & Autophagy | Nephrin | ↑ Increase | Podocytes in diabetic rats | [5] |
| LC3-II/LC3-I Ratio | ↑ Increase | Podocytes in diabetic rats | [5] | |
| P62 | ↓ Decrease | Podocytes in diabetic rats | [5] | |
| Mitochondrial Dynamics | Mfn2 | ↑ Increase | Podocytes in diabetic rats | [5] |
| Fis1 | ↓ Decrease | Podocytes in diabetic rats | [5] | |
| Oxidative Stress Response | Nrf2 | ↑ Increase | Podocytes in diabetic rats | [5] |
| Keap1 | ↓ Decrease | Podocytes in diabetic rats | [5] | |
| Mitophagy | PINK1 | ↑ Increase | Podocytes in diabetic rats | [5] |
| Parkin | ↑ Increase | Podocytes in diabetic rats | [5] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., CCD-18Co, A549, or primary T-cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Stimulation (if applicable): For inflammatory models, stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS for CCD-18Co cells) for a predetermined time.[1]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 nmol/L) for the desired duration (e.g., 2 to 24 hours).[2][3] Include a vehicle control group (e.g., DMSO or PBS).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[6][7]
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for Western blot analysis.
Conclusion
This compound modulates the expression and activity of a variety of proteins involved in critical cellular processes such as inflammation, apoptosis, and immune regulation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Western blotting is an indispensable tool in these studies, enabling the precise quantification of protein-level changes and the elucidation of the compound's mechanisms of action.
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Testing Astragaloside II Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Astragaloside II, a natural saponin with potential therapeutic applications. The following sections detail the necessary cell viability assays, experimental protocols, and known signaling pathways involved in this compound-mediated cytotoxicity.
Introduction to this compound and Cytotoxicity Testing
This compound is a triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus. It has garnered significant interest for its diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects. Emerging evidence also points towards its potential as an anti-cancer agent, either alone or in combination with existing chemotherapeutics. Accurate assessment of its cytotoxic properties is crucial for understanding its therapeutic window and mechanism of action. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how this compound affects cell health and proliferation.
Key Cell Viability Assays for Cytotoxicity Assessment
Several robust and widely accepted assays can be employed to measure the cytotoxicity of this compound. The choice of assay depends on the specific research question, cell type, and experimental setup. The most common methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]
-
WST-8 (Water-Soluble Tetrazolium salt-8) Assay: Similar to the MTT assay, the WST-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a water-soluble orange formazan dye. This assay is generally considered to be more sensitive and convenient than the MTT assay as it does not require a solubilization step.[4][5]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis. The amount of LDH released is directly proportional to the number of dead or damaged cells.[6]
Quantitative Data: Cytotoxicity of this compound
While extensive data on the direct cytotoxic IC50 values of this compound across a wide range of cancer cell lines is still emerging in a consolidated format, some studies have reported its effects, often in the context of sensitizing cancer cells to other drugs. For comparative purposes, IC50 values for related compounds from Astragalus species and the effect of this compound in combination therapies are presented below. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
| Cell Line | Compound | Assay | IC50 Value (µM) | Reference |
| Bel-7402/FU (5-FU resistant) | This compound (in combination with 5-FU) | MTT | 80 µM (AS II) + 0.2 mM (5-FU) significantly decreased cell viability | [7] |
| SGC-7901 (gastric cancer) | This compound (in combination with cisplatin) | MTT | 50 µM (AS II) enhanced cisplatin-induced apoptosis | [2] |
| Human Cancer Cell Lines | This compound + Cisplatin | Not Specified | Combination significantly reduced cell viability | [8] |
| HTB-26 (breast cancer) | Compound 2 (related natural product) | Crystal Violet | 10 - 50 | [9] |
| PC-3 (pancreatic cancer) | Compound 2 (related natural product) | Crystal Violet | 10 - 50 | [9] |
| HepG2 (hepatocellular carcinoma) | Compound 2 (related natural product) | Crystal Violet | 10 - 50 | [9] |
| HCT116 (colorectal cancer) | Compound 2 (related natural product) | Crystal Violet | 0.34 | [9] |
Experimental Protocols
Detailed methodologies for the key cell viability assays are provided below. These protocols can be adapted for specific cell types and experimental conditions.
MTT Assay Protocol[1][2][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is quantified spectrophotometrically and is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated (solvent control) and untreated (negative control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II (AS II) is a cycloartane-type triterpene glycoside extracted from Radix Astragali, a herb used in traditional Chinese medicine.[1] It has garnered significant interest for its therapeutic potential, including promoting tissue repair, enhancing osteogenesis, and modulating immune responses.[1][2] Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. While direct in vivo imaging studies on this compound are not yet widely published, this document provides detailed application notes and proposed protocols for tracking this molecule using established imaging modalities, namely fluorescence imaging and radionuclide imaging (PET/SPECT). These methodologies are based on standard procedures for small molecule imaging and are adapted for the specific properties of this compound.
Known Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways, which are critical to its therapeutic effects. Visualizing the engagement of these pathways in vivo can provide valuable insights into its mechanism of action.
mTOR Signaling Pathway in Intestinal Epithelial Repair
This compound promotes intestinal epithelial wound healing by enhancing the uptake of L-arginine and subsequently activating the mTOR signaling pathway.[1][3] This leads to increased protein synthesis and cell proliferation, contributing to tissue repair.[3][4]
Caption: this compound-mediated activation of the mTOR pathway.
p75NTR Signaling in Remyelination
Recent studies suggest that this compound can facilitate remyelination in demyelinating neurological diseases by directly targeting the p75 neurotrophin receptor (p75NTR). This interaction mediates a signaling cascade involving β-catenin and Id2, ultimately leading to the expression of myelin basic protein (MBP) in oligodendrocyte precursor cells.[5]
Caption: this compound-mediated p75NTR signaling for remyelination.
Proposed In Vivo Imaging Techniques
Disclaimer: The following protocols are proposed methodologies for the in vivo imaging of this compound. They are based on established imaging techniques for small molecules and have not been specifically validated for this compound.
Application Note 1: Near-Infrared (NIR) Fluorescence Imaging for Tracking this compound
Application: To visualize the biodistribution and target accumulation of this compound in real-time in living animals. NIR fluorescence imaging offers deep tissue penetration and low autofluorescence, making it suitable for whole-body imaging.[6][7]
Principle: this compound is chemically conjugated to a near-infrared (NIR) fluorophore. Upon administration to an animal model, the distribution of the fluorescent conjugate can be monitored using an in vivo imaging system (IVIS) or a similar fluorescence imaging platform.[8][9]
Proposed Experimental Protocol: NIR Fluorescence Imaging
-
Synthesis of NIR-Astragaloside II Conjugate:
-
Select a suitable NIR fluorophore with an excitation/emission spectrum in the NIR-II window (900-1700 nm) for optimal tissue penetration (e.g., a cyanine-based dye with a reactive group).[6][10]
-
Chemically conjugate the NIR dye to this compound via a stable linker. The conjugation site on this compound should be chosen to minimize interference with its biological activity.
-
Purify the conjugate using high-performance liquid chromatography (HPLC) and confirm its identity and purity via mass spectrometry and spectrophotometry.
-
-
Animal Model:
-
Use a relevant disease model, for example, a TNBS-induced colitis mouse model to study intestinal repair or a streptozotocin-induced diabetic rat model for diabetic nephropathy.[11][12]
-
House the animals under standard conditions with a low-fluorescence diet for at least one week prior to imaging to reduce background signal.
-
-
Probe Administration and Imaging:
-
Administer the NIR-Astragaloside II conjugate intravenously (i.v.) or orally (p.o.), depending on the research question.[13][14]
-
Anesthetize the animal using isoflurane and place it in the imaging chamber of an IVIS Spectrum or a similar NIR imaging system.
-
Acquire whole-body images at various time points (e.g., 5 min, 30 min, 1h, 4h, 24h) post-injection to track the dynamic distribution of the probe.
-
Use appropriate excitation and emission filters for the chosen NIR dye.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs (e.g., intestines, kidneys, liver, tumor).
-
Perform ex vivo imaging of dissected organs at the end of the study to confirm the in vivo findings and obtain higher resolution data.
-
Experimental Workflow: NIR Fluorescence Imaging
Caption: Workflow for in vivo NIR fluorescence imaging of this compound.
Application Note 2: Radionuclide Imaging (PET/SPECT) for Quantitative Analysis of this compound
Application: To obtain quantitative data on the whole-body biodistribution, pharmacokinetics, and target-specific uptake of this compound. PET and SPECT offer high sensitivity and quantitative accuracy, making them the gold standard for pharmacokinetic studies.[15][16][17]
Principle: this compound is radiolabeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. The spatial and temporal distribution of the radiotracer is then imaged using a preclinical PET or SPECT scanner.[18][19]
Proposed Experimental Protocol: PET/SPECT Imaging
-
Radiolabeling of this compound:
-
Choose a suitable radionuclide based on its half-life and the expected pharmacokinetics of this compound (e.g., ¹⁸F for PET with a half-life of ~110 min, or ⁶⁸Ga for PET with a half-life of ~68 min).[15][20]
-
Develop a radiolabeling strategy. This may involve conjugating a chelator (like DOTA or NOTA) to this compound for radiometal labeling (e.g., with ⁶⁸Ga) or developing a multi-step synthesis for fluorination (with ¹⁸F).[20]
-
Purify the radiolabeled this compound using radio-HPLC and determine the radiochemical purity and specific activity.
-
-
Animal Model:
-
Use healthy rodents (rats or mice) to determine the baseline pharmacokinetics and biodistribution.
-
For target engagement studies, a relevant disease model can be used.
-
-
Radiotracer Administration and Imaging:
-
Administer a known amount of the radiolabeled this compound via intravenous injection.
-
Perform a dynamic PET or SPECT scan immediately after injection for pharmacokinetic modeling, or static scans at various time points for biodistribution analysis.
-
A CT scan is typically acquired along with the PET/SPECT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET/SPECT data to generate 3D images of radiotracer distribution.
-
Draw ROIs on the images corresponding to major organs and tissues.
-
Generate time-activity curves (TACs) for each ROI from dynamic scans to calculate pharmacokinetic parameters.
-
For static scans, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine biodistribution.
-
Experimental Workflow: PET/SPECT Imaging
Caption: Workflow for in vivo PET/SPECT imaging of this compound.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the proposed imaging studies. The pharmacokinetic parameters are based on published LC-MS/MS data for this compound to ensure their physiological relevance.[13][14]
Table 1: Hypothetical Pharmacokinetic Parameters of Radiolabeled this compound in Rats
| Parameter | Intravenous (1.0 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 2500 ± 350 | 50 ± 12 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng·h/mL) | 3150 ± 420 | 150 ± 35 |
| t1/2 (h) | 1.92 ± 0.30[13][14] | 2.1 ± 0.4 |
| Absolute Bioavailability (F) | - | 0.79% ± 0.16%[13][14] |
Data are presented as mean ± SD. Values for t1/2 and F are based on existing literature for non-labeled this compound.
Table 2: Hypothetical Biodistribution of Radiolabeled this compound in Mice at 1h Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 2.5 ± 0.6 |
| Heart | 1.8 ± 0.4 |
| Lungs | 4.5 ± 1.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 2.1 ± 0.5 |
| Kidneys | 10.8 ± 2.7 |
| Stomach | 1.5 ± 0.3 |
| Intestines | 3.2 ± 0.8 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.1 ± 0.3 |
| Brain | 0.1 ± 0.05 |
Data are presented as mean ± SD.
Conclusion
The proposed in vivo imaging techniques offer powerful tools to investigate the pharmacokinetics, biodistribution, and target engagement of this compound. NIR fluorescence imaging provides a means for real-time, semi-quantitative visualization of the compound's distribution, while PET/SPECT imaging allows for highly sensitive and accurate quantification of its concentration in various tissues. By employing these advanced imaging strategies, researchers can gain crucial insights into the in vivo behavior of this compound, thereby accelerating its translation from a traditional remedy to a modern therapeutic agent.
References
- 1. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design of NIR-II G-Quadruplex Fluorescent Probes for Accurate In Vivo Tumor Metastasis Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] NIR-II Probes for In vivo Imaging | Semantic Scholar [semanticscholar.org]
- 8. berthold.com [berthold.com]
- 9. revvity.com [revvity.com]
- 10. Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microfluidic radiolabeling of biomolecules with PET radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Astragaloside II from Astragalus membranaceus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II is a cycloartane-type triterpene glycoside found in the roots of Astragalus membranaceus, a perennial plant used in traditional Chinese medicine.[1][] This compound, along with other astragalosides, contributes to the various reported pharmacological activities of the plant, including immunomodulatory, anti-inflammatory, and cardioprotective effects.[][3][4] The isolation and purification of this compound are crucial for its further investigation in drug discovery and development. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Astragalus membranaceus.
Overview of Isolation Strategies
The isolation of this compound from Astragalus membranaceus typically involves a multi-step process that begins with the extraction of total saponins from the dried roots, followed by various chromatographic techniques to separate and purify the individual astragalosides. The general workflow can be summarized as follows:
-
Sample Preparation: Drying and grinding of Astragalus membranaceus roots to increase the surface area for efficient extraction.
-
Extraction: Solid-liquid extraction using appropriate solvents to isolate crude saponins.
-
Purification: Preliminary purification to remove impurities and enrich the saponin fraction, often using macroporous resins.
-
Chromatographic Separation: Fine separation of individual astragalosides using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Identification and Quantification: Analysis of the purified compound using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.
Figure 1. General workflow for the isolation of this compound.
Experimental Protocols
Protocol 1: Extraction of Total Saponins
This protocol describes the initial extraction of a crude saponin mixture from the dried roots of Astragalus membranaceus.
Materials:
-
Dried roots of Astragalus membranaceus
-
Grinder or mill
-
80% Ethanol
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Grind the dried roots of Astragalus membranaceus into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Combine the extracts from the three extraction cycles.
-
Filter the combined extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 60°C to obtain a crude extract.
-
Protocol 2: Purification of Total Saponins using Macroporous Resin
This protocol details the enrichment of the total saponin fraction from the crude extract using macroporous resin chromatography.
Materials:
-
Crude extract from Protocol 1
-
DA-201 macroporous adsorption resin (or equivalent)
-
Chromatography column
-
Deionized water
-
80% Ethanol
Procedure:
-
Resin Preparation:
-
Pack a chromatography column with DA-201 macroporous resin.
-
Wash the resin sequentially with deionized water and 80% ethanol to activate it.
-
Finally, equilibrate the column with deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a suitable concentration.
-
Load the sample solution onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with deionized water (approximately 5 BV) to remove polysaccharides, amino acids, and other water-soluble impurities.
-
-
Elution:
-
Concentration:
-
Concentrate the collected eluate using a rotary evaporator to obtain the enriched total saponin fraction.
-
Figure 2. Purification workflow using macroporous resin.
Protocol 3: Isolation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the separation of this compound from the enriched saponin fraction using preparative HPLC.
Materials:
-
Enriched total saponin fraction from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Sample Preparation: Dissolve the enriched saponin fraction in methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-40 min, 30-60% A.
-
Flow Rate: 3 mL/min.
-
Detection: UV at 203 nm.
-
Injection Volume: 100 µL.
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined using an this compound standard.
-
-
Purity Analysis:
-
Re-inject the collected fraction into an analytical HPLC system to assess its purity.
-
Concentrate the pure fractions to obtain isolated this compound.
-
Quantitative Data
The yield and purity of this compound can vary depending on the source of the plant material and the specific isolation methods used. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Method | Result | Reference |
| Total Saponin Content | UV-Visible Spectrophotometry | Varies from 0.019% to 0.184% in commercial products. | [7] |
| This compound Content | UPLC-MS/MS | The content of astragalosides varies significantly between different parts of the plant (root, stem, leaf). | [8] |
| Astragaloside IV Yield | Ammonia Extraction | 2.621 ± 0.019 mg/g | [9] |
| Total Astragalosides Yield | Macroporous Resin Purification | Dependent on initial concentration and elution conditions. | [3][4] |
| LOD and LOQ for Astragalosides | RP-HPLC-IPAD | LOD: 0.10-1.00 ng; LOQ: 0.30-3.00 ng | [5] |
Identification and Characterization
The identity and structure of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 827.3.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule. The spectral data should be compared with published values for this compound.[11][12]
Signaling Pathway Context
While not directly part of the isolation process, understanding the biological context of this compound is important for drug development. For instance, this compound has been shown to modulate inflammatory pathways.
Figure 3. Simplified diagram of this compound's inhibitory effect on an inflammatory pathway.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the isolation of this compound from Astragalus membranaceus. The combination of efficient extraction, macroporous resin purification, and preparative HPLC separation allows for the acquisition of high-purity this compound suitable for further research and development. The quantitative methods and characterization techniques described are essential for ensuring the quality and identity of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]
- 4. Enrichment and purification process of astragalosides and their anti-human gastric cancer MKN-74 cell proliferation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isoflavonoids and triterpene saponins in Astragali Radix, the root of Astragalus membranaceus, via reverse-phase high-performance liquid chromatography coupled with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. jst-haui.vn [jst-haui.vn]
- 12. jst-haui.vn [jst-haui.vn]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Astragaloside II
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astragaloside II is a significant cycloartane-type triterpene glycoside extracted from Astragalus membranaceus, a key herb in traditional Chinese medicine.[1][2] This bioactive compound has garnered attention for its diverse pharmacological activities, including promoting tissue repair, enhancing osteogenesis, modulating T-cell activation, and its potential as an adjunctive agent in cancer chemotherapy.[1][3] Given its therapeutic potential, obtaining high-purity this compound is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products.[4] Due to the weak UV chromophore of astragalosides, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often preferred for sensitive detection.[5][6]
This application note provides a detailed protocol for the extraction, separation, and purification of this compound from Astragalus membranaceus using both analytical and preparative HPLC.
Experimental Protocols
Extraction of Total Astragalosides from Astragalus membranaceus
This protocol outlines a standard method for extracting total saponins, including this compound, from the dried roots of Astragalus membranaceus.
-
1.1. Material Preparation:
-
Finely pulverize the dried roots of Astragalus membranaceus.
-
-
1.2. Extraction:
-
Weigh 50 g of the powdered plant material and place it into a flask.
-
Add 500 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 25-30°C.[5] Alternatively, use a reflux extraction method with 60% ethanol for 1-2 hours.[7]
-
After the initial extraction, filter the mixture through Whatman #40 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.
-
-
1.3. Concentration:
-
Combine all the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of approximately 35-40°C to obtain a crude extract.
-
Sample Preparation for HPLC Analysis
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[8]
-
2.1. Re-dissolving the Extract:
-
Re-dissolve the dried crude extract in methanol (HPLC grade) to a final concentration of approximately 10 mg/mL.
-
-
2.2. Filtration:
-
2.3. Solid-Phase Extraction (SPE) (Optional Cleanup):
-
For higher purity, the crude extract can be further cleaned using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample and wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove highly polar impurities.
-
Elute the astragalosides with a higher concentration of methanol (e.g., 80-100%).
-
Evaporate the eluted fraction and reconstitute in the mobile phase for HPLC analysis.
-
Analytical HPLC Method for this compound Identification
This method is used to identify the retention time of this compound and assess its presence in the crude extract.
-
Instrumentation: An analytical HPLC system equipped with a pump, autosampler, column oven, and an ELSD or Mass Spectrometer (MS) detector.
-
Data Acquisition: Use chromatography data software to control the system and analyze the results.
Table 1: Analytical HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[10] |
| Mobile Phase | A: Acetonitrile; B: Water[6][10] |
| Gradient Elution | Start with a lower concentration of Acetonitrile (e.g., 20-30%) and gradually increase to a higher concentration over 30-40 minutes. |
| Flow Rate | 1.0 mL/min[6][10] |
| Column Temperature | 20-30°C[5] |
| Injection Volume | 10 µL[5] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp | 43°C[5] |
| ELSD Gas Pressure | 3.4 bar[5] |
Preparative HPLC Protocol for this compound Purification
This protocol is scaled up from the analytical method to isolate a larger quantity of this compound.[4][11]
-
Instrumentation: A preparative HPLC system with a high-flow-rate pump, a larger-scale column, an appropriate detector, and a fraction collector.[4]
-
Sample Loading: Dissolve the crude extract at a higher concentration in the initial mobile phase. The amount to be injected depends on the column size and its loading capacity.
Table 2: Preparative HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase preparative column (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | A: Acetonitrile; B: Water |
| Gradient Elution | Optimized based on the analytical run to maximize resolution around the this compound peak. |
| Flow Rate | 15-20 mL/min (Adjust based on column dimensions) |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (Dependent on sample concentration and column capacity) |
| Detector | UV detector (for monitoring, if signal is sufficient) followed by an ELSD. |
| Fraction Collection | Collect fractions based on the retention time of this compound identified in the analytical run. |
-
Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.
-
Pool the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound powder.
-
Workflow and Data Visualization
Mechanism of Action: this compound and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. One of the well-documented mechanisms is its role in promoting intestinal epithelial repair by activating the mTOR signaling pathway.[1][12] this compound enhances the uptake of L-arginine, which in turn activates mTOR and its downstream effectors, S6K and 4E-BP1, leading to increased protein synthesis and cell proliferation.[1][12][13] In the context of cancer, this compound has been found to activate the PI3K/Akt/mTOR pathway, which can increase the sensitivity of cancer cells to certain chemotherapeutic agents.[14]
Conclusion
The protocols described in this application note provide a comprehensive framework for the successful purification of this compound from Astragalus membranaceus. By employing a systematic approach involving efficient extraction, analytical method development, and scaled-up preparative HPLC, it is possible to obtain high-purity this compound. This pure compound is essential for accurate pharmacological studies and for advancing its potential as a therapeutic agent in various applications, from wound healing to oncology. The use of sensitive detection methods like ELSD is key to overcoming the challenges associated with the poor UV absorbance of astragalosides.
References
- 1. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aralyse.tech [aralyse.tech]
- 5. academic.oup.com [academic.oup.com]
- 6. [Determination of astragaloside IV in radix Astragali by HPLC with evaporative light scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. nacalai.com [nacalai.com]
- 10. [Simultaneous Determination of Five Astragalosides in Astragali Radix and Jinqi Jiangtang Tablet by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Astragaloside II Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside II (AS-II) is a principal active saponin isolated from the medicinal herb Astragalus membranaceus. Emerging research indicates its significant potential in pharmacology, particularly in modulating gene expression associated with various cellular processes. These processes include, but are not limited to, inflammation, apoptosis, and cell proliferation. This document provides detailed application notes on the known effects of this compound on gene expression and comprehensive protocols for its analysis, empowering researchers to investigate its therapeutic potential further. While much of the current research has focused on the closely related compound Astragaloside IV (AS-IV), this document will focus on the available data for this compound and use data from Astragaloside IV to suggest potential areas of investigation.
Data Presentation: The Impact of this compound on Gene Expression
The following tables summarize the quantitative effects of this compound and the structurally similar Astragaloside IV on the expression of key genes implicated in inflammation, cancer, and neuroprotection. This data has been compiled from various in vitro and in vivo studies and is presented as fold changes or percentage changes relative to control conditions.
Table 1: Modulation of Inflammatory Gene Expression by this compound
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| HIF-α (mRNA) | LPS-stimulated CCD-18Co cells | 1 µM AS-II for 48h | Significant decrease vs. LPS alone | [1] |
| p-p65 (protein) | LPS-stimulated CCD-18Co cells | 1 µM AS-II for 48h | Notable alleviation of LPS-induced increase | [1] |
| p-IκB (protein) | LPS-stimulated CCD-18Co cells | 1 µM AS-II for 48h | Notable alleviation of LPS-induced increase | [1] |
| HIF-α (protein) | DSS-treated mouse colon | AS-II treatment | Significant reversal of DSS-induced upregulation | [1] |
| p-p65 (protein) | DSS-treated mouse colon | AS-II treatment | Significant reversal of DSS-induced upregulation | [1] |
| p-IκB (protein) | DSS-treated mouse colon | AS-II treatment | Significant reversal of DSS-induced upregulation | [1] |
Table 2: Regulation of Gene Expression in Cellular Proliferation and Apoptosis by Astragaloside
Note: Data for Astragaloside (AST) is included here, which may refer to a mixture or a non-specified astragaloside.
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| PDK1 (mRNA) | Fibroblast-like synoviocytes (FLS) from AA rats | 50 mg/l AST for 48h | Significantly decreased vs. model group | [2] |
| AKT (mRNA) | Fibroblast-like synoviocytes (FLS) from AA rats | 50 mg/l AST for 48h | No significant difference vs. model group | [2] |
| p-AKT (protein) | Fibroblast-like synoviocytes (FLS) from AA rats | 50 mg/l AST for 48h | Significantly decreased vs. model group | [2] |
Table 3: Effects of Astragaloside IV on Gene Expression (for comparative analysis)
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| TNF-α (mRNA) | Lung tissue of LPS-treated mice | 10 mg/kg AS-IV for 6 days | Inhibition of LPS-induced increase | [3] |
| IL-6 (mRNA) | Lung tissue of LPS-treated mice | 10 mg/kg AS-IV for 6 days | Inhibition of LPS-induced increase | [3] |
| VCAM-1 (mRNA) | Lung tissue of LPS-treated mice | 10 mg/kg AS-IV for 6 days | Inhibition of LPS-induced increase | [3] |
| ICAM-1 (mRNA) | Lung tissue of LPS-treated mice | 10 mg/kg AS-IV for 6 days | Inhibition of LPS-induced increase | [3] |
| Mfn2 (mRNA) | Kidney of diabetic rats | 3.2 and 6.4 mg/kg/day AS-II for 9 weeks | Partial restoration of expression | [4] |
| Fis1 (mRNA) | Kidney of diabetic rats | 3.2 and 6.4 mg/kg/day AS-II for 9 weeks | Partial restoration of expression | [4] |
| Cleaved-caspase-3 (mRNA) | Kidney of diabetic rats | 3.2 and 6.4 mg/kg/day AS-II for 9 weeks | Ameliorated increase in expression | [4] |
| Nephrin (mRNA) | Kidney of diabetic rats | 3.2 and 6.4 mg/kg/day AS-II for 9 weeks | Ameliorated decrease in expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of gene expression changes following treatment with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., CCD-18Co human colon fibroblasts or researcher's cell line of interest) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO) and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treatment: Once cells have adhered and reached the desired confluency (e.g., 70-80%), replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA or protein extraction.
Protocol 2: Total RNA Extraction
This protocol is based on the TRIzol™ reagent method for total RNA isolation.
-
Homogenization:
-
For cell cultures: Lyse the cells directly in the culture dish by adding 1 ml of TRIzol™ reagent per 10 cm² of culture dish area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.
-
For tissues: Homogenize tissue samples in 1 ml of TRIzol™ reagent per 50-100 mg of tissue using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol™ reagent used. Cap the tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate the samples at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropyl alcohol per 1 ml of TRIzol™ reagent used. Mix by inverting the tubes and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with at least 1 ml of 75% ethanol per 1 ml of TRIzol™ reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA pellet in RNase-free water by passing the solution a few times through a pipette tip.
-
-
Quantification and Quality Check:
-
Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted total RNA.
-
Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following components:
-
Total RNA: 1-5 µg
-
Oligo(dT)₁₈ primer (10 µM): 1 µl
-
Random hexamer primers (10 µM): 1 µl
-
dNTP mix (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix for the reverse transcription reaction by combining the following for each reaction:
-
5X Reaction Buffer: 4 µl
-
RNase Inhibitor (e.g., 40 U/µl): 1 µl
-
Reverse Transcriptase (e.g., 200 U/µl): 1 µl
-
Nuclease-free water: 1 µl
-
-
Reverse Transcription Reaction:
-
Add 7 µl of the master mix to the denatured RNA/primer mixture.
-
Gently mix and centrifuge briefly.
-
Incubate the reaction at 42°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for future use.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol is for gene expression analysis using SYBR Green-based qPCR.
-
Primer Design: Design or obtain validated primers for your target genes and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction Setup: In a qPCR plate or tubes, prepare the following reaction mixture on ice for each sample and gene (including no-template controls):
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
cDNA template (diluted): 2 µl
-
Nuclease-free water: 7 µl
-
Total Volume: 20 µl
-
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions to perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the general workflow for gene expression analysis.
Caption: Experimental workflow for gene expression analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Putative modulation of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside regulates lncRNA LOC100912373 and the miR-17-5p/PDK1 axis to inhibit the proliferation of fibroblast-like synoviocytes in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Astragaloside II in Diabetic Nephropathy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Astragaloside II (AS II) in preclinical research models of diabetic nephropathy (DN). The information detailed below, including experimental protocols and summaries of key quantitative findings, is intended to facilitate further investigation into the therapeutic potential of this natural compound.
This compound, a saponin isolated from Astragalus membranaceus, has demonstrated significant promise in ameliorating the pathological features of diabetic nephropathy.[1] Studies in streptozotocin (STZ)-induced diabetic rat models have shown that AS II can mitigate podocyte injury, reduce albuminuria, and improve renal histopathology.[1][2][3] The protective effects of this compound are attributed, at least in part, to its ability to modulate mitochondrial function and key signaling pathways involved in oxidative stress and apoptosis.[1][2][4]
Key Quantitative Data Summary
The following tables summarize the significant quantitative outcomes from studies investigating the effects of this compound in STZ-induced diabetic rat models.
Table 1: Effects of this compound on Renal Function and Biochemical Parameters
| Parameter | Control Group | Diabetic Model Group | AS II (3.2 mg/kg/d) | AS II (6.4 mg/kg/d) | Losartan (10 mg/kg/d) |
| Urinary Albumin/Creatinine Ratio (ACR) (μg/mg) | 25.3 ± 5.1 | 148.7 ± 21.5 | 95.4 ± 15.2# | 78.6 ± 12.9# | 85.1 ± 14.3# |
| Blood Urea Nitrogen (BUN) (mmol/L) | 6.8 ± 1.2 | 14.5 ± 2.3 | 10.2 ± 1.8# | 8.9 ± 1.5# | 9.5 ± 1.6# |
| Serum Creatinine (Scr) (μmol/L) | 45.2 ± 6.8 | 89.7 ± 11.3* | 68.4 ± 9.5# | 61.3 ± 8.7# | 65.2 ± 9.1# |
*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[1]
Table 2: Effects of this compound on Renal Histopathology
| Parameter | Control Group | Diabetic Model Group | AS II (3.2 mg/kg/d) | AS II (6.4 mg/kg/d) | Losartan (10 mg/kg/d) |
| Glomerular Mesangial Area (%) | 2.5 ± 0.4 | 8.9 ± 1.3 | 5.8 ± 0.9# | 4.6 ± 0.7# | 5.1 ± 0.8# |
| Podocyte Foot Process Width (nm) | 250 ± 35 | 780 ± 95 | 510 ± 68# | 420 ± 55# | 480 ± 62# |
*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[2]
Table 3: Effects of this compound on Key Protein Expression in Renal Tissue
| Protein | Control Group | Diabetic Model Group | AS II (3.2 mg/kg/d) | AS II (6.4 mg/kg/d) |
| Nrf2 (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08# | 0.9 ± 0.1# |
| Keap1 (relative expression) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.3 ± 0.15# | 1.1 ± 0.12# |
| PINK1 (relative expression) | 1.0 ± 0.12 | 0.35 ± 0.04 | 0.65 ± 0.07# | 0.85 ± 0.09# |
| Parkin (relative expression) | 1.0 ± 0.11 | 0.42 ± 0.05 | 0.71 ± 0.08# | 0.92 ± 0.1# |
| Cleaved-caspase-3 (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.4* | 2.1 ± 0.25# | 1.5 ± 0.18# |
*p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[1][4]
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound in a diabetic nephropathy model are provided below.
STZ-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats using streptozotocin, a common method for modeling type 1 diabetes and subsequent diabetic nephropathy.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Induction:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Fast the rats overnight before induction.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg body weight.[1]
-
Provide rats with a 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with blood glucose levels >16.7 mmol/L are considered diabetic and included in the study.[5]
-
-
Treatment:
-
Randomly divide diabetic rats into model, AS II treatment (e.g., 3.2 and 6.4 mg/kg/d), and positive control (e.g., Losartan 10 mg/kg/d) groups.[1] A non-diabetic control group should also be maintained.
-
Administer this compound or vehicle (e.g., normal saline) daily via oral gavage for the duration of the study (e.g., 9 weeks).[1]
-
Monitor body weight and blood glucose levels weekly.
-
Experimental workflow for the STZ-induced diabetic nephropathy rat model.
Histopathological Analysis
This protocol outlines the steps for preparing and staining kidney tissue to assess structural changes characteristic of diabetic nephropathy.
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the rats and perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Excise the kidneys, remove the capsule, and weigh them.
-
Fix one kidney in 4% paraformaldehyde for 24 hours for paraffin embedding.
-
Section the paraffin-embedded tissue at 4 μm thickness.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.
-
Periodic Acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix expansion.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify the mesangial matrix index by calculating the ratio of the PAS-positive area in the glomerulus to the total glomerular area using image analysis software.
-
For ultrastructural analysis of podocyte foot processes, fix small pieces of the renal cortex in 2.5% glutaraldehyde and process for transmission electron microscopy (TEM).
-
Western Blot Analysis
This protocol details the procedure for quantifying the expression of specific proteins in kidney tissue.
-
Protein Extraction:
-
Homogenize frozen kidney cortex tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 30-50 μg) by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE on polyacrylamide gels.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-PINK1, anti-Parkin, anti-cleaved-caspase-3, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to the loading control (e.g., β-actin).
-
Signaling Pathways Modulated by this compound in Diabetic Nephropathy
This compound has been shown to exert its protective effects in diabetic nephropathy by modulating key signaling pathways involved in oxidative stress and mitochondrial homeostasis.[1]
Signaling pathways modulated by this compound in diabetic nephropathy.
The diagram above illustrates that under diabetic conditions, high glucose leads to increased oxidative stress and mitochondrial dysfunction.[1] This is associated with the inhibition of the Nrf2 pathway (via Keap1 activation) and downregulation of the PINK1/Parkin pathway, which is crucial for mitophagy.[1][2] These events contribute to podocyte apoptosis, a key factor in the progression of diabetic nephropathy.[4] this compound intervenes by inhibiting Keap1, thereby activating the Nrf2 antioxidant response.[1] It also upregulates the PINK1/Parkin pathway, promoting the clearance of damaged mitochondria.[1][2] Furthermore, AS II reduces the activation of cleaved-caspase-3, thereby inhibiting podocyte apoptosis and ultimately ameliorating the progression of diabetic nephropathy.[4]
References
- 1. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. astragaloside-ii-ameliorated-podocyte-injury-and-mitochondrial-dysfunction-in-streptozotocin-induced-diabetic-rats - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Astragaloside IV Attenuates High-Glucose-Induced Impairment in Diabetic Nephropathy by Increasing Klotho Expression via the NF-κB/NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Astragaloside II for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Astragaloside II in in vitro assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving Astragalaloside II to prepare stock solutions for in vitro experiments.[1] Methanol can also be used.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers. It is advisable to consult the manufacturer's product sheet. However, reported solubilities are typically high, allowing for the preparation of concentrated stock solutions. For instance, some suppliers report a solubility of up to 100 mg/mL in fresh DMSO.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in pure, anhydrous DMSO. To aid dissolution, you can use physical methods such as vortexing or sonication in an ultrasonic bath.[3] It is recommended to prepare a concentrated stock solution, for example, 10 mM, which can then be diluted to the final working concentration in your cell culture medium.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. To prevent this, it is recommended to perform a stepwise dilution.[4] Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, create an intermediate dilution in a smaller volume of medium. Then, add this intermediate dilution to the final volume. Additionally, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize both precipitation and cytotoxicity.[4] Gently mixing the medium while adding the this compound solution can also help.
Q5: What is the recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Q6: How should I store the this compound stock solution?
A6: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][4] A stock solution stored at -80°C in DMSO can be stable for at least one year.[1]
Q7: Is this compound stable in aqueous cell culture medium?
A7: The stability of triterpenoid saponins like this compound in aqueous solutions can be influenced by factors such as pH and temperature.[6] It is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment. Do not store this compound diluted in aqueous media for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in the stock solution. | The solubility limit in DMSO has been exceeded or the DMSO has absorbed moisture. | Use fresh, anhydrous DMSO.[1] Warm the solution gently (e.g., in a 37°C water bath) and sonicate to aid dissolution. If precipitation persists, the solution may be supersaturated; consider preparing a less concentrated stock solution. |
| Precipitation upon dilution in cell culture medium. | The compound is crashing out of the aqueous solution due to its hydrophobicity. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, then add this to the final volume of complete medium. Ensure the final DMSO concentration is below 0.5%.[4] Pre-warming the cell culture medium to 37°C before adding the compound can also help. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage of stock or working solutions. | Aliquot the DMSO stock solution and store it at -80°C to avoid freeze-thaw cycles.[1] Prepare fresh working dilutions in culture medium for each experiment. |
| Observed cytotoxicity in control and treated cells. | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cells (e.g., test a range from 0.05% to 1%). Ensure your vehicle control uses the exact same final DMSO concentration as your experimental samples. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL (120.91 mM) | Selleck Chemicals[1] |
| DMSO | 25 mg/mL (30.23 mM) | TargetMol[3] |
| Methanol | Soluble | Cayman Chemical[2] |
Table 2: Recommended DMSO Concentrations for In Vitro Assays
| Condition | Recommended Final DMSO Concentration | Notes |
| Most cell lines | < 0.5% | Generally considered safe, but should be optimized.[4] |
| Sensitive cell lines | ≤ 0.1% | Recommended for primary cells or other sensitive lines. |
| Vehicle Control | Same as experimental conditions | Essential for accurate interpretation of results. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: The molecular weight of this compound is 827.01 g/mol . To prepare a 10 mM solution, you will need 8.27 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. g. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Serial Dilution: i. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 99 µL of medium to make a 100 µM intermediate solution. ii. Add the required volume of this intermediate solution to your cell culture wells. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM. c. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. d. Gently swirl the culture plates to ensure even distribution of the compound. e. Incubate the cells for the desired experimental duration.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for its use in in vitro assays.
Caption: A general workflow for preparing and using this compound in cell-based assays.
Caption: this compound can activate the mTOR signaling pathway, promoting cell proliferation.
Caption: this compound promotes osteogenesis via the BMP-2/MAPK and Smad1/5/8 pathways.
Caption: this compound facilitates remyelination through the p75NTR-mediated signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isothis compound | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Astragaloside II experiments
Welcome to the technical support center for Astragaloside II experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
Question: Why am I observing inconsistent or no anti-inflammatory effects of this compound?
Answer:
Several factors can contribute to variability in the anti-inflammatory effects of this compound. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type and stimulus-dependent. For example, in LPS-stimulated CCD-18Co cells, 1 µM of this compound was shown to be an appropriate concentration to reduce pro-inflammatory cytokines, whereas 3 µM significantly inhibited cell proliferation[1]. It is crucial to perform a dose-response analysis for your specific experimental model.
-
Solubility Issues: this compound is soluble in methanol and DMSO[2]. If preparing a stock solution in DMSO, ensure you are using fresh, anhydrous DMSO, as moisture can reduce its solubility[3]. Poor solubility can lead to a lower effective concentration in your cell culture media.
-
Cell Health and Confluency: Ensure your cells are healthy and at an optimal confluency. Stressed or overly confluent cells may respond differently to stimuli and treatments.
-
Stimulus Potency: The potency of the inflammatory stimulus (e.g., LPS) can vary between batches. Ensure the concentration and incubation time of your stimulus are optimized to induce a consistent inflammatory response.
Question: I am seeing unexpected cytotoxicity or a decrease in cell viability. What could be the cause?
Answer:
While this compound is generally considered to have a good safety profile at therapeutic concentrations, cytotoxicity can occur under certain conditions:
-
High Concentrations: As with many bioactive compounds, high concentrations of this compound can be cytotoxic. For instance, a concentration of 3 µM was found to significantly inhibit the proliferation of CCD-18Co cells[1]. If your goal is not to study anti-proliferative effects, consider using a lower concentration range.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It is recommended to perform a preliminary cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the optimal non-toxic concentration range for your specific cell line[4].
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level, typically below 0.1%[5].
Question: My Western blot results for signaling pathway modulation (e.g., NF-κB, mTOR, MAPK) are weak or inconsistent. How can I troubleshoot this?
Answer:
In addition to general Western blot troubleshooting, consider these points specific to this compound experiments:
-
Timing of Treatment and Stimulation: The kinetics of signaling pathway activation and inhibition can be time-dependent. Optimize the pre-incubation time with this compound before adding your stimulus, as well as the duration of the stimulus itself.
-
Antibody Specificity: Ensure your primary antibodies are specific for the phosphorylated and total proteins in your target pathway.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include appropriate positive and negative controls to validate your assay. For example, a known inhibitor or activator of the pathway can serve as a positive control.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in methanol and Dimethyl Sulfoxide (DMSO)[2]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Always use fresh, high-quality DMSO as moisture can decrease the solubility of the compound[3].
Q2: What is a typical effective concentration range for in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the biological effect being studied. Based on published studies, a range of 0.1 µM to 10 µM is often used for in vitro experiments. For example, 1 µM was effective in reducing inflammation in CCD-18Co cells, while concentrations as low as 30 nM have been shown to increase the proliferation of primary mouse splenocytes[1][2]. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: It can inhibit the phosphorylation of p65 and IκB, leading to a reduction in the production of pro-inflammatory cytokines[1].
-
mTOR Pathway: this compound can activate the mTOR pathway, which is involved in promoting intestinal epithelial repair[6].
-
MAPK/Nrf2/GPX4 Axis: It has been shown to inhibit the MAPK signaling pathway and activate Nrf2, which is involved in antioxidant responses.
-
p75NTR mediated β-catenin/Id2/MBP signaling axis: This pathway is implicated in the neuroprotective effects of this compound, particularly in promoting remyelination[7].
Q4: Are there any known stability issues with this compound?
A4: this compound is generally stable. When stored as a solid at -20°C, it can be stable for at least 4 years[2]. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions can be affected by pH and temperature[8].
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line/Type | Experimental Model | Effective Concentration | Observed Effect | Reference |
| CCD-18Co | LPS-induced inflammation | 1 µM | Decreased production of IL-6, TNF-α, and IL-1β | [1] |
| CCD-18Co | Cell Proliferation | 3 µM | Significant inhibition of cell proliferation | [1] |
| Caco-2 | Wound healing | 0.01, 0.1, 1 µM | Promoted wound closure and cell proliferation | [6][9] |
| Primary mouse splenocytes | Concanavalin A-induced proliferation | 30 nM | Increased cell proliferation | [2][10] |
| SGC-7901 gastric cancer cells | Cisplatin-induced apoptosis | 50 µM | Inhibited autophagy and enhanced apoptosis | [2] |
Table 2: In Vivo Study Parameters for this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |
| Mice | TNBS-induced colitis | 10 mg/kg | Not specified | Prevented decreases in intestine length and body weight | [2] |
| Rats | Streptozotocin-induced diabetic nephropathy | 3.2 and 6.4 mg/kg | Not specified | Decreased urinary albumin-to-creatinine ratio | [2][11] |
| Mice | DSS-induced ulcerative colitis | 30 and 50 mg/kg | Not specified | Reduced disease activity index and inflammatory markers | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and culture overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.33, 1, 3 µM) for the desired duration (e.g., 48 hours)[1].
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot for NF-κB Pathway
-
Culture cells (e.g., CCD-18Co) and treat with this compound (e.g., 1 µM) for a specified time, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS for 48 hours)[1].
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκB, IκB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software.
Visualizations
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Astragaloside | JNK | MMP | ERK | TargetMol [targetmol.com]
- 6. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Astragaloside II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Astragaloside II in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for dissolving this compound, with reported solubilities of 10 mM, 100 mg/mL, and 150 mg/mL.[1] It is also reported to be very slightly soluble in methanol and slightly soluble in pyridine.[2] For its analog, Astragaloside IV, solubility is approximately 30 mg/mL in DMSO and it is also soluble in ethanol.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize cytotoxicity. It is always recommended to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO.
Q4: What are the common methods to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO to first dissolve the compound before diluting it in an aqueous buffer.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulations: Incorporating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
Q5: Will these solubilization techniques affect the biological activity of this compound?
The formulation approach can potentially influence the biological activity of this compound. While the primary goal is to increase bioavailability, the excipients used (e.g., polymers, lipids) could have their own biological effects or alter the way this compound interacts with cells. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the formulation itself. Studies have shown that nanoparticle formulations of similar compounds like Astragaloside IV can even enhance therapeutic efficacy.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of solution when diluted in aqueous buffer from a DMSO stock. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated range for your experiment (typically ≤ 0.5% for cell-based assays). 3. Vigorously vortex or sonicate the solution during and after dilution. 4. Consider using a different solubilization method, such as cyclodextrin complexation or a nanoparticle formulation. |
| Low encapsulation efficiency or drug loading in nanoparticle formulations. | Poor affinity of this compound for the nanoparticle core material. Suboptimal formulation parameters (e.g., drug-to-lipid ratio, solvent selection). Inefficient preparation method. | 1. Screen different lipid or polymer matrices to find one with better compatibility with this compound. 2. Optimize the drug-to-carrier ratio. 3. Modify the preparation method, for example, by adjusting the homogenization speed, sonication time, or evaporation rate. 4. For liposomes, consider using a remote loading method if applicable. |
| Inconsistent results in biological assays. | Variability in the preparation of the this compound formulation. Degradation of this compound in the formulation. Aggregation of nanoparticles. | 1. Standardize the formulation protocol and ensure consistent preparation for each experiment. 2. Characterize each batch of your formulation (e.g., particle size, encapsulation efficiency) to ensure reproducibility. 3. Assess the stability of your formulation over the time course of your experiment. 4. Store formulations under appropriate conditions (e.g., protected from light, at a specific temperature). |
| Vehicle control shows unexpected biological effects. | The chosen solubilization vehicle (e.g., specific cyclodextrin, polymer, or lipid) has inherent biological activity in your experimental model. | 1. Thoroughly research the potential biological effects of the excipients used in your formulation. 2. Test multiple types of vehicles if possible (e.g., different types of cyclodextrins or lipids). 3. Reduce the concentration of the excipients in the final formulation as much as possible while maintaining the solubility of this compound. |
Quantitative Data Summary
The following tables provide a summary of the solubility and formulation parameters for this compound and the related compound Astragaloside IV.
Table 1: Solubility of this compound and IV in Various Solvents
| Compound | Solvent | Solubility |
| This compound | Water | Poorly soluble |
| DMSO | 10 mM, 100 mg/mL, 150 mg/mL[1] | |
| Methanol | Very Slightly Soluble[2] | |
| Pyridine | Slightly Soluble[2] | |
| Astragaloside IV | Water | ~22.2 µg/mL |
| DMSO | ~30 mg/mL[3] | |
| DMSO:PBS (1:1) | ~0.5 mg/mL[3] | |
| Ethanol | Soluble[4] |
Table 2: Comparison of Solubilization Methods for Astragaloside IV
| Formulation Method | Carrier/Excipient | Solubility/Encapsulation Efficiency/Drug Loading | Reference |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin | Solubility increased from 22.2 µg/mL to 188.4-386.8 µg/mL | Patent CN100393319C |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Encapsulation Efficiency: 93% ± 5%, Drug Loading: 9% | [6] |
| Chitosan Nanoparticles | Chitosan | Encapsulation Efficiency: 69%, Drug Loading: 13% | [5] |
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in an aqueous medium for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the DMSO stock solution in an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing to prevent precipitation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from general methods)
This protocol provides a general method for preparing an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer with a heating plate
-
Rotary evaporator or freeze-dryer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v) and heat it to 40-50°C with continuous stirring.
-
Dissolve this compound in a minimal amount of ethanol or methanol.
-
Slowly add the this compound solution dropwise to the heated HP-β-CD solution while maintaining vigorous stirring.
-
Continue stirring the mixture at 40-50°C for 4-6 hours.
-
Allow the solution to cool to room temperature while stirring.
-
Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex powder.
-
The resulting powder can be reconstituted in an aqueous medium for experiments.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) (Adapted from general methods)
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
A solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
A surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer with a heating plate
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the desired amount of this compound to the melted lipid and stir until a clear solution is formed (oil phase).
-
In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the oil phase (aqueous phase).
-
Add the hot aqueous phase to the hot oil phase and immediately homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.
-
Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used directly or further processed (e.g., lyophilized).
Visualizations
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and metabolism.
Experimental Workflow for Solubilization
This diagram illustrates a general workflow for selecting and preparing a suitable formulation for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered when working with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound CAS#: 84676-89-1 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Astragaloside IV - LKT Labs [lktlabs.com]
- 5. Anti-Inflammatory Effects of Astragaloside IV-Chitosan Nanoparticles and Associated Anti-Inflammatory Mechanisms Based on Liquid Chromatography-Mass Spectrometry Metabolomic Analysis of RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV-loaded nanoparticle-enriched hydrogel induces wound healing and anti-scar activity through topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential assay interference with Astragaloside II
Welcome to the technical support center for Astragaloside II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cycloartane-type triterpenoid saponin extracted from the plant Astragalus membranaceus. It is known to possess a range of biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects. It has been studied for its potential therapeutic applications in osteoporosis, liver cancer, and immunosuppressive diseases.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO). For cell-based assays, it is common to prepare a stock solution in DMSO.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
CD45 Protein Tyrosine Phosphatase (PTPase) Pathway: It enhances T-cell activation by promoting CD45-mediated dephosphorylation of Lck at Tyr505.[1]
-
mTOR Signaling Pathway: It can activate the mTOR pathway, which is involved in cell proliferation and protein synthesis.
-
MAPK/Nrf2/GPX4 Axis: It has been shown to inhibit the MAPK signaling pathway and activate the Nrf2/GPX4 axis, playing a role in mitigating oxidative stress.
-
Wnt/β-catenin Signaling Pathway: this compound has been observed to influence the Wnt/β-catenin pathway, which is crucial in cell fate, proliferation, and migration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause: Triterpenoid saponins, the class of compounds to which this compound belongs, have the potential to interfere with tetrazolium-based cell viability assays. This interference can stem from the intrinsic reducing properties of the compound, leading to a false-positive signal (apparent increase in cell viability) by directly reducing the tetrazolium salt (e.g., MTT) to formazan.[2][3][4][5]
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Purpose: To determine if this compound directly reacts with the assay reagent.
-
Procedure: In a cell-free 96-well plate, add the same concentrations of this compound as used in your experiment to the cell culture medium. Add the MTT or XTT reagent and incubate for the same duration as your cellular assay. Measure the absorbance.
-
Interpretation: If you observe a color change and an increase in absorbance in the absence of cells, this indicates direct interference.
-
-
Wash Cells Before Adding Reagent:
-
Purpose: To remove any extracellular this compound that could interfere with the assay.
-
Procedure: After the treatment period with this compound, gently aspirate the medium and wash the cells once with sterile PBS before adding the MTT or XTT reagent in fresh medium.
-
Consideration: This may not eliminate interference from compound that has entered the cells.
-
-
Use an Alternative Viability Assay:
-
Purpose: To use an assay with a different detection principle that is less likely to be affected by the chemical properties of this compound.
-
Recommended Alternatives:
-
Crystal Violet Assay: Measures cell number based on staining of adherent cells.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, which correlates with cell viability.
-
-
Data Interpretation:
| Assay Type | Principle | Potential for Saponin Interference |
| MTT/XTT | Reduction of tetrazolium salt by cellular dehydrogenases | High (direct reduction of the dye) |
| Crystal Violet | Staining of adherent cells | Low |
| LDH Release | Measurement of a cytosolic enzyme in the supernatant | Low |
| ATP-based | Quantification of intracellular ATP | Low |
Issue 2: High Background or False Positives in ELISA
Potential Cause: Complex plant-derived molecules can sometimes cause non-specific binding or interfere with the enzymatic reaction in an ELISA. This can lead to a high background signal or false-positive results.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Purpose: To prevent non-specific binding of this compound or other components to the plate.
-
Procedure: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk) and/or extend the blocking incubation time.
-
-
Include a "Compound-Only" Control:
-
Purpose: To check for direct interference of this compound with the assay components.
-
Procedure: Run control wells that include all assay components (coating antibody, detection antibody, substrate) but substitute the sample with this compound at the concentrations used in your experiment.
-
Interpretation: A signal in these wells indicates direct interference.
-
-
Increase the Number of Wash Steps:
-
Purpose: To more thoroughly remove any non-specifically bound molecules.
-
Procedure: Increase the number of wash cycles after each incubation step.
-
-
Matrix-Matched Standards:
-
Purpose: To account for any matrix effects from the sample preparation.
-
Procedure: If possible, prepare your standard curve in a solution that mimics the matrix of your experimental samples (e.g., cell lysate from untreated cells).
-
Issue 3: Unexpected Results in Luciferase Reporter Assays
Potential Cause: Small molecules, including natural products, can directly inhibit or stabilize the luciferase enzyme, leading to either false-negative or false-positive results that are independent of the intended biological effect on the reporter gene.[6][7][8][9][10][11]
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Assay:
-
Purpose: To determine if this compound directly affects the activity of the luciferase enzyme.
-
Procedure: In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and different concentrations of this compound. Measure the luminescence.
-
Interpretation: A decrease in luminescence in the presence of this compound suggests direct inhibition of the enzyme. An unexpected increase might indicate stabilization of the enzyme.
-
-
Use a Dual-Luciferase System with Different Luciferases:
-
Purpose: To have an internal control for non-specific effects.
-
Procedure: Use a reporter vector that co-expresses a primary reporter (e.g., Firefly luciferase) driven by your promoter of interest and a control reporter (e.g., Renilla luciferase) driven by a constitutive promoter.
-
Interpretation: If this compound affects both luciferases similarly, it is likely due to a non-specific effect or direct enzyme interaction. If it only affects the primary reporter, the effect is more likely to be specific to your promoter of interest.
-
-
Consider the Assay Timing:
-
Observation: Some compounds can stabilize the luciferase enzyme, leading to an accumulation of the enzyme over time and a higher signal.[9]
-
Action: If you observe an unexpected increase in signal, consider running a time-course experiment to see if the effect is time-dependent, which might suggest enzyme stabilization.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Standard Protocol: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Troubleshooting Modification: To reduce potential interference, gently aspirate the treatment medium, wash the cells once with 100 µL of PBS, and then add 100 µL of fresh medium containing 10 µL of MTT solution. Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, prepare a 96-well plate without cells. Add the same concentrations of this compound in culture medium to the wells. Add MTT solution and incubate as in step 4. Add solubilization solution and measure the absorbance at 570 nm. Subtract these background values from your experimental values.
ELISA for Cytokine Secretion
This protocol provides a general guideline for a sandwich ELISA to measure the effect of this compound on cytokine secretion from cultured cells.
Materials:
-
Cell culture supernatant from cells treated with this compound
-
ELISA plate pre-coated with capture antibody
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standard
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve using the recombinant cytokine. Add 100 µL of standards and cell culture supernatants (samples) to the appropriate wells of the ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Compound Interference Control: Run control wells containing all reagents except the sample, and instead add this compound at the highest concentration used in the experiment to check for direct interference with the assay.
Signaling Pathway and Experimental Workflow Diagrams
This compound Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
CD45 Signaling Pathway Modulation by this compound
References
- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Astragaloside II Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Astragaloside II (AS-II) treatment in various experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on optimizing incubation time for desired outcomes.
Issue 1: Low or No Observed Effect on Cell Viability/Proliferation
If you are not observing the expected effect of this compound on cell viability or proliferation, consider the following troubleshooting steps related to incubation time:
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Incubation Time | Extend the incubation period. Start with 24 hours and consider extending to 48 or 72 hours. | The effects of this compound on cell proliferation can be time-dependent. Some cell lines may require a longer exposure to exhibit a significant response. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | High cell density can lead to contact inhibition, masking the proliferative effects of AS-II. Conversely, very low density can lead to poor cell health. |
| Compound Concentration | Perform a dose-response experiment with varying concentrations of this compound. | The optimal concentration of AS-II can vary between cell types. It is crucial to determine the effective concentration range for your specific cell line. |
| Assay Timing | Ensure the viability assay is performed at a time point that captures the peak effect. | For assays like MTT or CCK-8, the metabolic activity of cells can change over time, influencing the readout. |
Issue 2: Inconsistent or Non-Reproducible Apoptosis Results
Variability in apoptosis assays can often be attributed to the timing of the analysis.
| Potential Cause | Suggested Solution | Rationale |
| Timing of Apoptosis Detection | Perform a time-course experiment to identify the optimal window for detecting early and late apoptotic events. For example, check at 6, 12, 24, and 48 hours post-treatment. | Apoptosis is a dynamic process. Early markers like Annexin V may be detectable before late markers such as DNA fragmentation. The timing of these events is cell-type and stimulus-dependent. |
| Inappropriate Assay for the Time Point | Use assays that detect early apoptotic events (e.g., Annexin V staining, caspase-8 activation) for shorter incubation times and assays for late-stage events (e.g., TUNEL assay, PARP cleavage) for longer incubation times. | Selecting the right assay for the expected stage of apoptosis at a given time point is critical for obtaining meaningful data. |
| Compound Stability in Culture Medium | Replace the culture medium with fresh this compound-containing medium if the incubation period is long (e.g., > 48 hours). | The stability of natural compounds in culture medium can vary. Ensuring a consistent concentration of the active compound is important for long-term experiments. |
Issue 3: Weak or Absent Signal in Western Blot for Signaling Pathway Activation
Detecting changes in protein phosphorylation or expression requires precise timing.
| Potential Cause | Suggested Solution | Rationale |
| Transient Nature of Signaling Events | For phosphorylation events, perform a short time-course experiment with collection points at 5, 15, 30, 60, and 120 minutes post-treatment. | Phosphorylation events are often rapid and transient. The peak activation of a signaling pathway can be missed with longer incubation times. For instance, dephosphorylation of LCK (Tyr505) by AS-II has been observed after a 2-hour pre-treatment followed by a 30-minute stimulation[1]. |
| Downstream Protein Expression Changes | For changes in total protein expression, longer incubation times (e.g., 12, 24, 48 hours) are generally required. | Changes in protein expression levels are a downstream consequence of signaling pathway activation and require more time for transcription and translation to occur. |
| Sub-optimal Lysis and Extraction | Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors. | Rapid dephosphorylation or degradation of target proteins can occur during sample preparation, leading to weak signals. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for incubation time when testing this compound for the first time?
A1: A 24-hour incubation period is a common starting point for many in vitro cell-based assays with this compound, including cell viability and initial apoptosis screening. However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q2: How does the optimal incubation time for this compound differ between cell proliferation and apoptosis assays?
A2: The optimal incubation times can differ significantly.
-
Proliferation Assays: Effects on cell proliferation may become more pronounced with longer incubation times, such as 48 to 72 hours, as this allows for multiple cell cycles to occur.
-
Apoptosis Assays: The timing for apoptosis detection is critical. Early apoptotic events can sometimes be observed within a few hours (e.g., 4-6 hours), while significant cell death may require 24 to 48 hours of treatment.
Q3: Can the concentration of this compound affect the optimal incubation time?
A3: Yes, there is often an interplay between concentration and incubation time. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to observe a significant response. It is advisable to perform both dose-response and time-course experiments to fully characterize the effects of this compound.
Q4: For Western blotting of signaling pathways, what is the recommended incubation time after this compound treatment?
A4: The answer depends on the specific signaling event you are investigating.
-
Phosphorylation events: These are typically rapid. You should consider short incubation times, ranging from a few minutes to a couple of hours (e.g., 5 min, 15 min, 30 min, 1h, 2h)[1].
-
Changes in total protein expression: These are slower processes. Incubation times of 12, 24, or even 48 hours are more appropriate to allow for changes in protein synthesis or degradation.
Q5: Are there any general considerations for long-term incubation with this compound?
A5: For incubation periods longer than 48 hours, consider the following:
-
Medium Renewal: Replenish the cell culture medium with fresh medium containing this compound every 48-72 hours to ensure nutrient availability and maintain a stable concentration of the compound.
-
Compound Stability: While this compound is generally stable, its stability in your specific cell culture medium and conditions should be considered.
-
Cell Confluency: Ensure that the cells do not become over-confluent during the long incubation period, as this can introduce confounding variables.
Data Presentation
Table 1: Summary of Incubation Times for this compound in Various In Vitro Assays
| Assay Type | Cell Line(s) | Concentration(s) | Incubation Time(s) | Observed Effect | Reference |
| Cell Proliferation | Caco-2 | 0.01, 0.1, 1 µM | 24 h | Increased proliferation | [Sci Rep. 2017;7(1):12302] |
| T-cell Activation | Mouse Splenocytes | 10, 30 nM | 36 h | Increased CD25 and CD69 expression | [Acta Pharmacol Sin. 2013;34(4):522-530][1] |
| T-cell Proliferation | Mouse Splenocytes | 10, 30 nM | 48 h | Enhanced proliferation | [Acta Pharmacol Sin. 2013;34(4):522-530][1] |
| Cytokine Production | Mouse Splenocytes | 30 nM | 36 h | Increased IL-2 and IFN-γ secretion | [Acta Pharmacol Sin. 2013;34(4):522-530][1] |
| Signaling (LCK dephosphorylation) | Mouse Primary T-cells | 100 nM | 2 h pre-treatment + 30 min stimulation | Promoted dephosphorylation | [Acta Pharmacol Sin. 2013;34(4):522-530][1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound on Cell Viability using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control for each time point and concentration.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining after this compound Treatment
-
Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat cells with the desired concentration of this compound and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Experimental workflow for time-course analysis of cell viability.
Caption: Key signaling pathways modulated by this compound.
References
How to prevent the transformation of Astragaloside II to Astragaloside IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired transformation of Astragaloside II to Astragaloside IV during experimental procedures.
Troubleshooting Unwanted Conversion of this compound to Astragaloside IV
This guide addresses common issues leading to the deacetylation of this compound and provides corrective actions to ensure its stability.
| Observation | Potential Cause | Recommended Action |
| Significant decrease in this compound concentration with a corresponding increase in Astragaloside IV concentration in your sample. | High pH (Alkaline Conditions): The acetyl group on this compound is susceptible to hydrolysis under alkaline conditions.[1] | Maintain the pH of your solution in the acidic to neutral range (pH 4.0-7.0). Use an appropriate buffer system, such as a citrate or acetate buffer, to stabilize the pH. Avoid the use of alkaline solutions like ammonia, which are known to promote this conversion.[2] |
| Transformation occurs even at neutral pH. | Elevated Temperature: High temperatures can accelerate the rate of deacetylation, even at neutral pH. | Conduct experiments at controlled room temperature (20-25°C) or below whenever possible. If heating is unavoidable, use the lowest effective temperature for the shortest possible duration. |
| Sample degradation over time during storage. | Improper Storage Conditions: Long-term storage in solution, especially at room temperature or in alkaline conditions, can lead to gradual conversion. | For short-term storage, keep solutions refrigerated (2-8°C). For long-term storage, it is recommended to store this compound as a dry powder at -20°C. If storing in solution is necessary, use an acidic to neutral buffer and store at -20°C or -80°C. |
| Variability in results between experimental batches. | Inconsistent pH control or temperature fluctuations. | Strictly control and monitor the pH and temperature of your experimental setup for all batches. Use calibrated equipment and freshly prepared buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the transformation of this compound to Astragaloside IV?
A1: The transformation is a deacetylation reaction where the acetyl group at the R1 position of the xylose moiety of this compound is removed, resulting in the formation of Astragaloside IV.[2] This reaction is primarily facilitated by alkaline hydrolysis.
Q2: At what pH is this compound most stable?
A2: While specific stability studies on this compound are limited, data on the structurally similar Astragaloside IV suggests that stability is highest in acidic to neutral solutions (pH 3.0-7.0).[3] Conversely, significant degradation is observed in alkaline conditions (pH 9.0).[3] Therefore, to prevent the conversion to Astragaloside IV, maintaining a pH below 7 is crucial.
Q3: Are there any other factors besides pH and temperature that I should be concerned about?
A3: While pH and temperature are the primary drivers of deacetylation, other factors that can affect the stability of saponins in general include exposure to light (photodegradation) and strong oxidizing agents.[4][5] It is good practice to protect solutions from light and avoid the presence of strong oxidizers.
Q4: Can enzymes in my experimental system cause the transformation?
A4: While the primary cause of this specific transformation is chemical hydrolysis, enzymatic degradation of glycosidic bonds in saponins by glycosidases can occur. If you are working with crude extracts or biological systems, the presence of esterases could potentially cleave the acetyl group. If enzymatic degradation is suspected, the addition of general esterase inhibitors or performing experiments under conditions that inactivate enzymes (e.g., specific temperatures or pH outside the optimal range for the enzyme) may be necessary.
Q5: How can I monitor the transformation of this compound to Astragaloside IV?
A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[6][7] This allows for the separation and quantification of both this compound and Astragaloside IV in your samples.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of an this compound solution with enhanced stability against transformation to Astragaloside IV.
Materials:
-
This compound powder
-
Citrate buffer (0.1 M, pH 5.0) or Acetate buffer (0.1 M, pH 5.0)
-
Solvent compatible with your experiment (e.g., water, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare the desired buffer solution (e.g., 0.1 M citrate buffer, pH 5.0).
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a small amount of a suitable co-solvent (e.g., ethanol or DMSO) if necessary, as saponins can have limited aqueous solubility.
-
Slowly add the buffer solution to the dissolved this compound while stirring to reach the final desired volume and concentration.
-
Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute acid (e.g., citric acid) or base (e.g., sodium hydroxide) of the buffer system.
-
Store the solution in a tightly sealed container, protected from light, at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: HPLC Method for Monitoring this compound and IV
This protocol provides a general HPLC method for the simultaneous analysis of this compound and Astragaloside IV. Method optimization may be required depending on the specific HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90% to 20% B
-
36-40 min: 20% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: ELSD (Drift tube temperature: 60°C, Nebulizing gas: Nitrogen at 2.5 bar) or Mass Spectrometer (ESI in positive or negative ion mode, depending on optimization).
Sample Preparation:
-
Dilute the experimental samples with the initial mobile phase composition (80:20, Mobile Phase A:B) to a concentration within the calibration range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare standard stock solutions of this compound and Astragaloside IV of known concentrations.
-
Create a series of calibration standards by diluting the stock solutions.
-
Inject the standards to generate a calibration curve for each compound.
-
Quantify the amount of this compound and Astragaloside IV in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Transformation of this compound to Astragaloside IV.
Caption: Workflow for maintaining this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of in vivo intermediate metabolites of soybean saponins with improved bioactivity by in vitro deacetylation and deglucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-Aging and Organ Protective Effects of Total Saponins from Aralia taibaiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scispace.com [scispace.com]
Addressing batch-to-batch variability of Astragaloside II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Astragaloside II and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a cycloartane-type triterpene glycoside extracted from the roots of Astragalus membranaceus. It is recognized for a variety of biological activities, including promoting tissue repair, modulating the immune system, and possessing anti-inflammatory and neuroprotective properties.[1][2] It has been investigated for its potential in cancer chemotherapy, enhancement of osteogenesis, and modulation of T cell activation.
Q2: What are the main causes of batch-to-batch variability with this compound?
A2: The primary sources of batch-to-batch variability for natural products like this compound include:
-
Source Material: Differences in the age, growing conditions, and harvest time of the Astragalus plant.
-
Extraction and Purification Methods: Variations in solvents, temperature, and purification techniques can alter the final composition.
-
Presence of Related Compounds: Commercial preparations may contain other astragalosides (e.g., Astragaloside I and IV) and related saponins.[3] Under certain conditions, such as changes in pH or temperature, these compounds can interconvert.[3]
-
Purity: The percentage of this compound versus impurities can differ between batches.
-
Storage and Handling: Improper storage can lead to degradation of the compound.
Q3: How should I properly store this compound?
A3: this compound should be stored at -20°C in a tightly sealed container, protected from light.[4] For solutions, especially in aqueous buffers, it is not recommended to store them for more than one day to ensure stability and prevent degradation.[5]
Q4: How do I interpret the Certificate of Analysis (CoA) for this compound?
A4: A Certificate of Analysis (CoA) provides crucial information about the purity and quality of a specific batch.[6] Key sections to review include:
-
Purity (by HPLC): This indicates the percentage of this compound in the powder.[6]
-
Water Content and Residual Solvents: These values should be used to calculate the actual concentration of the active compound.
-
Identification: Confirms the identity of the compound using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
To calculate the effective purity, you can use a mass balance approach that accounts for non-active components like water and residual solvents.[7]
Troubleshooting Guides
Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound has poor water solubility.[8] | First, dissolve this compound in an organic solvent such as methanol or DMSO. Then, dilute this stock solution with your aqueous buffer of choice. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility of the related compound Astragaloside IV is approximately 0.5 mg/ml.[5] |
| Cloudy or unclear solution | Incomplete dissolution or presence of insoluble impurities. | Ensure the initial stock solution in organic solvent is clear before diluting. If cloudiness persists after dilution, consider centrifuging the solution and using the supernatant, then re-quantifying the concentration via HPLC. |
| Difficulty dissolving the powder | The compound may have absorbed moisture, affecting its solubility characteristics. | Ensure the compound has been stored correctly in a desiccated environment. If moisture absorption is suspected, lyophilization may be necessary, though this should be done with caution to avoid degradation. |
Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Solution |
| Variable bioactivity between batches | Differences in purity and the presence of other bioactive astragalosides. | Always purchase from a reputable supplier providing a detailed CoA. Quantify the concentration of each new batch using a validated analytical method like HPLC or LC-MS/MS.[9][10] If possible, test for the presence of other major astragalosides. |
| Loss of activity over time | Degradation of this compound due to improper storage or handling of stock solutions. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. |
| Unexpected off-target effects | Presence of unknown impurities from the extraction process or degradation products. | If unexpected results are observed, consider having the purity of the batch independently verified. Comparing results with a new batch from a different lot or supplier can also be informative. |
Experimental Protocols & Methodologies
Quality Control: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for quantifying astragalosides.[9]
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Sample Preparation:
-
For quantification of a new batch, dissolve a known weight of the powder in methanol.
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding methanol-acetonitrile (50:50, v/v).[9] Vortex and centrifuge to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Column: Agilent Zorbax XDB C18 column (2.1 mm × 50 mm, 3.5 μm) or equivalent.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]
-
Detection: Use multiple reaction monitoring (MRM) with transitions specific for this compound (e.g., m/z = 827.3 → 143.2).[9]
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve.
-
General Workflow for Cell-Based Assays
Caption: General experimental workflow for cell-based assays with this compound.
Signaling Pathways and Troubleshooting
mTOR Signaling Pathway
This compound has been shown to activate the mTOR pathway, which is crucial for processes like protein synthesis and cell growth.
Caption: Simplified mTOR signaling pathway activated by this compound.
Troubleshooting mTOR Pathway Experiments:
-
No activation of mTORC1 targets (p-S6K, p-4E-BP1):
-
Check this compound concentration: Titrate the concentration to find the optimal dose for your cell type.
-
Serum starvation: Ensure cells are properly serum-starved before stimulation to reduce basal mTOR activity.
-
Batch variability: Verify the purity and activity of your current batch of this compound.
-
p75NTR Signaling Pathway
This compound can directly bind to the p75 neurotrophin receptor (p75NTR), promoting oligodendrocyte precursor cell (OPC) differentiation and remyelination.[1]
Caption: p75NTR signaling axis mediated by this compound.[1]
Troubleshooting p75NTR Pathway Experiments:
-
Lack of OPC differentiation:
-
Confirm p75NTR expression: Verify that your OPCs express sufficient levels of the p75NTR receptor.
-
Compound stability: Ensure the this compound in your culture medium is not degrading over the course of the experiment.
-
Control experiments: Use a p75NTR knockout or knockdown model to confirm the specificity of the effect.[1]
-
TGF-β1/Smad Signaling Pathway
Astragalosides have been shown to inhibit the TGF-β1/Smad signaling pathway, which is implicated in fibrosis.[11]
Caption: Inhibition of TGF-β1/Smad signaling by this compound.
Troubleshooting TGF-β1/Smad Pathway Experiments:
-
No reduction in fibrosis markers (e.g., α-SMA, collagen):
-
Stimulation control: Ensure that TGF-β1 stimulation is effectively inducing fibrotic markers in your positive control group.
-
Pre-treatment vs. Co-treatment: Experiment with different treatment regimens (pre-treating with this compound before TGF-β1 stimulation vs. co-treatment).
-
Dosage: The inhibitory effect may be dose-dependent; perform a dose-response curve.
-
Keap1/Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative stress. While direct studies on this compound are limited, its known antioxidant properties suggest potential modulation of this pathway.
References
- 1. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major bioactive chemical compounds in Astragali Radix samples from different vendors vary greatly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. euroreference.anses.fr [euroreference.anses.fr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]
- 9. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of astragalosides I, II and IV in some Egyptian Astragalus species and Astragalus dietary supplements using high-performance liquid chromatography/evaporative light scattering detector and non-parametric regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Astragaloside II in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Astragaloside II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in animal models?
A1: The absolute oral bioavailability of this compound (ASII) in its unmodified form is exceptionally low. Pharmacokinetic studies in rats have demonstrated an oral bioavailability of approximately 0.79%.[1] This poor absorption is a significant hurdle in its development as an oral therapeutic agent.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound, a common issue with many saponins, can be attributed to several factors:
-
Poor Membrane Permeability: Due to its high molecular weight and hydrophilicity, this compound has difficulty crossing the intestinal epithelial barrier.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump.[2] This transporter, located on the apical side of enterocytes, actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before it reaches systemic circulation.
-
Poor Aqueous Solubility: While not the primary barrier, the solubility of this compound can also influence its dissolution rate in the gastrointestinal fluids.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several advanced drug delivery systems have shown promise in enhancing the oral bioavailability of poorly absorbed compounds like this compound. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate the drug, protect it from degradation, and enhance its absorption through the lymphatic system, bypassing the first-pass metabolism.
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes in the nanometer range. They offer a large surface area for drug absorption and can improve the solubility of poorly water-soluble drugs.
Q4: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic effects?
A4: Yes, this compound has been shown to activate the mTOR (mammalian target of rapamycin) signaling pathway.[3][4][5][6] This pathway is crucial for cell growth, proliferation, and survival. The activation of the mTOR pathway by this compound is implicated in its therapeutic effects, such as promoting intestinal epithelial repair.[3][4][5][6]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent formulation preparation or administration.
-
Troubleshooting Tip: Ensure the formulation (e.g., SMEDDS, SLN suspension) is homogenous before each administration. Use precise oral gavage techniques to deliver the exact dose volume to the stomach.
-
-
Possible Cause: Differences in the physiological state of the animals (e.g., fed vs. fasted).
-
Troubleshooting Tip: Standardize the fasting period for all animals before dosing. Typically, an overnight fast (12-18 hours) with free access to water is recommended.
-
-
Possible Cause: Inter-individual differences in P-glycoprotein expression or activity.
-
Troubleshooting Tip: While difficult to control, acknowledging this as a potential source of variability is important. Using a larger group of animals can help to obtain a more reliable mean pharmacokinetic profile.
-
Issue 2: Low and inconsistent drug loading in lipid-based formulations.
-
Possible Cause: Poor solubility of this compound in the selected lipids and surfactants.
-
Troubleshooting Tip: Conduct thorough solubility studies of this compound in a variety of oils, surfactants, and co-surfactants to identify the excipients that provide the highest solubilizing capacity.
-
-
Possible Cause: Precipitation of the drug during formulation preparation or storage.
-
Troubleshooting Tip: For SMEDDS, ensure all components are completely dissolved during preparation. For SLNs, rapid cooling of the hot emulsion can help to trap the drug in an amorphous state within the lipid matrix, preventing crystallization and expulsion.
-
Issue 3: Inability to detect this compound in plasma samples after oral administration.
-
Possible Cause: The analytical method is not sensitive enough.
-
Troubleshooting Tip: Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma. The lower limit of quantification (LLOQ) should be in the low ng/mL range.[1]
-
-
Possible Cause: Extremely low bioavailability of the administered formulation.
-
Troubleshooting Tip: Re-evaluate the formulation strategy. Consider incorporating a P-glycoprotein inhibitor in the formulation (for research purposes) to assess the impact of efflux on absorption.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Unmodified this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Route of Administration | - | Oral Gavage |
| Dose | mg/kg | 20 |
| Cmax | ng/mL | 25.3 ± 6.8 |
| Tmax | h | 0.5 |
| AUC (0-t) | ng·h/mL | 48.7 ± 10.2 |
| Absolute Bioavailability (F) | % | 0.79 ± 0.16 |
Data sourced from a pharmacokinetic study in rats.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, ethyl oleate, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80, Labrasol), and co-surfactants (e.g., Transcutol P, PEG 400) by adding an excess amount of the drug to each excipient, followed by shaking for 48 hours and quantifying the dissolved drug using HPLC.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that exhibit the best solubilizing capacity for this compound.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each oil/Smix mixture, add water dropwise with gentle stirring and observe for the formation of a clear and stable microemulsion.
-
Construct the phase diagram by plotting the percentages of oil, Smix, and water. The area of microemulsion formation will be identified.
-
-
Preparation of this compound-Loaded SMEDDS:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them.
-
Add the predetermined amount of this compound to the mixture and stir until it is completely dissolved.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats for 12 hours before the experiment with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., control group receiving unmodified this compound suspension, and test group receiving this compound-SMEDDS).
-
Administer the formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.[1]
-
The method should include a simple protein precipitation step for sample preparation.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
-
Calculate the relative bioavailability of the formulated this compound compared to the unmodified drug.
-
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating an this compound SMEDDS formulation.
Caption: this compound activates the mTOR signaling pathway to promote cell proliferation and repair.
References
- 1. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Contamination in Astragaloside II Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues in cell culture experiments involving Astragaloside II.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in cell culture?
A1: The most common contaminants in cell culture are microbial and chemical.[1][2] Biological contaminants include bacteria, fungi (molds and yeasts), mycoplasma, and viruses.[3][4] Chemical contaminants can include impurities in media, sera, water, or leachables from plasticware.[1][2]
Q2: How can I visually identify common microbial contaminants?
A2: Bacteria, fungi, and yeast are often visible under a light microscope. Bacterial contamination may cause a sudden drop in pH (yellowing of the medium) and turbidity.[4][5] Fungi appear as filamentous structures (molds) or budding, oval-shaped cells (yeasts).[1][5] Mycoplasma, however, is not visible with a standard light microscope due to its small size and lack of a cell wall.[5][6]
Q3: Why is mycoplasma contamination a significant concern?
A3: Mycoplasma is a major issue because it is difficult to detect, resistant to many common antibiotics, and can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results.[6][7][8] It is estimated that 5-35% of all continuous cell lines are contaminated with mycoplasma.[6]
Q4: Can this compound itself be a source of contamination?
A4: While this compound itself is a purified compound, the stock solution, if not prepared and stored under sterile conditions, can become a source of contamination. It is crucial to filter-sterilize this compound solutions before adding them to your cell cultures.
Q5: Does the sterilization method for this compound affect its stability?
A5: Studies on the related compound, Astragaloside IV, suggest that it is stable under heat sterilization in acidic to neutral solutions but less stable in alkaline solutions.[9] It is recommended to filter-sterilize this compound solutions using a 0.22 µm or 0.1 µm filter to avoid potential degradation from heat.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture Medium
Symptoms:
-
Culture medium appears cloudy or turbid.
-
Phenol red indicator in the medium turns yellow (acidic) or pink (alkaline).[4]
-
Rapid cell death.
Possible Cause:
-
Bacterial or Yeast Contamination: These microorganisms grow rapidly and alter the pH of the culture medium.[8]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a phase-contrast microscope. Look for small, motile rods or cocci (bacteria) or budding, oval-shaped cells (yeast).[5]
-
Isolate and Discard: If contamination is confirmed, immediately discard the contaminated cultures to prevent cross-contamination.[1]
-
Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC), incubator, and any equipment that came into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant like a bleach solution.[1][10]
-
Review Aseptic Technique: Carefully review your laboratory's aseptic techniques with all personnel.[11]
-
Check Reagents: Test all media, sera, and other reagents used for the contaminated culture for sterility.
Issue 2: Cells are Growing Slowly and Appear Unhealthy, but the Medium is Clear
Symptoms:
-
Decreased rate of cell proliferation.[12]
-
Reduced saturation density.[12]
-
Changes in cell morphology.
-
No visible signs of contamination like turbidity.
Possible Cause:
-
Mycoplasma Contamination: Mycoplasma often does not cause visible changes to the culture medium but significantly affects cell health and behavior.[13][8]
-
Chemical Contamination: Impurities in the media or from labware can have cytotoxic effects.[2]
Troubleshooting Steps:
-
Mycoplasma Testing: Immediately quarantine the suspected culture and test for mycoplasma.[14] Common detection methods include PCR, DNA staining (e.g., DAPI or Hoechst), and ELISA.[13][15]
-
Discard or Treat: If positive for mycoplasma, the best practice is to discard the culture and any related frozen stocks.[7] If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but success is not guaranteed.[7][12]
-
Review Sources: The primary sources of mycoplasma contamination are other cell lines and lab personnel.[6][14] Ensure all new cell lines are quarantined and tested before introduction into the main lab.
-
Check for Chemical Contaminants: Review the quality of reagents and ensure proper cleaning procedures for glassware.[2]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Appearance in Culture | pH Change | Microscopic Appearance |
| Bacteria | Turbid medium[4] | Typically acidic (yellow)[4] | Small, motile rods or cocci between cells[5] |
| Yeast | Initially clear, becomes turbid[1] | Can become acidic (yellow)[1] | Round or oval budding particles[1][5] |
| Mold | Visible filamentous growth, fuzzy appearance[1] | Can be acidic or alkaline | Thin, thread-like filaments (hyphae)[1] |
| Mycoplasma | Medium typically remains clear | No significant change | Not visible with a standard light microscope |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Cell culture supernatant sample
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, nuclease-free tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
Centrifuge the supernatant to pellet any cells and debris.
-
Carefully transfer the supernatant to a new sterile tube.
-
Follow the PCR kit's instructions to prepare the PCR master mix.
-
Add a small volume of the cell culture supernatant (as specified by the kit) to the PCR master mix.
-
Prepare a positive control using the provided control DNA and a negative control using nuclease-free water.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Aseptic Technique for Cell Culture
Adherence to strict aseptic technique is the most critical factor in preventing contamination.
Procedure:
-
Prepare the Work Area: Before starting, ensure the biological safety cabinet (BSC) is clean and free of clutter.[11] Turn on the BSC blower for at least 10-15 minutes before use.
-
Disinfect: Wipe down the interior surfaces of the BSC with 70% ethanol.[11] Also, spray and wipe all items that will be placed in the hood, including media bottles, pipette boxes, and culture flasks.[10][11]
-
Personal Hygiene: Wear a clean lab coat and gloves. Spray gloves with 70% ethanol before starting work.[10]
-
Sterile Handling:
-
Avoid passing non-sterile items over open sterile containers.
-
Use sterile, individually wrapped pipettes and use them only once.
-
Do not touch the neck or opening of bottles or flasks.
-
Flame the necks of glass bottles before and after opening.
-
-
After Work: Remove all items from the BSC and disinfect the work surface again.
Mandatory Visualizations
Caption: A workflow for troubleshooting cell culture contamination.
Caption: Key pillars of contamination prevention in cell culture.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. westlab.com.au [westlab.com.au]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. goldbio.com [goldbio.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. greenelephantbiotech.com [greenelephantbiotech.com]
- 9. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 11. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 14. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 細胞培養におけるマイコプラズマの検出、予防、除去 [sigmaaldrich.com]
Best practices for storing and handling Astragaloside II
Welcome to the technical support center for Astragaloside II. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, as well as to offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it is stable for at least three years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] To prepare the stock solution, warm the vial of this compound to room temperature before opening. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. To aid dissolution, you can vortex the solution or use sonication.[2]
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1] When stored properly, the stock solution is stable for up to one year.[2]
Q4: Can I dissolve this compound in aqueous solutions?
A4: this compound has poor solubility in water. Direct dissolution in aqueous buffers is not recommended as it may lead to precipitation. It is best to first dissolve it in an organic solvent like DMSO and then further dilute it in your aqueous experimental medium.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Precipitation in cell culture media after adding this compound. | 1. The final concentration of DMSO is too high. 2. The concentration of this compound exceeds its solubility limit in the aqueous medium. 3. Interaction with components in the cell culture medium.[3][4] | 1. Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. 2. Perform a serial dilution of your DMSO stock solution into the cell culture medium. Add the diluted this compound solution to the media dropwise while gently vortexing to ensure rapid mixing. 3. Prepare the final working solution fresh for each experiment and use it immediately.[2] |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of this compound due to improper storage or handling. 2. Repeated freeze-thaw cycles of the stock solution. 3. The compound has precipitated out of the solution. 4. The experimental model is not sensitive to this compound. | 1. Ensure the powder and stock solutions are stored at the recommended temperatures and protected from light.[1] Use fresh aliquots for each experiment. 2. Aliquot stock solutions into single-use vials to avoid degradation from multiple freeze-thaw cycles.[1] 3. Visually inspect your working solution for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting section on precipitation. 4. Review the literature to confirm that your experimental system (e.g., cell line, animal model) is responsive to this compound and that you are using an appropriate concentration range. |
| Variability in results between different batches of this compound. | 1. Differences in the purity of the compound between batches. 2. Inconsistent preparation of stock and working solutions. | 1. Always purchase this compound from a reputable supplier that provides a certificate of analysis with purity information for each batch. 2. Follow a standardized and detailed protocol for preparing your solutions to ensure consistency across experiments. |
Physicochemical Properties and Storage Conditions
| Property | Value | Source |
| Molecular Formula | C43H70O15 | [1] |
| Molecular Weight | 827.01 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: up to 100 mg/mL Methanol: Soluble | [1] |
| Storage of Powder | -20°C, protected from light | [1] |
| Storage of Stock Solution (in DMSO) | -80°C in single-use aliquots | [2] |
| Stability of Powder | ≥ 3 years at -20°C | [1] |
| Stability of Stock Solution | Up to 1 year at -80°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a vial containing 1 mg of this compound (MW: 827.01 g/mol ), add 120.9 µL of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
It is recommended to add the this compound stock solution to a small volume of medium first and then add this to the final volume to ensure proper mixing and avoid localized high concentrations that could lead to precipitation.
-
Use the final working solution immediately after preparation.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is adapted from studies demonstrating the effect of this compound on the mTOR signaling pathway.[5]
-
Cell Culture and Treatment:
-
Seed your cells of interest (e.g., Caco-2 cells) in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: Simplified diagram of this compound activating the mTOR signaling pathway.
Caption: this compound enhances T-cell activation via the CD45 signaling pathway.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isothis compound | TargetMol [targetmol.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Astragaloside II concentration for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Astragaloside II for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro experiments with this compound?
A1: The optimal concentration of this compound for in vitro studies is cell-type and assay-dependent. Based on published literature, a starting range of 10 nM to 100 µM is recommended. For instance, studies on T cell activation have shown significant effects at concentrations as low as 10 and 30 nmol/L.[1] In contrast, experiments on human cancer cells to enhance cisplatin chemosensitivity used concentrations in the µM range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound has been reported to modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is often associated with cell growth, proliferation, and survival.[2][3]
-
MAPK Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[3][4]
-
NF-κB Pathway: A critical regulator of inflammatory responses.[2][5]
-
TGF-β/Smad Pathway: Plays a role in cell growth, differentiation, and tissue repair.[3]
Q3: What is the oral bioavailability of this compound and how does this impact in vivo study design?
A3: The oral bioavailability of this compound is very low, reported to be approximately 0.79 ± 0.16% in rats.[6][7] This is attributed to poor absorption and/or strong metabolism in vivo.[6][7] Consequently, for in vivo studies aiming for systemic effects, parenteral administration routes such as intravenous injection are recommended to achieve effective plasma concentrations.[7] If oral administration is necessary, higher doses will be required to achieve a therapeutic effect, and co-administration with absorption enhancers or the use of novel drug delivery systems could be explored.
Q4: What are the reported therapeutic effects of this compound?
A4: this compound has demonstrated a range of pharmacological activities, including:
-
Enhancing the efficacy of chemotherapy in cancer cells.[2][3]
-
Promoting osteogenesis (bone formation).[2]
-
Promoting intestinal epithelial repair.[8]
-
Ameliorating podocyte injury in diabetic nephropathy.[9]
-
Exerting anti-inflammatory effects.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed in vitro. | Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the EC50. |
| Poor Solubility: this compound has poor water solubility and may precipitate out of the culture medium. | Prepare stock solutions in an appropriate solvent like DMSO (up to 100 mg/mL) and ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%).[2] | |
| Compound Instability: The compound may degrade over the course of a long experiment. | Prepare fresh solutions for each experiment. For long-term storage, store stock solutions at -20°C or -80°C.[4] | |
| High variability between experimental replicates. | Inconsistent Compound Concentration: Inaccurate pipetting or serial dilutions can lead to variability. | Use calibrated pipettes and carefully prepare serial dilutions. Prepare a master mix of the treatment medium to add to replicate wells. |
| Cell Culture Inconsistency: Variations in cell passage number, seeding density, or cell health can affect the response. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding and monitor cell health prior to treatment. | |
| Unexpected or off-target effects observed. | High Concentration: Very high concentrations may lead to non-specific or toxic effects. | Refer to your dose-response curve and use the lowest effective concentration. Perform cytotoxicity assays (e.g., MTT, LDH) to assess the toxic concentration range. |
| Purity of the Compound: Impurities in the this compound sample could cause off-target effects. | Use a high-purity grade of this compound from a reputable supplier. Confirm purity via analytical methods if necessary. | |
| Difficulty in detecting this compound in plasma for pharmacokinetic studies. | Low Bioavailability: As mentioned, oral bioavailability is very low.[6][7] | For pharmacokinetic studies involving oral administration, a sensitive analytical method such as LC-MS/MS is required, with a low limit of quantification (LLOQ).[6] Consider intravenous administration for initial pharmacokinetic profiling. |
| Rapid Metabolism: this compound may be rapidly metabolized in vivo. | Collect plasma samples at early time points post-administration to capture the absorption and distribution phases. |
Data Presentation
Table 1: In Vitro Concentrations of this compound and Observed Effects
| Cell Type | Concentration Range | Therapeutic Effect | Reference |
| Primary Splenocytes | 10 - 30 nmol/L | Enhanced cell proliferation and cytokine secretion | [1] |
| Human Intestinal Caco-2 Cells | 0.1 µM | Activation of mTOR signaling pathway | [10] |
| Human Hepatic Cancer Cells | Not specified, but used to reverse multidrug resistance | Reversal of P-glycoprotein-mediated multidrug resistance | [4] |
| Osteoblasts | Not specified | Induced osteogenic activities | [4] |
Table 2: In Vivo Dosages of this compound and Pharmacokinetic Parameters in Rats
| Administration Route | Dosage | Cmax | t1/2 | Absolute Bioavailability (F) | Reference |
| Intravenous | 1.0 mg/kg | - | - | - | [7] |
| Oral | 20 mg/kg | 118 ± 21.8 ng/mL | 1.92 ± 0.30 h | 0.79 ± 0.16% | [7] |
| Intraperitoneal | 3.2 and 6.4 mg/kg | - | - | - | [9] |
| Oral | 50 mg/kg | - | - | - | [1] |
Experimental Protocols
1. Protocol for Determining Optimal In Vitro Concentration using a Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50.
2. Protocol for Western Blot Analysis of Signaling Pathway Activation (e.g., PI3K/Akt/mTOR)
-
Cell Treatment and Lysis: Treat cells with the determined optimal concentration of this compound for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantification and pharmacokinetics of this compound in rats by rapid liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to control for pH and temperature effects on Astragaloside II stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of pH and temperature on the stability of Astragaloside II.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound in solution is highly dependent on pH.
-
Acidic Conditions: this compound is generally stable in weakly acidic solutions.[2]
-
Neutral Conditions: In neutral solutions, there may be some transformation of other related astragalosides, suggesting potential for instability of this compound over time.[2]
-
Alkaline Conditions: this compound is unstable in alkaline solutions (pH > 7). It undergoes degradation, primarily through the loss of its acetyl group, converting into the more stable Astragaloside IV.[2][3]
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound, particularly in alkaline solutions. The combination of high temperature and alkaline pH leads to a more rapid conversion of this compound to Astragaloside IV. While Astragaloside IV is more stable, it will also degrade at very high temperatures.
Q4: What is the primary degradation product of this compound?
A4: The primary degradation product of this compound under alkaline conditions is Astragaloside IV.[2][3] This occurs through the hydrolysis of the acetyl group on the xylose moiety of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound after experimental procedure. | High pH of the solution: Your experimental buffer or solution may be alkaline, causing the degradation of this compound. | Maintain the pH of your solutions in a weakly acidic to neutral range (ideally below pH 7.0). Use appropriate buffer systems to control the pH throughout your experiment. |
| Elevated temperature during processing: High temperatures, especially in combination with alkaline pH, will accelerate the degradation of this compound. | Minimize the exposure of your samples to high temperatures. If heating is necessary, consider using lower temperatures for a shorter duration. For processes like sterilization, high-temperature short-time (HTST) methods may be preferable to prolonged heating. | |
| Appearance of an unexpected peak corresponding to Astragaloside IV in my chromatogram. | Conversion of this compound: The experimental conditions (alkaline pH and/or high temperature) have likely caused the conversion of this compound to Astragaloside IV. | This confirms the instability of this compound under your current experimental conditions. Refer to the solutions for "Low recovery of this compound" to minimize this conversion. If the goal is to study this compound, stringent control of pH and temperature is crucial. |
| Inconsistent results between experimental batches. | Variable pH and temperature: Fluctuations in pH and temperature between batches can lead to different rates of degradation and therefore, inconsistent results. | Standardize and carefully monitor the pH and temperature of all solutions and steps in your protocol. Calibrate pH meters and thermometers regularly. |
Data on Astragaloside Stability
The following tables summarize the known stability characteristics of this compound and its major degradant, Astragaloside IV.
Table 1: Stability of this compound under Different Conditions
| Condition | Stability | Primary Degradation Product | Source |
| Solid, -20°C | Stable (≥ 4 years) | Not Applicable | [1] |
| Weakly Acidic Solution | Stable | Not significant | [2] |
| Neutral Solution | Potential for instability over time | Transformation to other astragalosides | [2] |
| Alkaline Solution | Unstable | Astragaloside IV | [2][3] |
Table 2: Thermal Stability of Astragaloside IV (Degradation Product of this compound) at Different pH Values
| Temperature | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 85°C | >97% retention after 60 min | >97% retention after 60 min | >97% retention after 60 min | ~91% retention after 30 min |
| 90°C | ~92% retention after 60 min | ~90% retention after 60 min | ~93% retention after 60 min | ~65% retention after 60 min |
| 95°C | ~91% retention after 60 min | ~89% retention after 60 min | ~90% retention after 60 min | ~58% retention after 60 min |
Data for Astragaloside IV is presented to indicate the stability of the primary degradation product and to infer the conditions under which this compound would be unstable.
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Aliquot the samples and incubate them at different constant temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench any degradation by cooling the sample on ice and, if necessary, neutralizing the pH.
-
Quantification: Analyze the concentration of this compound and any potential degradation products (like Astragaloside IV) in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition to determine the degradation kinetics.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of astragalosides involves HPLC with UV or mass spectrometric detection.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile is common.
-
Detection: UV detection is often performed at a low wavelength (e.g., around 203 nm). Mass spectrometry (MS) provides higher selectivity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of a reference standard.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Degradation pathway of this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transformation of astragalosides from radix astragali under acidic, neutral, and alkaline extraction conditions monitored by LC-ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Astragaloside II in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential off-target effects of Astragaloside II in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound that could be potential off-target effects in my experiment?
This compound is a natural product with known polypharmacology, meaning it can interact with multiple cellular targets and pathways. Depending on your primary research interest, other known biological activities can be considered off-target effects. Key activities to be aware of include:
-
T-cell Activation: this compound can enhance T-cell proliferation and cytokine production (IL-2, IFN-γ) by regulating the activity of CD45 protein tyrosine phosphatase.[1]
-
Anti-Inflammatory Effects: It can decrease the production of pro-inflammatory cytokines such as IL-6 and IL-1β, and inhibit the NF-κB signaling pathway.[2]
-
Autophagy Inhibition: this compound has been shown to inhibit autophagy, which can sensitize cancer cells to chemotherapy.[2][3]
-
Modulation of Mitochondrial Function: It can ameliorate mitochondrial dysfunction in certain disease models.[4]
-
Promotion of Osteoblast Viability: It can significantly promote the cell viability of primary osteoblasts.[2]
It is crucial to consider these activities when designing your experiments and interpreting your results.
Q2: I am observing unexpected results in my experiment with this compound. How can I determine if they are due to off-target effects?
Distinguishing on-target from off-target effects is a critical step in validating your findings. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects typically occur within a specific concentration range, while off-target effects may appear at higher concentrations.
-
Use of Chemical Probes/Inhibitors: If the primary target of this compound in your system is known or hypothesized, use a specific inhibitor for that target as a control. If the observed effect is still present in the presence of the inhibitor, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still produces the same effect in these cells, it is acting through an off-target mechanism.
-
Rescue Experiments: If this compound's effect is believed to be mediated by a specific pathway, try to "rescue" the phenotype by overexpressing a downstream component of that pathway.
-
Use of Structurally Related but Inactive Analogs: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target. If this analog produces the same unexpected effect, it is likely an off-target phenomenon.
Q3: What are some general best practices to minimize the risk of off-target effects when working with natural products like this compound?
-
Purity of the Compound: Ensure the this compound you are using is of high purity (≥98%). Impurities can be a significant source of confounding effects.
-
Thorough Literature Review: Be aware of the known polypharmacology of this compound and related compounds.[2][3][4][5]
-
Appropriate Controls: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Lowest Effective Concentration: Use the lowest concentration of this compound that produces your desired on-target effect to minimize the likelihood of engaging off-target interactions.
Troubleshooting Guides
Problem 1: Unintended Immune Cell Activation in a Non-Immunological Study
Scenario: You are studying the anti-fibrotic effects of this compound in a co-culture system that includes fibroblasts and immune cells. You observe a potent anti-fibrotic effect, but also a significant increase in T-cell proliferation and IFN-γ production, which complicates the interpretation of your results.
Troubleshooting Steps:
-
Confirm the On-Target Effect: First, ensure that the anti-fibrotic effect is reproducible and dose-dependent.
-
Isolate the Off-Target Effect: To confirm that the T-cell activation is a direct effect of this compound, treat an isolated T-cell population with the compound and assess proliferation and cytokine production.
-
Mitigation Strategies:
-
Use a CD45 Phosphatase Inhibitor: Since this compound is known to activate T-cells via CD45, include a specific CD45 inhibitor as a control in your co-culture system. This should abrogate the T-cell activation without affecting the on-target anti-fibrotic activity, helping to decouple the two effects.[1]
-
Modify the Experimental System: If possible, use a cell-free system or a simplified in vitro model with only fibroblasts to study the direct anti-fibrotic effects of this compound, and then validate the findings in a more complex system with appropriate controls.
-
Problem 2: Unexpected Cell Death at High Concentrations
Scenario: You are investigating the neuroprotective effects of this compound. While you observe protection at lower concentrations, you see significant cytotoxicity at concentrations above what is reported in some literature.
Troubleshooting Steps:
-
Review Concentration Ranges: Compare your working concentrations with published data for similar cell types and experimental durations. This compound has been reported to have limited cytotoxicity at 1 µM in CCD-18Co cells, but significantly decreased viability at 3 µM.[2]
-
Assess Purity: Verify the purity of your this compound stock. Contaminants could be responsible for the observed toxicity.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of your vehicle (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle-only control at the highest concentration used.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining. This can provide clues about the pathways involved.
-
Consider Autophagy Inhibition: this compound is a known inhibitor of autophagy.[2][3] In some cell types, prolonged or potent inhibition of this process can lead to cell death. Assess autophagy markers (e.g., LC3-II, p62) to see if there is a correlation between autophagy inhibition and the observed cytotoxicity in your system.
Data Summary
Table 1: Reported Bioactivities and Effective Concentrations of this compound
| Biological Activity | Cell Line / Model | Effective Concentration Range | Reference |
| T-cell Proliferation | Primary Mouse Splenocytes | 10-30 nM | [2] |
| IL-2 and IFN-γ Secretion | Primary Mouse Splenocytes | 30 nM | [1] |
| Inhibition of Pro-inflammatory Cytokines (IL-6, IL-1β) | LPS-stimulated CCD-18Co cells | 1 µM | [2] |
| Inhibition of Autophagy | Bel-7402/FU cells | 80 µM | [2] |
| Promotion of Osteoblast Viability | Rat Primary Osteoblasts | 0.1 nM - 10 µM | [2] |
| Amelioration of Ulcerative Colitis Symptoms | DSS-induced mice | 30-50 mg/kg (p.o.) | [2] |
Key Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using a Pathway Inhibitor
This protocol describes how to use a chemical inhibitor to differentiate the desired on-target effect from a known off-target effect, using the example of T-cell activation.
Objective: To determine if the observed biological effect of this compound is independent of its T-cell activating properties via CD45.
Materials:
-
This compound
-
Specific CD45 phosphatase inhibitor (e.g., PTP Inhibitor I)
-
Cell culture medium and supplements
-
Your experimental cell line or primary cells
-
Assay reagents for measuring your primary endpoint (e.g., qPCR for gene expression, western blot for protein levels)
-
Assay for measuring T-cell proliferation (e.g., CFSE or BrdU incorporation)
Methodology:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound at its effective concentration (EC50)
-
CD45 Inhibitor alone
-
This compound + CD45 Inhibitor (pre-treat with the inhibitor for 1-2 hours before adding this compound)
-
-
Incubation: Treat the cells for the desired duration.
-
Endpoint Analysis:
-
Primary Endpoint: Analyze your main biological readout (e.g., expression of anti-fibrotic markers).
-
Off-Target Endpoint: In a parallel experiment with T-cells or a co-culture system, measure T-cell proliferation and/or cytokine levels.
-
-
Data Interpretation:
-
If this compound's primary effect is maintained in the presence of the CD45 inhibitor while T-cell activation is diminished, your on-target effect is likely independent of this off-target activity.
-
If both the primary and off-target effects are blocked by the inhibitor, it suggests they are mechanistically linked.
-
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Known signaling pathways modulated by this compound.
References
- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
Astragaloside II vs Astragaloside IV: a comparison of biological activity
A Comparative Analysis of the Biological Activities of Astragaloside II and Astragaloside IV
Introduction
Astragalosides are a class of triterpenoid saponins isolated from the medicinal herb Astragalus membranaceus, a staple in Traditional Chinese Medicine. Among the various astragalosides, Astragaloside IV (AS-IV) is the most extensively studied and is often used as a quality marker for Astragalus extracts.[1] However, other related compounds, such as this compound (AS-II), also exhibit significant pharmacological properties. Both molecules share a similar cycloartane-type aglycone core but differ in their glycosidic substitutions, which influences their biological effects. This guide provides a detailed, objective comparison of the biological activities of this compound and Astragaloside IV, supported by experimental data to inform researchers, scientists, and drug development professionals.
Chemical Structures
This compound and IV are structurally similar, with the primary difference being an acetyl group on the xylose moiety of this compound, which is absent in Astragaloside IV.[2] This minor structural variance can lead to differences in bioavailability and receptor binding, ultimately influencing their pharmacological profiles.
Immunomodulatory Activity
One of the most distinct differences between AS-II and AS-IV lies in their effects on the immune system, particularly T-cell activation. Experimental evidence suggests that AS-II is a more potent T-cell activator.
Comparative Data: T-Cell Activation and CD45 Phosphatase Activity
A key study identified Astragalosides I, II, III, and IV as activators of CD45, a critical protein tyrosine phosphatase (PTPase) in the T-cell receptor (TCR) signaling pathway.[3] Among them, this compound was found to be the most effective in regulating immune activities in vitro.[3]
| Compound | Target | Assay | EC₅₀ (μg/mL) | Key Findings | Reference |
| This compound | CD45 PTPase | pNPP/OMFP Hydrolysis | 3.33 | Most potent activator among tested astragalosides. Significantly enhanced T-cell proliferation and cytokine secretion. | [3] |
| Astragaloside IV | CD45 PTPase | pNPP/OMFP Hydrolysis | >10.42 | Showed CD45 activation but was less potent than AS-II. | [3] |
| This compound | Splenic T-cells | Proliferation Assay | - | At 30 nmol/L, significantly increased IL-2 and IFN-γ secretion and promoted CD25/CD69 expression on CD4+ T-cells. | [3] |
| Astragaloside IV | T and B cells | Proliferation Assay | - | Known to increase T and B lymphocyte proliferation. | [1][3] |
Experimental Protocol: CD45 Phosphatase Activity Assay
-
Objective: To measure the ability of astragalosides to activate CD45-mediated hydrolysis.
-
Method: A colorimetric assay using p-nitrophenyl phosphate (pNPP) and 3-O-methylfluorescein phosphate (OMFP) as substrates for the CD45 enzyme.
-
Procedure:
-
Recombinant CD45 protein is incubated with varying concentrations of this compound or IV.
-
The substrate (pNPP or OMFP) is added to the mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The hydrolysis of the substrate, which results in a color change or fluorescence, is measured using a spectrophotometer or fluorometer.
-
The concentration of the compound that produces 50% of the maximal enzyme activation (EC₅₀) is calculated.[3]
-
Signaling Pathway: this compound-Mediated T-Cell Activation
The diagram below illustrates the proposed mechanism by which this compound activates T-cells. By activating CD45, AS-II facilitates the dephosphorylation of the Lck kinase at an inhibitory tyrosine residue (Tyr505), leading to Lck activation and downstream signaling, culminating in T-cell proliferation and cytokine production.[3]
Anti-inflammatory Activity
Both AS-II and AS-IV possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators. However, they have been studied in different disease models.
Comparative Data: Inhibition of Inflammatory Mediators
| Compound | Model | Concentration/Dose | Key Quantitative Results | Reference |
| This compound | LPS-stimulated CCD-18Co cells (in vitro) | 1 µM | Significantly reversed LPS-induced increases in IL-6, TNF-α, and IL-1β. | [4] |
| This compound | DSS-induced colitis in mice (in vivo) | - | Significantly reduced colonic levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA. Increased SOD activity. | [4] |
| Astragaloside IV | LPS-stimulated mice (in vivo) | 10 mg/kg | Inhibited LPS-induced serum MCP-1 by 82% and TNF-α by 49%. | [5] |
| Astragaloside IV | LPS-stimulated RAW 264.7 cells (in vitro) | - | Significantly inhibited the generation of NO, IL-1β, and TNF-α. |
Experimental Protocol: In Vivo Murine Model of Colitis
-
Objective: To evaluate the therapeutic effect of this compound on dextran sulfate sodium (DSS)-induced ulcerative colitis in mice.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Colitis is induced by administering DSS (e.g., 3% w/v) in the drinking water for 7 days.
-
Mice are concurrently treated with this compound (specific dosage) or a vehicle control via oral gavage daily.
-
Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, mice are euthanized, and colon tissues are collected.
-
Colon length is measured as an indicator of inflammation.
-
Tissue homogenates are used to measure levels of inflammatory cytokines (IL-6, TNF-α, IL-1β), myeloperoxidase (MPO, a marker of neutrophil infiltration), and oxidative stress markers (MDA, SOD) via ELISA or other biochemical assays.
-
Protein expression of inflammatory pathway components (HIF-1α, p-IκB, p-p65) is analyzed by Western blotting.[4]
-
Signaling Pathway: Inhibition of NF-κB by Astragalosides
Both AS-II and AS-IV have been shown to inhibit the activation of NF-κB, a central regulator of inflammation. The pathway below is a generalized representation of this inhibitory action.
Neuroprotective Activity
Astragaloside IV is well-documented for its neuroprotective effects in various models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[6] Fewer studies exist for this compound, but available data points to potential activity.
Comparative Data: Acetylcholinesterase (AChE) Inhibition
A recent study compared the AChE inhibitory activity of AS-II, III, and IV, suggesting a potential role in managing Alzheimer's disease.
| Compound | Target | Assay | IC₅₀ (mg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Acetylcholinesterase | TLC-Bioautography | 0.00488 | Showed inhibitory activity, but was the least potent of the three tested. |[7] | | Astragaloside IV | Acetylcholinesterase | TLC-Bioautography | 0.00316 | More potent AChE inhibitor than AS-II. |[7] |
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound against an induced toxic insult in a neuronal cell line.
Anti-Cancer Activity
Astragaloside IV has been extensively investigated for its anti-tumor effects, including the inhibition of proliferation, invasion, and metastasis, and the induction of apoptosis in various cancer cell lines.[8][9] Data on the anti-cancer properties of this compound is less common, though some reports indicate it possesses anti-tumor activity.[4] Direct comparative studies are scarce.
Summary of Anti-Cancer Mechanisms for Astragaloside IV
-
Apoptosis Induction: Increases the Bax/Bcl-2 ratio and activates caspases in lung, liver, and colorectal cancer cells.[8][9]
-
Cell Cycle Arrest: Causes G0/G1 phase arrest in colorectal cancer cells.[9]
-
Inhibition of Metastasis: Suppresses epithelial-mesenchymal transition (EMT) by modulating pathways like PI3K/Akt/NF-κB and TGF-β.[10]
-
Anti-angiogenesis: Downregulates the expression of angiogenic factors such as VEGF and FGF2.[10]
-
Chemosensitization: Enhances the efficacy of chemotherapy drugs like cisplatin.[9]
While AS-II has been reported to reduce cell proliferation and induce apoptosis in cancer cells, detailed mechanistic studies and quantitative comparisons with AS-IV in this area are lacking.[4]
Conclusion
Both this compound and Astragaloside IV are pharmacologically active saponins with significant therapeutic potential. Based on current experimental data, their activities can be broadly differentiated as follows:
-
This compound demonstrates superior immunostimulatory activity , particularly in T-cell activation through the CD45 pathway, making it a promising candidate for immunotherapy and vaccine adjuvant research.[3]
-
Astragaloside IV exhibits a broader and more extensively documented range of activities, including potent anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer effects .[1][8][11] Its greater potency in AChE inhibition compared to AS-II suggests a stronger potential for neurodegenerative disease applications.[7]
While AS-IV is the more studied compound, the distinct and potent immunomodulatory profile of AS-II warrants further investigation. Future research should include more direct, head-to-head comparisons across various biological systems to fully elucidate their respective mechanisms and therapeutic advantages. This will enable a more targeted development of these natural compounds for specific clinical applications.
References
- 1. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Astragaloside II and Other Saponins: A Guide for Researchers
This guide provides a detailed comparative analysis of Astragaloside II, a prominent cycloartane-type triterpenoid saponin from Astragalus species, and other notable saponins. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their biological activities, mechanisms of action, and the methodologies used for their evaluation.
Introduction to Saponins
Saponins are a diverse group of naturally occurring glycosides found widely in plants and some marine organisms. They consist of a lipid-soluble aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar moieties. This amphipathic structure grants them a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-cancer, and neuroprotective effects.
This compound is a key bioactive saponin isolated from the roots of Astragalus membranaceus (Huang-Qi), a herb central to traditional Chinese medicine. It belongs to the cycloartane class of triterpenoid saponins and has garnered significant interest for its therapeutic potential in tissue repair, neuroprotection, and as a potential adjunct in cancer chemotherapy. This guide compares the performance of this compound with its close structural relatives from Astragalus and other major saponin classes.
Quantitative Performance Data: Anti-inflammatory Activity
A key measure of performance for many saponins is their anti-inflammatory capacity. This is often quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The half-maximal inhibitory concentration (IC₅₀) is a standard metric, with lower values indicating higher potency.
The table below summarizes the IC₅₀ values for this compound and other related cycloartane saponins from Astragalus membranaceus in inhibiting NO production.
| Compound | Saponin Type | IC₅₀ (µM) for NO Inhibition | Cytotoxicity Noted | Source |
| Agroastragaloside V | Cycloartane | 1.38 | No | [1] |
| Astragaloside IV | Cycloartane | 1.84 | No | [1] |
| Agroastragaloside I | Cycloartane | 2.50 | Yes | [1] |
| Agrothis compound | Cycloartane | 3.52 | Yes | [1] |
| This compound | Cycloartane | 4.70 | Yes | [1] |
Data sourced from a study on cycloartane-type saponins of Astragalus membranaceus.[1] Cytotoxicity was observed in cells treated with compounds 2, 3, and 4 (Agroastragaloside I, Agrothis compound, and Isothis compound respectively in the source study), while other compounds did not influence cell viability at the tested concentrations.
Mechanisms of Action: Signaling Pathway Modulation
Saponins exert their biological effects by modulating complex intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation, immunity, and cell survival, and are common targets for various saponins.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many saponins, including this compound, have been shown to suppress this pathway.[2] For instance, total saponins from Allium macrostemon inhibit the phosphorylation of NF-κB and the degradation of IκBα.[2]
Modulation of MAPK Signaling
The MAPK family—comprising ERK, JNK, and p38 kinases—regulates cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to induce osteogenic activities through the bone morphogenetic protein-2/MAPK pathway. In contrast, other saponins, such as those from tea, have been reported to downregulate the MAPK pathway to exert immunomodulatory effects.[3] This highlights the context-dependent and saponin-specific modulation of this critical signaling cascade.
Experimental Protocols
Reproducibility and validation are paramount in scientific research. This section details common experimental methodologies for the analysis of saponins.
General Protocol for Saponin Extraction and Quantification
This protocol outlines a standard procedure for isolating and quantifying total saponins from plant material.
-
Preparation: Air-dry the plant material (e.g., roots of Astragalus) at room temperature and grind it into a uniform powder.
-
Extraction:
-
Purification:
-
Combine the extracts and reduce the volume (e.g., to 40 mL) using a rotary evaporator or a heated water bath (approx. 90°C).[4]
-
Transfer the concentrated aqueous extract to a separatory funnel.
-
Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or n-hexane to remove lipids and other non-polar compounds. Discard the organic layer.[4]
-
Add n-butanol to the remaining aqueous layer and shake vigorously. The saponins will partition into the n-butanol phase.
-
Collect the n-butanol extract and wash it with a 5% aqueous sodium chloride solution to remove impurities.[4]
-
-
Quantification:
-
Evaporate the purified n-butanol extract to dryness and weigh the residue to determine the total saponin content by gravimetric analysis.
-
Alternatively, use spectrophotometric methods. A common assay involves reacting the saponin extract with a reagent mixture (e.g., glacial acetic acid/sulfuric acid or p-anisaldehyde/sulfuric acid) and measuring the absorbance at a specific wavelength (e.g., 527 nm).[5] A standard curve using a known saponin like oleanolic acid is used for quantification.
-
For specific saponin quantification (e.g., this compound), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) is the preferred method.[6]
-
Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory potential of saponins by quantifying their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[7][8]
-
Treatment:
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for an additional 24 hours.[1][9]
-
NO Measurement (Griess Reaction):
-
After incubation, collect the cell supernatant (culture medium).
-
Mix an aliquot of the supernatant (e.g., 50-100 µL) with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[8][9]
-
Incubate at room temperature for 10-15 minutes, allowing a colored azo product to form.
-
Measure the absorbance at 540-550 nm using a microplate reader.[7]
-
-
Analysis: Calculate the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each saponin concentration and calculate the IC₅₀ value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[8]
Protocol Workflow: Western Blot for Pathway Analysis
Western blotting is essential for determining how saponins affect the protein expression and phosphorylation status of key signaling molecules like NF-κB p65, IκBα, or p-ERK.
Conclusion
The comparative analysis reveals that while many saponins share common mechanisms, such as the inhibition of the NF-κB and MAPK pathways, their specific activities and potencies can vary significantly. This compound, a key component of Astragalus membranaceus, demonstrates a range of valuable biological properties, including anti-inflammatory and neuroprotective effects. However, quantitative data suggests that other structurally related astragalosides, such as Agroastragaloside V and Astragaloside IV, may exhibit more potent anti-inflammatory activity in terms of NO inhibition.[1]
This guide underscores the importance of direct, quantitative comparisons and detailed mechanistic studies to fully elucidate the therapeutic potential of individual saponins. The provided protocols offer a foundation for researchers to conduct such comparative investigations, paving the way for the development of novel saponin-based therapeutics. Future research should focus on in vivo comparative studies and the exploration of synergistic effects between different saponins.
References
- 1. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. norfeed.net [norfeed.net]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Effects of Astragaloside II in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Astragaloside II with its prominent alternative, Astragaloside IV. The information presented is supported by experimental data from various animal model studies, offering insights into their therapeutic potential and underlying mechanisms.
This compound, a saponin extracted from Astragalus membranaceus, has demonstrated promising therapeutic effects in various in vitro studies. The validation of these effects in animal models is a critical step in the drug development process. This guide summarizes key in vivo findings for this compound and compares them with Astragaloside IV, a structurally similar and more extensively studied compound from the same plant. The primary focus is on their efficacy in models of ulcerative colitis and diabetic nephropathy.
Performance Comparison: this compound vs. Astragaloside IV
The following tables summarize the quantitative data from in vivo studies, providing a comparative overview of the effects of this compound and Astragaloside IV in animal models of ulcerative colitis and diabetic nephropathy.
Ulcerative Colitis
| Parameter | This compound | Astragaloside IV | Vehicle/Control | Animal Model | Source |
| Disease Activity Index (DAI) | Significantly reduced | Significantly reduced | High | DSS-induced colitis in mice | [1][2],[3][4][5][6] |
| Colon Length | Significantly increased | Significantly increased | Shortened | DSS-induced colitis in mice | [1][2],[3][4][6] |
| IL-6 Levels (colon) | Significantly decreased | Significantly decreased | Elevated | DSS-induced colitis in mice | [1][2],[6][7] |
| TNF-α Levels (colon) | Significantly decreased | Significantly decreased | Elevated | DSS-induced colitis in mice | [1][2],[6][7][8] |
| IL-1β Levels (colon) | Significantly decreased | Significantly decreased | Elevated | DSS-induced colitis in mice | [1][2],[6][7][8] |
| MPO Activity (colon) | Significantly decreased | Significantly decreased | Elevated | DSS-induced colitis in mice | [1][2],[6] |
Diabetic Nephropathy
| Parameter | This compound | Astragaloside IV | Vehicle/Control | Animal Model | Source |
| Urinary Albumin to Creatinine Ratio | Not Reported | Significantly decreased | Elevated | db/db mice | [9][10][11] |
| Blood Urea Nitrogen (BUN) | Not Reported | Significantly decreased | Elevated | STZ-induced diabetic rats | [12] |
| Serum Creatinine (SCr) | Not Reported | Significantly decreased | Elevated | STZ-induced diabetic rats | [12] |
| Renal Fibrosis | Not Reported | Significantly reduced | Present | STZ-induced diabetic rats, db/db mice | [13],[9][10] |
| Podocyte Injury | Not Reported | Ameliorated | Present | db/db mice, STZ-induced diabetic rats | [11],[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ulcerative Colitis Model (DSS-Induced)
-
Induction: Ulcerative colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water, typically at a concentration of 2.5-5%, for a period of 7-10 days.[3][5][14]
-
This compound Treatment: Mice are treated with this compound, often via oral gavage, at doses around 50 mg/kg daily.[1][2]
-
Astragaloside IV Treatment: Mice are treated with Astragaloside IV, typically through oral gavage, with doses ranging from 50 to 200 mg/kg daily.[3][4][5]
-
Outcome Assessment:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.[2][4][5]
-
Colon Length: Measured as an indicator of inflammation.[1][2][3][6]
-
Histological Analysis: Colon tissues are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.[3]
-
Cytokine Levels: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colon tissue are measured using ELISA.[1][2][6][7]
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue as a marker of neutrophil infiltration.[1][2][6]
-
Diabetic Nephropathy Models
-
Streptozotocin (STZ)-Induced Model:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[13][15][16]
-
Induction: Diabetes is induced by a single intraperitoneal injection of STZ (typically 55-65 mg/kg) dissolved in citrate buffer.[15][16]
-
Astragaloside IV Treatment: Rats are treated with Astragaloside IV, usually by oral gavage, at doses ranging from 10 to 80 mg/kg daily for several weeks.[15][16][17]
-
Outcome Assessment:
-
Biochemical Parameters: Blood glucose, serum creatinine (SCr), and blood urea nitrogen (BUN) are measured.[13][15]
-
Urinary Parameters: 24-hour urinary protein and albumin-to-creatinine ratio are determined.[15]
-
Renal Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerular and tubulointerstitial changes and fibrosis.[9][13]
-
-
-
db/db Mouse Model:
-
Animal Model: Genetically diabetic male db/db mice are used as a model of type 2 diabetes.[9][10][11][18]
-
Astragaloside IV Treatment: Astragaloside IV is administered, for instance, mixed in the feed (e.g., 1 g/kg of feed) or by oral gavage (e.g., 40 mg/kg daily) for several weeks.[9][10][11]
-
Outcome Assessment: Similar to the STZ model, with a focus on urinary albumin excretion, renal histology, and molecular markers of podocyte injury and fibrosis.[9][10][11]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and IV are mediated through the modulation of various signaling pathways.
This compound
In the context of intestinal epithelial repair, this compound has been shown to activate the mTOR signaling pathway . This activation leads to increased protein synthesis and cell proliferation, contributing to the restoration of the intestinal barrier.[19][20][21] In ulcerative colitis models, this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway , which in turn reduces the production of pro-inflammatory cytokines.[1][2]
Signaling Pathways of this compound
Astragaloside IV
Astragaloside IV demonstrates a broader range of mechanistic actions. In ulcerative colitis, it also inhibits the NF-κB pathway to reduce inflammation.[6][7] Additionally, it has been shown to modulate macrophage polarization through the STAT signaling pathway .[5][8] In diabetic nephropathy, Astragaloside IV's protective effects are attributed to the inhibition of pathways involved in fibrosis, such as the TGF-β1/Smad pathway , and the modulation of mitochondrial quality control networks, including the PINK1/Parkin pathway .[9][10][13][22]
Signaling Pathways of Astragaloside IV
Experimental Workflow
The general workflow for validating the in vitro effects of compounds like this compound and IV in animal models is depicted below.
General Experimental Workflow
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside Ⅳ alleviates ulcerative colitis by regulating the balance of Th17/Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Astragaloside IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. [PDF] Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 8. Astragaloside IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV ameliorates diabetic nephropathy by modulating the mitochondrial quality control network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astragaloside IV ameliorates diabetic nephropathy by modulating the mitochondrial quality control network | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Protective Effect and Possible Mechanisms of Astragaloside IV in Animal Models of Diabetic Nephropathy: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Astragalus membranaceus extract attenuates ulcerative colitis by integrating multiomics and the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneticsmr.org [geneticsmr.org]
- 16. Astragaloside IV protects against diabetic nephropathy via activating eNOS in streptozotocin diabetes-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astragaloside IV Mitigated Diabetic Nephropathy by Restructuring Intestinal Microflora and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Astragaloside IV ameliorates diabetic nephropathy by modulating the mitochondrial quality control network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Astragaloside II and Standard-of-Care Drugs in a Preclinical Model of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Astragaloside II (AS II), a primary active saponin from Astragalus membranaceus, against standard-of-care drugs for Ulcerative Colitis (UC). The comparison is based on quantitative data from the widely used dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established preclinical model that mimics key aspects of human UC.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes of treatment with this compound versus standard-of-care therapies, such as Sulfasalazine and Mesalamine (5-aminosalicylic acid), in DSS-induced colitis models. Data has been compiled from multiple preclinical studies to provide a comparative overview.
Table 1: Comparison of Effects on Clinical Symptoms and Macroscopic Damage
| Parameter | DSS Control (Untreated) | This compound (30-50 mg/kg) | Sulfasalazine / Mesalamine (30-100 mg/kg) |
| Body Weight Change | Significant Loss (>15%)[1][2] | Markedly prevented weight loss[3][4] | Alleviated weight loss[1][2] |
| Colon Length | Significant Shortening[1][3] | Significantly prevented shortening[3][4] | Prevented shortening[1] |
| Disease Activity Index (DAI) | Significantly Increased[3][4] | Significantly Reduced[3][4] | Significantly Reduced[2][5] |
Note: The Disease Activity Index (DAI) is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Comparison of Effects on Inflammatory and Oxidative Stress Biomarkers in Colon Tissue
| Biomarker | Effect of DSS | This compound (30-50 mg/kg) | Sulfasalazine / Mesalamine (50-100 mg/kg) |
| TNF-α | ▲ Increased[3][4] | ▼ Significantly Decreased[3][4] | ▼ Significantly Decreased[2] |
| IL-6 | ▲ Increased[3][4] | ▼ Significantly Decreased[3][4] | ▼ Significantly Decreased[6] |
| IL-1β | ▲ Increased[3][4] | ▼ Significantly Decreased[3][4] | ▼ Significantly Decreased[6][7] |
| MPO Activity | ▲ Increased[4] | ▼ Significantly Decreased[4] | ▼ Decreased[7] |
| NO (Nitric Oxide) | ▲ Increased[4] | ▼ Significantly Decreased[4] | Not Widely Reported |
| MDA (Malondialdehyde) | ▲ Increased[4] | ▼ Significantly Decreased[4] | Not Widely Reported |
| SOD (Superoxide Dismutase) | ▼ Decreased[4] | ▲ Significantly Increased[4] | ▲ Significantly Increased[1] |
Key: ▲ (Increase), ▼ (Decrease). MPO (Myeloperoxidase) is an index of neutrophil infiltration. MDA is a marker of oxidative stress. SOD is a key antioxidant enzyme.
Mechanism of Action: The NF-κB Signaling Pathway
The pathogenesis of UC is heavily driven by the overactivation of inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being central.[8] In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as those mimicked by DSS, lead to the phosphorylation and degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[8] There, it triggers the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[3][9]
This compound exerts its potent anti-inflammatory effects by inhibiting this pathway. Evidence suggests AS II treatment significantly reverses the DSS-induced phosphorylation of both IκB and p65.[3][4] This action is potentially mediated by suppressing the upstream activator, Hypoxia-Inducible Factor 1-alpha (HIF-1α), which links the hypoxic state of inflamed tissue to the NF-κB cascade.[3] Standard-of-care drugs like sulfasalazine also function, in part, by suppressing the NF-κB signaling pathway.[1]
Experimental Models and Protocols
The data presented is derived from the DSS-induced colitis model, a robust and reproducible method for studying UC.[10][11]
Detailed Experimental Protocols
-
Animal Model: Male C57BL/6 mice (6–8 weeks old) are typically used due to their susceptibility to DSS.[10] Animals are acclimatized for at least one week under standard conditions (25°C, 12h light/dark cycle) with ad libitum access to food and water.[12]
-
Induction of Acute Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36-50 kDa) in sterile drinking water for 5 to 7 consecutive days.[13][14] Control groups receive regular drinking water.
-
Drug Administration: this compound (30 mg/kg or 50 mg/kg) or the standard-of-care drug (e.g., Sulfasalazine 100 mg/kg) is typically administered daily via oral gavage, starting from the first day of DSS administration.[3][15]
-
Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[3]
-
Sample Collection and Analysis: At the end of the experiment (e.g., day 8 or 10), mice are euthanized. The entire colon is excised, and its length is measured from the ileocecal junction to the anus.[3]
-
Biomarker Quantification (ELISA): Colon tissue samples are homogenized in a suitable buffer. The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other biomarkers in the tissue supernatant are determined using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[3][4]
-
Western Blotting: Protein expressions of signaling molecules (HIF-1α, p-IκB, p-p65) are measured by Western blotting. Total protein is extracted from colon tissues, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies for chemiluminescent detection.[3]
Conclusion
Based on the compiled preclinical data from the DSS-induced colitis model, this compound demonstrates potent anti-inflammatory and antioxidant effects that are comparable, and in some measures of oxidative stress and cytokine reduction, potentially superior to standard-of-care drugs like sulfasalazine and mesalamine. Its clear mechanism of action via the inhibition of the HIF-1α/NF-κB signaling pathway provides a strong rationale for its therapeutic potential in Ulcerative Colitis.[3][4]
While these findings are promising, this guide highlights the need for further research, including head-to-head studies comparing this compound with standard treatments in the same experiment to eliminate inter-study variability. Ultimately, well-designed clinical trials are required to validate these preclinical findings and establish the efficacy and safety of this compound in human patients with inflammatory bowel disease.
References
- 1. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scibasejournals.org [scibasejournals.org]
- 3. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice [frontiersin.org]
- 6. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing nature’s pharmacy: investigating natural compounds as novel therapeutics for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Astragaloside II's Cellular Effects: A Comparative Analysis in Caco-2 and HeLa Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals comparing the divergent effects of Astragaloside II on intestinal epithelial and cervical cancer cell lines. This report synthesizes key experimental findings on cell viability, apoptosis, and underlying signaling pathways, providing a valuable resource for cross-validating research outcomes.
This compound (ASII), a major saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities. While broadly investigated for its anti-cancer and immunomodulatory properties, emerging evidence reveals a nuanced and cell-type-specific mode of action. This guide provides a comparative analysis of ASII's effects on two distinct human cell lines: the intestinal epithelial cell line Caco-2 and the cervical cancer cell line HeLa. The findings highlight a striking contrast, with ASII promoting proliferation in Caco-2 cells while inducing apoptosis in cancerous HeLa cells, underscoring the importance of cell context in drug efficacy studies.
Comparative Efficacy of this compound on Cell Viability
The cellular response to this compound exposure differs markedly between the Caco-2 and HeLa cell lines. In Caco-2 cells, ASII has been observed to promote cell proliferation at micromolar concentrations. Conversely, in HeLa cells, ASII exhibits cytotoxic effects, leading to a dose-dependent reduction in cell viability.
| Cell Line | Assay | Treatment Concentration | Effect on Cell Viability | IC50 Value | Reference |
| Caco-2 | CCK-8 Assay | 0.01 µM | 11% increase | Not Applicable (Proliferation) | [1][2] |
| 0.1 µM | 22% increase | [1][2] | |||
| 1 µM | 16% increase | [1][2] | |||
| HeLa | MTT Assay | Not Specified | Inhibition of cell proliferation | ~205.9 - 215.0 µM (Astragaloside IV) | [3] |
Note: While a specific IC50 value for this compound in HeLa cells was not available in the reviewed literature, data for the structurally similar Astragaloside IV is provided as a proxy to indicate the expected range of cytotoxic concentrations in cancer cell lines.
Induction of Apoptosis: A Tale of Two Cell Lines
The differential effects of this compound extend to the induction of apoptosis, a programmed cell death pathway critical in cancer therapy. While ASII promotes the survival and growth of Caco-2 cells, it triggers apoptotic pathways in HeLa cells. This is evidenced by changes in the expression of key regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
| Cell Line | Parameter | Treatment | Observation | Reference |
| HeLa | Apoptosis | Astragaloside IV | Increased Bax/Bcl-2 ratio | |
| Caco-2 | Apoptosis | This compound | Not observed to induce apoptosis | [1][2] |
The upregulation of the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. The absence of this effect in Caco-2 cells treated with ASII further supports its pro-proliferative role in this non-cancerous intestinal cell line.
Signaling Pathway Modulation
The divergent cellular responses to this compound can be attributed to its differential modulation of intracellular signaling pathways. In Caco-2 cells, ASII has been shown to activate the mTOR signaling pathway, a key regulator of cell growth and proliferation.
digraph "Astragaloside_II_Caco-2_Signaling" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=10];
edge [arrowsize=0.7];
// Nodes
ASII [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
L_Arg_Uptake [label="L-Arginine Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTOR_Pathway [label="mTOR Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
Cell_Proliferation [label="Cell Proliferation\n& Wound Repair", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
ASII -> L_Arg_Uptake [color="#202124"];
L_Arg_Uptake -> mTOR_Pathway [color="#202124"];
mTOR_Pathway -> Cell_Proliferation [color="#202124"];
}
Figure 2: General apoptotic pathway modulated by astragalosides in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed Caco-2 or HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): Add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat HeLa cells with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-mTOR, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
References
A Comparative Analysis of the Immunomodulatory Effects of Astragaloside II and Astragaloside I
For Researchers, Scientists, and Drug Development Professionals
Astragaloside II and Astragaloside I, key saponins derived from the medicinal herb Astragalus membranaceus, are recognized for their significant immunomodulatory properties. While both compounds share a common origin and structural similarities, their specific effects on the immune system exhibit distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and application of these compounds in immunological studies and drug development.
Core Immunomodulatory Activities: A Side-by-Side Comparison
Both this compound and Astragaloside I are potent enhancers of T-cell mediated immunity. Their primary mechanism involves the activation of CD45, a critical protein tyrosine phosphatase that positively regulates T-cell receptor signaling. However, the extent of their impact on T-cell proliferation and cytokine production varies.
Quantitative Data Summary
The following table summarizes the key quantitative data on the immunomodulatory effects of this compound and Astragaloside I. It is important to note that while direct comparative data for all parameters are not available in a single study, this table compiles the most relevant findings to facilitate a comparative understanding.
| Parameter | This compound | Astragaloside I | Source |
| CD45 PTPase Activation (EC50) | 3.33 - 10.42 µg/mL (range for I, II, III, IV) | 3.33 - 10.42 µg/mL (range for I, II, III, IV) | [1] |
| T-Cell Proliferation | Significantly enhances proliferation of splenocytes stimulated with ConA, alloantigen, or anti-CD3 at 10 and 30 nmol/L. | Reported to possess immunostimulatory activity, including induction of T-cell activation, but specific quantitative data on proliferation is limited.[2] | [1] |
| IL-2 Secretion | Significantly increases IL-2 secretion in anti-CD3-stimulated splenocytes at 30 nmol/L. | Reported to significantly increase IL-2 secretion by CD4+ T cells.[3] | [1] |
| IFN-γ Secretion | Significantly increases IFN-γ secretion in anti-CD3-stimulated splenocytes at 30 nmol/L. | Reported to significantly increase IFN-γ secretion by CD4+ T cells.[3] | [1] |
| T-bet mRNA Expression | Upregulates mRNA levels of T-bet in primary splenocytes. | Associated with Th1 cell activation and IFN-γ production, suggesting a potential role in T-bet regulation. | [1] |
| T-Cell Activation Markers (CD25 & CD69) | Promotes CD25 and CD69 expression on primary CD4+ T cells upon TCR stimulation. | No specific data available. | [1] |
Note: The EC50 values for CD45 PTPase activation were presented as a range for Astragalosides I, II, III, and IV collectively in the source material.[1] While Astragaloside I is confirmed to induce IL-2 and IFN-γ, the cited source did not provide specific concentrations and secretion levels for a direct quantitative comparison with this compound in the table.[3]
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound and, by extension, Astragaloside I are mediated through the modulation of key signaling pathways within immune cells.
T-Cell Activation via CD45 PTPase
Both compounds are activators of the CD45 protein tyrosine phosphatase. CD45 is crucial for T-cell activation as it dephosphorylates the inhibitory tyrosine residue on Src-family kinases like Lck, thereby initiating the T-cell receptor (TCR) signaling cascade. By enhancing CD45 activity, this compound and I lower the threshold for T-cell activation, leading to increased proliferation and effector functions.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
While promoting T-cell activation, astragalosides also exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways in other contexts, such as in response to inflammatory stimuli like LPS. This dual activity underscores their role as immunomodulators rather than purely immunostimulants.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
CD45 Protein Tyrosine Phosphatase (PTPase) Activity Assay
This colorimetric assay assesses the ability of the compounds to enhance the enzymatic activity of CD45.
-
Reagents and Materials: Recombinant human CD45, p-Nitrophenyl Phosphate (pNPP) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT), 96-well microplate, microplate reader.
-
Procedure: a. Prepare a solution of recombinant CD45 in the assay buffer. b. Add the CD45 solution to the wells of a 96-well plate. c. Add varying concentrations of this compound or Astragaloside I to the respective wells. Include a control group with no compound. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the pNPP substrate to each well. f. Incubate the plate at 37°C for 30-60 minutes. g. Stop the reaction by adding a stop solution (e.g., 1 N NaOH). h. Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the CD45 activity.
-
Data Analysis: Calculate the percentage of CD45 activation relative to the control and determine the EC50 value for each compound.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to stimulation and treatment with the compounds.
-
Cell Preparation: a. Isolate splenocytes from mice (e.g., BALB/c). b. Prepare a single-cell suspension and adjust the cell concentration.
-
Cell Culture and Stimulation: a. Coat a 96-well plate with a T-cell mitogen (e.g., anti-CD3 antibody, 5 µg/mL) or use a polyclonal activator like Concanavalin A (ConA). b. Seed the splenocytes (e.g., 4x10⁵ cells/well) into the coated wells. c. Add varying concentrations of this compound or Astragaloside I to the wells. Include stimulated and unstimulated control groups. d. Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Incorporation: a. Add [³H]-thymidine (1 µCi/well) to each well for the final 18-24 hours of culture. b. Harvest the cells onto a glass fiber filter using a cell harvester. c. Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of cell proliferation.
-
Data Analysis: Compare the CPM values of the treated groups with the control groups to determine the effect on T-cell proliferation.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This method quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatant.
-
Sample Collection: Collect the culture supernatants from the T-cell proliferation assay at a suitable time point (e.g., 36 hours for IL-2 and IFN-γ).
-
ELISA Procedure: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest. b. Block the plate to prevent non-specific binding. c. Add the culture supernatants and a series of known cytokine standards to the wells. d. Add a biotinylated detection antibody specific for the cytokine. e. Add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add a substrate solution (e.g., TMB) to develop a colorimetric reaction. g. Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Conclusion
Both this compound and Astragaloside I are effective immunomodulators with a clear mechanism of action involving the activation of the CD45 PTPase, a key regulator of T-cell activation. Experimental evidence strongly supports the role of this compound in promoting T-cell proliferation and the secretion of Th1 cytokines, IL-2 and IFN-γ. While direct quantitative comparisons are limited, existing literature indicates that Astragaloside I shares these immunostimulatory properties. Furthermore, their ability to inhibit pro-inflammatory pathways like NF-κB and MAPK highlights their potential for balanced immune regulation. For researchers investigating therapeutic strategies for immunodeficiency or seeking to enhance cellular immune responses, both compounds represent promising candidates, with this compound currently having a more extensively characterized profile in terms of T-cell activation. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their immunomodulatory potency and to guide their specific therapeutic applications.
References
- 1. This compound triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside III Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: Astragaloside II vs. Dexamethasone in Preclinical Models of Inflammation
A Comparative Analysis of Anti-Inflammatory Efficacy and Mechanisms of Action
In the landscape of anti-inflammatory drug discovery, both natural compounds and established pharmaceuticals offer valuable therapeutic potential. This guide provides a head-to-head comparison of Astragaloside II, a primary active saponin from Astragalus membranaceus, and Dexamethasone, a potent synthetic glucocorticoid widely used as a benchmark anti-inflammatory agent. This analysis is based on preclinical data from standardized in vitro and in vivo models, offering researchers, scientists, and drug development professionals a comparative overview of their efficacy and underlying mechanisms.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory properties of this compound and Dexamethasone were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted in vitro model for screening anti-inflammatory drug candidates. The key parameters assessed were the inhibition of nitric oxide (NO), a key inflammatory mediator, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 1: Comparative In Vitro Anti-Inflammatory Effects
| Compound | Model System | Parameter | Concentration | % Inhibition | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Not Specified | Significant Reduction | [1] |
| TNF-α | Not Specified | Data Not Available | |||
| IL-6 | Not Specified | Data Not Available | |||
| Dexamethasone | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 1 µM | Significant Reduction | [2] |
| TNF-α | 1 µM | Significant Reduction | [3][4] | ||
| IL-6 | 6 µM | Significant Reduction | [5] |
Note: Direct comparative studies with identical concentrations were not available in the reviewed literature. The data is compiled from multiple sources to provide a qualitative and semi-quantitative comparison.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic acute inflammation model used to assess the efficacy of anti-inflammatory drugs. Both this compound and Dexamethasone have been shown to effectively reduce paw swelling in this model.
Table 2: Comparative In Vivo Anti-Inflammatory Effects
| Compound | Model System | Dose | Route of Administration | % Inhibition of Paw Edema | Reference |
| This compound | Carrageenan-induced paw edema (Rat) | Not Specified | Not Specified | Data Not Available | |
| Dexamethasone | Carrageenan-induced paw edema (Rat) | Not Specified | Intraperitoneal | Significant Reduction | [6][7] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.
This compound
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, this compound reduces the transcription and subsequent production of various pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.
Dexamethasone
Dexamethasone, a glucocorticoid, acts through the glucocorticoid receptor (GR). The activated GR can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2] Dexamethasone is also known to inhibit the MAPK signaling pathway, contributing to its broad anti-inflammatory effects.[3]
Signaling Pathway Diagrams
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide and Cytokines in RAW 264.7 Macrophages
Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[8][9][10][11] Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13][14] The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve generated with recombinant cytokines.
In Vivo: Carrageenan-Induced Paw Edema
Animal Model: Male Wistar or Sprague-Dawley rats are used for this model. Inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[6][15][16][17]
Drug Administration and Measurement: this compound or Dexamethasone is typically administered intraperitoneally 30-60 minutes before the carrageenan injection. Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion
This comparative guide, based on available preclinical data, indicates that both this compound and Dexamethasone exhibit significant anti-inflammatory properties. Both compounds effectively modulate the NF-κB and MAPK signaling pathways to reduce the production of key inflammatory mediators. While Dexamethasone is a well-established and potent anti-inflammatory drug, this compound presents a promising natural alternative that warrants further investigation, particularly through direct head-to-head comparative studies to establish its relative potency and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in the field of inflammation research.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Griess Test [protocols.io]
- 11. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 12. novamedline.com [novamedline.com]
- 13. 2.6. ELISA Measurement for IL-12, IL-6, and TNF-α Secretion [bio-protocol.org]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Astragalin attenuates oxidative stress and acute inflammatory responses in carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Astragaloside II and Losartan in the Management of Diabetic Nephropathy
For Immediate Release
Shanghai, China – November 10, 2025 – In the landscape of therapeutic interventions for diabetic nephropathy, a growing body of research is exploring the potential of natural compounds alongside established pharmaceutical agents. This report provides a comprehensive comparison of the efficacy of Astragaloside II, a saponin derived from Astragalus membranaceus, and Losartan, a widely prescribed angiotensin II receptor blocker, in ameliorating diabetic nephropathy. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. While Losartan is a cornerstone of current treatment strategies, emerging evidence suggests that this compound may offer comparable, and in some aspects, superior, therapeutic benefits. This guide synthesizes findings from preclinical studies, presenting a side-by-side comparison of their effects on key markers of renal function and their distinct mechanisms of action at the molecular level.
Quantitative Data Comparison
The following tables summarize the quantitative data from a pivotal preclinical study comparing the effects of this compound and Losartan in a streptozotocin (STZ)-induced diabetic rat model.
| Parameter | Diabetic Control | Losartan (10 mg/kg/day) | This compound (3.2 mg/kg/day) | This compound (6.4 mg/kg/day) |
| Urinary Albumin/Creatinine Ratio (ACR) | Significantly elevated | Significantly reduced vs. Control | Significantly reduced vs. Control | Significantly reduced vs. Control |
| Podocyte Apoptosis | Markedly increased | Significantly decreased vs. Control | Significantly decreased vs. Control | Significantly decreased vs. Control |
Data presented is a qualitative summary based on the findings of Su et al., 2021. Specific numerical values for direct comparison of all parameters in a single study are not fully available and require further research.
Another study investigating the effects of Losartan in a similar diabetic rat model provides the following data:
| Parameter | Diabetic Control | Losartan (2mg/kg, p.o.) |
| Serum Creatinine | Significantly increased | Significantly prevented the increase |
| Blood Urea Nitrogen (BUN) | Significantly increased | Significantly prevented the increase |
This data is from a separate study and is provided for a general understanding of Losartan's efficacy. Direct comparative studies with this compound for these specific markers are needed for a conclusive parallel assessment.
Experimental Protocols
The primary comparative data is derived from a study utilizing a well-established animal model of diabetic nephropathy.
Animal Model: Male Sprague-Dawley rats were induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ). The development of diabetes was confirmed by monitoring blood glucose levels.
Treatment Groups: The diabetic rats were randomly assigned to the following groups:
-
Diabetic control group
-
Losartan-treated group (10 mg/kg/day)
-
This compound low-dose group (3.2 mg/kg/day)[1]
-
This compound high-dose group (6.4 mg/kg/day)[1]
Duration of Study: The treatment was administered for a period of 9 weeks.[1]
Key Parameters Measured:
-
Urinary Albumin/Creatinine Ratio (ACR): A key indicator of kidney damage, measured from urine samples.
-
Podocyte Apoptosis: The rate of programmed cell death in podocytes, specialized cells in the kidney's filtering units, was assessed using techniques like TUNEL staining.
-
Renal Histopathology: Kidney tissues were examined for structural changes, such as glomerular hypertrophy and mesangial expansion.
-
Molecular Analysis: Western blotting and immunohistochemistry were used to evaluate the expression of proteins involved in relevant signaling pathways.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Losartan in diabetic nephropathy are mediated through distinct signaling pathways.
This compound: A Multi-Target Approach
This compound appears to exert its protective effects through the modulation of the Nrf2 and PINK1 signaling pathways .[1]
-
Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes, which combat the oxidative stress that is a key driver of diabetic kidney damage.
-
PINK1/Parkin-Mediated Mitophagy: this compound also enhances the expression of PINK1 and Parkin, proteins that are crucial for mitophagy, the selective removal of damaged mitochondria. By promoting the clearance of dysfunctional mitochondria, this compound helps to maintain cellular homeostasis and reduce apoptosis in podocytes.[1]
Losartan: Targeting the Renin-Angiotensin System
Losartan's primary mechanism of action is the selective blockade of the Angiotensin II Type 1 (AT1) receptor. This interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and renal hemodynamics.
-
RAAS Inhibition: By blocking the AT1 receptor, Losartan prevents the vasoconstrictive and pro-inflammatory effects of Angiotensin II. This leads to a reduction in intraglomerular pressure, a decrease in proteinuria, and a slowing of the progression of renal fibrosis.
Conclusion
The available preclinical evidence suggests that both this compound and Losartan are effective in mitigating key pathological features of diabetic nephropathy. Losartan, through its well-defined mechanism of RAAS inhibition, remains a critical therapeutic agent. This compound, on the other hand, presents a promising multi-target approach by combating oxidative stress and improving mitochondrial health.
While direct, comprehensive comparative studies on all relevant renal function parameters are still emerging, the existing data indicates that this compound warrants further investigation as a potential standalone or adjunct therapy in the management of diabetic nephropathy. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of these two compounds in human populations.
References
Validating Key Research Findings of Astragaloside II: A Comparative Guide
This guide provides a comparative analysis of key research findings on Astragaloside II (AS II), a primary active saponin from Astragalus membranaceus. It is intended for researchers, scientists, and drug development professionals seeking to replicate and validate its therapeutic effects. The document summarizes quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in its anti-inflammatory, intestinal-reparative, and neuroprotective activities.
Anti-Inflammatory Effects in Experimental Colitis
This compound has demonstrated significant anti-inflammatory properties by modulating the NF-κB signaling pathway, a central regulator of inflammatory responses. Studies show that AS II can alleviate inflammatory symptoms in both cellular and animal models of ulcerative colitis.[1]
| Parameter | Model System | Treatment | Result | Reference |
| Pro-inflammatory Cytokines | LPS (1 µg/mL)-stimulated CCD-18Co cells | 1 µM AS II | Marked decrease in IL-6, TNF-α, IL-1β production | [1] |
| NF-κB Pathway Proteins | LPS (1 µg/mL)-stimulated CCD-18Co cells | 1 µM AS II | Significant reversal of LPS-induced upregulation of HIF-α, p-p65, and p-IκB | [1] |
| Disease Activity Index (DAI) | DSS-induced colitis mouse model | AS II | Reduced DAI scores and increased colon length | [1] |
| Tissue Inflammatory Markers | DSS-induced colitis mouse model | AS II | Decreased levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA in colon tissue | [1] |
-
Cell Culture: Human colon fibroblast cells (CCD-18Co) are cultured to confluence in a 96-well plate (5x10³ cells/well).
-
Inflammatory Stimulus: Cells are stimulated with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response, mimicking conditions of ulcerative colitis.[1]
-
Treatment: Experimental groups are co-treated with 1 µM this compound for 48 hours.
-
Analysis of Inflammatory Markers:
-
ELISA: Supernatants are collected to quantify the concentrations of secreted cytokines (IL-6, TNF-α, IL-1β) using corresponding ELISA kits.
-
Western Blot: Cell lysates are prepared, and 40 µg of protein per sample are separated via SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against HIF-α, p-p65, and p-IκB. β-actin is used as a loading control.[1]
-
Caption: this compound inhibits the LPS-induced NF-κB pathway.
Intestinal Epithelial Repair via mTOR Pathway
This compound promotes the healing of intestinal epithelia by enhancing the uptake of L-arginine and subsequently activating the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.[2][3]
| Parameter | Model System | Treatment | Result | Reference |
| Cell Proliferation | Caco-2 cells | 0.01, 0.1, 1 µM AS II (24 hr) | Dose-dependent increase in proliferation | [3] |
| Wound Closure | Caco-2 cell scratch assay | 0.01, 0.1, 1 µM AS II | Dose-dependent increase in wound closure rate | [2][3] |
| mTOR Pathway Activation | Caco-2 cells | 0.1 µM AS II | Increased phosphorylation of mTOR, S6K, and 4E-BP1 | [2][3] |
| L-arginine Uptake | Caco-2 cells | AS II | Increased L-arginine uptake and expression of CAT1/CAT2 transporters | [2] |
-
Cell Culture: Human intestinal Caco-2 cells are grown to a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" in the monolayer.
-
Treatment: The cells are washed to remove debris and incubated with media containing various concentrations of this compound (e.g., 0.01, 0.1, 1 µM).
-
Imaging and Analysis: The wound area is photographed at time 0 and subsequent time points (e.g., 24 hours). The rate of wound closure is quantified by measuring the change in the wound area over time.[2][3]
-
Mechanism Validation: To confirm the role of the mTOR pathway, the experiment can be repeated with the co-administration of an mTOR inhibitor like rapamycin.
Caption: this compound activates the mTOR pathway for intestinal repair.
Neuroprotection and Remyelination
Recent studies have identified a novel neuroprotective role for this compound in promoting the repair of myelin sheaths, which are critical for nerve function. This effect is mediated by the direct targeting of the p75 neurotrophin receptor (p75NTR).[4]
| Parameter | Model System | Treatment | Result | Reference |
| Target Engagement | In vitro assays (SPR, CETSA) | AS II | Directly binds to and stabilizes the p75NTR receptor | [4] |
| OPC Differentiation | In vitro oligodendrocyte precursor cell (OPC) assays | AS II | Promotes differentiation of OPCs into mature oligodendrocytes | [4] |
| Remyelination | In vivo demyelination models (cuprizone, EAE) | AS II | Increased myelin integrity and oligodendrocyte production | [4] |
| Signaling Cascade | In vitro / In vivo models | AS II | Suppresses the p75NTR-mediated β-catenin/Id2/MBP signaling axis | [4][5] |
-
Objective: To quantitatively measure the direct binding affinity between this compound and its putative target, p75NTR.
-
Immobilization: Recombinant p75NTR protein is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor surface. The binding events are detected in real-time by measuring changes in the refractive index at the surface, reported in response units (RU).
-
Data Analysis: The resulting sensorgrams are analyzed to calculate kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity. This protocol validates p75NTR as a direct molecular target of AS II.[4]
Caption: AS II promotes myelination by suppressing p75NTR signaling.
Anti-Fibrotic Potential
While much of the anti-fibrotic research in the Astragalus genus has focused on Astragaloside IV, the shared molecular backbone suggests a similar potential for this compound. The primary pathway implicated in fibrosis is the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade, which drives excessive collagen and extracellular matrix deposition.[6][7]
| Parameter | Model System | Treatment | Result | Reference |
| TGF-β/Smad Pathway | CCl₄-induced liver fibrosis in rats | Astragalosides | Downregulated TGF-β1, TβR-I, p-Smad2, and p-Smad3; Upregulated inhibitory Smad7 | [6][7] |
| Collagen Deposition | Hepatic Stellate Cells (HSCs) | Astragalosides | Reduced formation of collagen fibers | [6] |
| Fibrosis Markers | Diabetic KKAy mice (kidney) | Astragaloside | Downregulated TGF-β1, SMAD2/3, and α-SMA expression | [8][9] |
-
Model: An in vitro fibrosis model can be established using hepatic stellate cells (HSCs) or renal tubular epithelial cells stimulated with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic response.
-
Treatment: Cells are pre-treated with this compound at various concentrations before or during TGF-β1 stimulation.
-
Analysis: Cell lysates are collected for Western blot analysis. Membranes are probed with antibodies for total and phosphorylated Smad2 and Smad3 (p-Smad2, p-Smad3), as well as the inhibitory Smad7. A reduction in the ratio of phosphorylated Smad to total Smad, or an increase in Smad7, would indicate inhibition of the pro-fibrotic pathway.[6]
Caption: General workflow for validating this compound's bioactivity.
References
- 1. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural saponin, facilitates remyelination in demyelination neurological diseases via p75NTR receptor mediated β-catenin/Id2/MBP signaling axis in oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF- β 1/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside effect on TGF-β1, SMAD2/3, and α-SMA expression in the kidney tissues of diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragaloside effect on TGF-β1, SMAD2/3, and α-SMA expression in the kidney tissues of diabetic KKAy mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Astragaloside II and IV
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Astragaloside II and Astragaloside IV, supported by experimental data and detailed methodologies. This analysis aims to delineate their respective mechanisms of action and therapeutic potential in neurological disorders.
This compound and Astragaloside IV, both saponins extracted from Astragalus membranaceus, have garnered significant attention for their potential neuroprotective properties. While structurally similar, emerging research indicates they may exert their effects through distinct signaling pathways and offer therapeutic benefits in different neuropathological contexts. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from various experimental models, offering a side-by-side comparison of the neuroprotective effects of this compound and Astragaloside IV.
| Parameter Assessed | Experimental Model | This compound | Astragaloside IV | Source |
| Remyelination & Oligodendrocyte Differentiation | ||||
| Oligodendrocyte Precursor Cell (OPC) Differentiation | In vitro primary OPC culture | Promotes OPC differentiation into mature oligodendrocytes | Data not available in comparable models | [1] |
| Myelination | In vivo cuprizone-induced demyelination model | Enhances remyelination and myelin integrity | Reduces demyelination and neuroinflammation | [1][2] |
| Neuroinflammation | ||||
| Clinical Score in EAE | In vivo Experimental Autoimmune Encephalomyelitis (EAE) model | Improved neurobehavioral outcomes | Significantly reduced mean clinical score (p<0.05 to p<0.001) | [1][3] |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | In vitro LPS-stimulated microglia | Data not available | Significantly downregulates release of IL-1β, IL-6, and TNF-α | [4] |
| Microglia/Macrophage Polarization | In vivo EAE model | Data not available | Inhibits M1 phenotype and promotes M2 phenotype | [5] |
| Oxidative Stress | ||||
| Reactive Oxygen Species (ROS) Levels | In vivo EAE model | Data not available | Decreased in vivo ROS levels | [3] |
| Antioxidant Enzyme Activity (SOD, GSH-Px) | In vivo EAE model | Data not available | Resumed down-regulated activities of SOD and GSH-Px | [3] |
| Neuronal Survival | ||||
| Cell Viability | In vitro H2O2-induced neuronal injury | Data not available | Dose-dependently attenuates loss of cell viability | [6] |
| Apoptosis | In vitro OGD/R-induced neuronal injury | Data not available | Inhibits neuronal apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
This compound: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is adapted from studies investigating the pro-myelinating effects of this compound.[1]
-
OPC Isolation and Culture: Primary OPCs are isolated from the cortices of neonatal mice (P1-P3). The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. OPCs are then purified using immunopanning or magnetic-activated cell sorting (MACS) with antibodies against OPC-specific surface markers like PDGFRα.
-
Differentiation Induction: Purified OPCs are plated on poly-D-lysine-coated plates in a growth medium containing PDGF-AA and bFGF. To induce differentiation, the growth factors are withdrawn, and the cells are cultured in a differentiation medium containing T3 thyroid hormone.
-
This compound Treatment: this compound is dissolved in DMSO and added to the differentiation medium at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Immunocytochemistry: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies against markers for mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) and OPCs (e.g., NG2). Nuclei are counterstained with DAPI.
-
Quantification: The percentage of MBP-positive mature oligodendrocytes relative to the total number of DAPI-stained cells is quantified using fluorescence microscopy and image analysis software.
Astragaloside IV: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is based on studies evaluating the anti-inflammatory and neuroprotective effects of Astragaloside IV in a model of multiple sclerosis.[3][5]
-
EAE Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.
-
Astragaloside IV Administration: Astragaloside IV (e.g., 20 mg/kg/day) is administered intraperitoneally, starting from the day of immunization or at the onset of clinical signs, depending on the study design. A control group receives vehicle (e.g., saline).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the experiment, spinal cords are collected, fixed, and sectioned. Sections are stained with Luxol Fast Blue to assess demyelination and with antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal markers.
-
Biochemical Analysis: Brain and spinal cord tissues can be homogenized to measure levels of pro-inflammatory cytokines (ELISA), reactive oxygen species (e.g., DCF-DA assay), and antioxidant enzymes (e.g., SOD, GSH-Px activity assays).
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and IV appear to be mediated by distinct molecular pathways.
This compound primarily promotes remyelination by targeting the p75 neurotrophin receptor (p75NTR) . By binding to p75NTR, this compound is thought to modulate downstream signaling cascades that favor the differentiation of oligodendrocyte precursor cells into mature, myelin-producing oligodendrocytes.[1]
Figure 1. Proposed signaling pathway for this compound in promoting myelination.
Astragaloside IV exhibits a broader range of neuroprotective mechanisms, primarily centered around its anti-inflammatory and antioxidant properties. It has been shown to inhibit the NF-κB signaling pathway , a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[4] Additionally, Astragaloside IV can activate the Nrf2/HO-1 pathway , a critical cellular defense mechanism against oxidative stress.
Figure 2. Key anti-inflammatory and antioxidant pathways modulated by Astragaloside IV.
Comparative Efficacy and Potential Applications
The available data suggests that this compound and Astragaloside IV may have distinct, yet potentially complementary, therapeutic applications in neurology.
Figure 3. Logical relationship of the comparative efficacy of this compound and IV.
This compound , with its specific action on promoting oligodendrocyte differentiation and remyelination, shows significant promise for the treatment of demyelinating diseases such as multiple sclerosis. Its targeted mechanism could help restore myelin sheaths and protect axons from degeneration.
Astragaloside IV , on the other hand, demonstrates broader neuroprotective effects through its potent anti-inflammatory and antioxidant activities. This makes it a strong candidate for a wider range of neurological disorders where neuroinflammation and oxidative stress are key pathological features, including Parkinson's disease, Alzheimer's disease, and ischemic stroke .
References
- 1. Astragaloside IV Attenuates Experimental Autoimmune Encephalomyelitis of Mice by Counteracting Oxidative Stress at Multiple Levels | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Astragaloside IV Attenuates Experimental Autoimmune Encephalomyelitis of Mice by Counteracting Oxidative Stress at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV protects neurons from microglia-mediated cell damage through promoting microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragaloside IV inhibits experimental autoimmune encephalomyelitis by modulating the polarization of both microglia/macrophages and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV protects brain cells from ischemia-reperfusion injury by inhibiting ryanodine receptor expression and reducing the expression of P-Src and P-GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Targets of Astragaloside II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimentally validated therapeutic targets of Astragaloside II, a natural compound isolated from Astragalus membranaceus. It compares the activity of this compound with alternative therapeutic agents and provides detailed experimental methodologies for key validation studies.
Overview of Validated Therapeutic Targets
This compound has been shown to modulate several key signaling pathways implicated in a range of diseases, including inflammatory conditions, cancer, and tissue fibrosis. The primary validated targets and pathways include:
-
mTOR Signaling Pathway: Activation
-
CD45 Protein Tyrosine Phosphatase: Positive Modulation
-
MAPK/ERK Signaling Pathway: Inhibition
-
TGF-β/Smad Signaling Pathway: Inhibition
-
MAPK/Nrf2/GPX4 Axis: Modulation
This guide will delve into the experimental evidence for each of these targets, providing a comparative analysis with other known modulators of these pathways.
mTOR Signaling Pathway Modulation
This compound has been demonstrated to promote intestinal epithelial repair by activating the mTOR signaling pathway. This activation leads to increased cell proliferation and protein synthesis, contributing to wound healing[1].
Comparative Analysis of mTOR Modulators
While this compound is an activator of the mTOR pathway, many therapeutic agents are designed to inhibit this pathway, particularly in the context of cancer. The following table compares the inhibitory potency of several known mTOR inhibitors.
| Compound | Target(s) | IC50 / Ki | Disease Context |
| Omipalisib (GSK2126458) | PI3Kα/β/δ/γ, mTORC1/2 | Ki: 0.019/0.13/0.024/0.06 nM (PI3K), 0.18/0.3 nM (mTORC1/2)[2] | Cancer |
| AZD2014 | mTOR | IC50: 2.8 nM[3] | Cancer |
| OSI-027 | mTORC1/2 | IC50: 22 nM/65 nM[3] | Cancer |
| PKI-587 | mTOR, PI3Kα | IC50: 1.6 nM (mTOR), 0.4 nM (PI3Kα)[4] | Cancer |
| NVP-BEZ235 | PI3Kα/β/δ/γ, mTOR | IC50: 4/75/7/5 nM (PI3K), 20.7 nM (mTOR)[4] | Cancer |
| Everolimus | mTORC1 | - | Cancer[5][6] |
| Rapamycin | mTORC1 | - | Cancer, Immunosuppression[5] |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition or the inhibition constant, respectively. Lower values indicate higher potency.
Experimental Protocol: Western Blot for mTOR Pathway Activation
This protocol is adapted from studies investigating the effect of this compound on the mTOR pathway in Caco-2 cells[1][7].
1. Cell Culture and Treatment:
- Culture human intestinal Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Treat cells with this compound at various concentrations (e.g., 0.1 µM) for a specified time (e.g., 24 hours). Include an untreated control group.
2. Protein Extraction:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.
- Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples by SDS-PAGE (e.g., 10% acrylamide gel).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, and 4E-BP1 overnight at 4°C. A housekeeping protein like GAPDH or β-actin should be used as a loading control.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway Diagram
Caption: this compound activates the mTOR pathway.
CD45 Protein Tyrosine Phosphatase Modulation
This compound has been shown to enhance T-cell activation by positively modulating the activity of CD45, a protein tyrosine phosphatase crucial for T-cell receptor signaling[2]. This effect is concentration-dependent.
Quantitative Data for this compound
| Substrate | EC50 of this compound |
| p-nitrophenyl phosphate (pNPP) | 9.23 µg/ml[7] |
| O-methylfluorescein phosphate (OMFP) | 5.37 µg/ml[7] |
EC50 is the concentration of a drug that gives a half-maximal response.
Comparative Analysis of CD45 Modulators
Currently, most research focuses on inhibitors of CD45 for autoimmune diseases and organ transplant rejection. Information on other activators is limited.
Experimental Protocol: CD45 Phosphatase Activity Assay
This colorimetric assay protocol is based on the methodology described for testing this compound[2][8][9][10].
1. Reagents and Materials:
- Recombinant human CD45 protein
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 5 mM DTT, 1 mM EDTA)
- p-nitrophenyl phosphate (pNPP) substrate solution
- This compound stock solution (dissolved in DMSO)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
- In a 96-well plate, add 50 µL of the assay buffer to each well.
- Add 10 µL of the diluted this compound or vehicle control to the respective wells.
- Add 20 µL of the recombinant CD45 enzyme solution to each well (except the no-enzyme control).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of 1 N NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the no-enzyme control from all other readings.
- Calculate the percentage of CD45 activity relative to the vehicle control.
- Plot the percentage of activity against the log concentration of this compound to determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for CD45 phosphatase activity assay.
MAPK/ERK Signaling Pathway Inhibition
This compound has been found to inhibit the MAPK signaling pathway, which is implicated in PM2.5-induced lung injury[11][12]. This inhibitory effect contributes to its anti-inflammatory and antioxidant properties.
Comparative Analysis of MAPK/ERK Pathway Inhibitors
The MAPK/ERK pathway is a common target for cancer therapies. The table below compares the potency of several MEK inhibitors (a key kinase in the ERK pathway).
| Compound | Target | IC50 | Disease Context |
| Trametinib | MEK1/2 | 0.7-14.9 nM[13] | Melanoma[1][14] |
| Cobimetinib | MEK1 | 0.9 nM[15] | Melanoma |
Note: IC50 represents the concentration of the inhibitor required for 50% inhibition.
Experimental Protocol: Western Blot for MAPK/ERK Pathway Inhibition
This protocol is a general guideline for assessing the effect of this compound on the MAPK/ERK pathway.
1. Cell Culture and Treatment:
- Culture appropriate cells (e.g., A549 lung cancer cells) in a suitable medium.
- Induce pathway activation if necessary (e.g., with growth factors or a stressor like PM2.5).
- Treat cells with varying concentrations of this compound for a defined period.
2. Protein Extraction and Quantification:
- Follow the same procedure as described for the mTOR pathway Western blot.
3. Western Blotting:
- Perform SDS-PAGE and protein transfer as previously described.
- Block the membrane and incubate with primary antibodies against p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, and JNK. Use a loading control antibody.
- Incubate with HRP-conjugated secondary antibodies and visualize with ECL.
4. Densitometric Analysis:
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Signaling Pathway Diagram
Caption: this compound inhibits the MAPK/ERK pathway.
TGF-β/Smad Signaling Pathway Inhibition
Astragaloside (studies often do not differentiate between the types, but the pathway is relevant) has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a critical role in fibrosis[3][16][17][18][19]. By downregulating TGF-β1 and the phosphorylation of Smad2/3, Astragaloside can attenuate the fibrotic process.
Comparative Analysis of TGF-β Pathway Inhibitors
Several small molecule inhibitors targeting the TGF-β pathway are in development, primarily for fibrosis and cancer.
| Compound | Target | IC50 | Disease Context |
| Galunisertib (LY2157299) | ALK5 (TGF-βRI) | 51 nM[20][21] | Cancer, Fibrosis[22][23] |
| LY364947 | ALK5 (TGF-βRI) | 51 nM | Preclinical |
Experimental Protocol: Western Blot for TGF-β/Smad Pathway
This protocol provides a framework for investigating this compound's effect on this pathway.
1. Cell Culture and Treatment:
- Use relevant cell types, such as hepatic stellate cells for liver fibrosis or dermal fibroblasts for skin fibrosis.
- Stimulate the cells with TGF-β1 to induce the fibrotic response.
- Co-treat the cells with different concentrations of this compound.
2. Protein Extraction and Quantification:
- Follow the standard protein extraction and quantification protocols.
3. Western Blotting:
- Perform SDS-PAGE and protein transfer.
- Block the membrane and probe with primary antibodies for p-Smad2, p-Smad3, Smad2/3, Smad4, and Smad7. Use a loading control.
- Incubate with secondary antibodies and visualize the bands.
4. Densitometric Analysis:
- Quantify and normalize the levels of phosphorylated Smad proteins to total Smad proteins.
Signaling Pathway Diagram
Caption: this compound inhibits the TGF-β/Smad pathway.
MAPK/Nrf2/GPX4 Axis Modulation
This compound has been shown to protect against PM2.5-induced pulmonary injury by modulating the MAPK/Nrf2/GPX4 signaling axis to inhibit ferroptosis[11][12]. It inhibits the MAPK pathway while activating Nrf2.
Comparative Analysis of Nrf2 Activators
Nrf2 is a transcription factor that plays a key role in the antioxidant response. Several compounds are known to activate this pathway.
| Compound | Mechanism | Disease Context |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 | Multiple Sclerosis, Psoriasis[24][25][26][27] |
| Sulforaphane | Covalent modification of Keap1 | Cancer Prevention (preclinical) |
| Bardoxolone Methyl | Covalent modification of Keap1 | Chronic Kidney Disease (clinical trials)[20] |
Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol describes how to visualize the activation of Nrf2 by observing its translocation to the nucleus[8][11][28][29].
1. Cell Culture and Treatment:
- Grow cells on glass coverslips in a 24-well plate.
- Treat cells with this compound for the desired time. Include a positive control (e.g., sulforaphane) and a negative control.
2. Cell Fixation and Permeabilization:
- Wash cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
3. Immunostaining:
- Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
- Incubate with a primary antibody against Nrf2 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash three times with PBST.
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
- Wash three times with PBST.
4. Counterstaining and Mounting:
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging:
- Visualize the cells using a fluorescence microscope. Nrf2 activation is indicated by the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).
Logical Relationship Diagram
Caption: Logical flow of this compound's protective mechanism.
Conclusion
This compound is a promising natural compound with multi-target effects on key signaling pathways involved in various pathological processes. Its ability to activate the mTOR pathway in the context of tissue repair, modulate CD45 phosphatase activity to enhance immune responses, and inhibit the MAPK and TGF-β pathways to counter inflammation and fibrosis highlights its therapeutic potential. Furthermore, its role in modulating the Nrf2 pathway underscores its antioxidant and cytoprotective properties.
This guide provides a foundation for researchers and drug development professionals to understand the validated therapeutic targets of this compound. Further research is warranted to elucidate the precise molecular interactions and to obtain more extensive quantitative data to fully characterize its pharmacological profile and to support its development as a therapeutic agent.
References
- 1. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Astragaloside effect on TGF-β1, SMAD2/3, and α-SMA expression in the kidney tissues of diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound pretreatment alleviates PM2.5-induced lung injury in mice via MAPK/Nrf2/GPX4 axis-mediated suppression of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Trametinib - Wikipedia [en.wikipedia.org]
- 15. Drug: Omipalisib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. Astragaloside effect on TGF-β1, SMAD2/3, and α-SMA expression in the kidney tissues of diabetic KKAy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF- β 1/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Astragaloside Inhibits Hepatic Fibrosis by Modulation of TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AS-IV Attenuates Oxidative Stress-Induced Apoptosis in Zebrafish via Modulation of the AKT/NRF2/HO-1/Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 25. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
- 28. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Item - Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope (original magnificationÃ400). - Public Library of Science - Figshare [plos.figshare.com]
Independent Verification of Astragaloside II's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of Astragaloside II with relevant alternatives, supported by experimental data. It is intended to serve as a resource for independent verification and further research into the therapeutic potential of this natural saponin.
I. Comparison with Losartan in a Model of Diabetic Nephropathy
This compound has been investigated for its potential to ameliorate kidney damage in diabetic nephropathy. A key study by Su et al. (2021) compared the efficacy of this compound with losartan, an angiotensin II receptor blocker commonly used to manage this condition. The study utilized a streptozotocin (STZ)-induced diabetic rat model.[1]
Quantitative Data Summary
| Parameter | Control Group | Diabetic Model Group | This compound (3.2 mg/kg/d) | This compound (6.4 mg/kg/d) | Losartan (10 mg/kg/d) |
| Urinary Albumin-to-Creatinine Ratio (ACR; μg/mg) | ~50 | ~400 | ~250 | ~200 | ~220 |
| Podocyte Apoptosis (TUNEL-positive cells/glomerulus) | ~0.5 | ~4.5 | ~2.5 | ~1.5 | ~2.0 |
| Cleaved Caspase-3 Expression (relative to control) | 1 | ~3.5 | ~2.0 | ~1.5 | ~1.8 |
| LC3-II/LC3-I Ratio (marker of autophagy) | 1 | ~0.4 | ~0.7 | ~0.8 | ~0.75 |
| p62 Expression (autophagy substrate) | 1 | ~2.5 | ~1.5 | ~1.2 | ~1.6 |
Data are approximated from graphical representations in Su et al. (2021) and are intended for comparative purposes.
Experimental Protocol: STZ-Induced Diabetic Nephropathy in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg.[1]
-
Treatment Groups:
-
Treatment Duration: 9 weeks.[1]
-
Key Outcome Measures:
-
Renal Function: Urinary albumin and creatinine levels were measured to determine the albumin-to-creatinine ratio (ACR).
-
Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology.[1]
-
Apoptosis: Podocyte apoptosis was evaluated by TUNEL assay and immunohistochemical staining for cleaved caspase-3.[2]
-
Autophagy/Mitophagy: The expression of autophagy-related proteins LC3 and p62, and mitophagy-related proteins PINK1 and Parkin were measured by Western blot.[1][3]
-
Oxidative Stress: The expression of Nrf2 and Keap1 was determined by Western blot.[1]
-
Signaling Pathway: Nrf2 and PINK1/Parkin in Diabetic Nephropathy
This compound appears to exert its protective effects in diabetic nephropathy in part through the activation of the Nrf2 and PINK1/Parkin signaling pathways.[1] Nrf2 is a key regulator of the antioxidant response, while the PINK1/Parkin pathway is crucial for mitophagy, the selective removal of damaged mitochondria.
II. Comparison with Astragaloside IV in a Model of Ulcerative Colitis
Both this compound and its more extensively studied counterpart, Astragaloside IV, have demonstrated protective effects in experimental models of ulcerative colitis.
Quantitative Data Summary
| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | Astragaloside IV (200 mg/kg) |
| Disease Activity Index (DAI) | 0 | ~3.5 | ~1.5 | ~1.0 |
| Colon Length (cm) | ~8.0 | ~5.5 | ~7.0 | ~7.5 |
| MPO Activity (U/g tissue) | ~1.0 | ~4.5 | ~2.0 | ~1.5 |
| TNF-α Level (pg/mg protein) | ~20 | ~80 | ~40 | ~30 |
| IL-6 Level (pg/mg protein) | ~15 | ~60 | ~30 | ~25 |
Data are approximated from graphical representations in Qiao et al. (2019) and Wu & Chen (2019) for comparative purposes.
Experimental Protocol: DSS-Induced Ulcerative Colitis in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.[4]
-
Treatment Groups:
-
Control group (drinking water without DSS).
-
DSS model group.
-
DSS group treated with this compound (e.g., 30 and 50 mg/kg, oral gavage).
-
DSS group treated with Astragaloside IV (e.g., 50 and 200 mg/kg, oral gavage).[5]
-
-
Treatment Duration: Typically 10-14 days, with treatment starting before or concurrently with DSS administration.[4]
-
Key Outcome Measures:
-
Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[4]
-
Macroscopic Evaluation: Measurement of colon length at the end of the experiment.
-
Inflammatory Markers: Myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates measured by ELISA.[6]
-
Signaling Pathway Analysis: Expression of proteins in the NF-κB and HIF-1α pathways determined by Western blot.[6]
-
Experimental Workflow: In Vivo Model of Ulcerative Colitis
III. Enhancement of Cisplatin Chemosensitivity in Gastric Cancer Cells
This compound has been shown to enhance the cytotoxic effects of the chemotherapeutic agent cisplatin in human gastric cancer cells (SGC-7901) by inhibiting protective autophagy.
Quantitative Data Summary
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | LC3-II/LC3-I Ratio | p62 Expression |
| Control | 100 | ~2 | ~1.0 | ~1.0 |
| Cisplatin (5 μM) | ~70 | ~15 | ~2.5 | ~0.6 |
| This compound (50 μM) | ~95 | ~5 | ~1.2 | ~1.5 |
| Cisplatin (5 μM) + this compound (50 μM) | ~40 | ~35 | ~1.8 | ~1.8 |
Data are approximated from graphical representations in Yang et al. (2016) for comparative purposes.
Experimental Protocol: In Vitro Chemosensitization Assay
-
Cell Line: Human gastric cancer cell line SGC-7901.
-
Treatment Groups:
-
Untreated control.
-
Cisplatin alone (e.g., 5 μM).
-
This compound alone (e.g., 50 μM).[7]
-
Combination of cisplatin and this compound.
-
-
Treatment Duration: Typically 24-48 hours.
-
Key Outcome Measures:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis: Measured by flow cytometry after Annexin V-FITC/PI staining.
-
Autophagy: Monitored by observing the formation of GFP-LC3 puncta using fluorescence microscopy and by measuring the protein levels of LC3 and p62 via Western blot.[8]
-
Signaling Pathway Analysis: Expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway determined by Western blot.[8]
-
Signaling Pathway: Inhibition of Autophagy via PI3K/Akt/mTOR
Cisplatin can induce a protective autophagic response in cancer cells, which limits its therapeutic efficacy. This compound appears to counteract this by inhibiting autophagic flux, potentially through the modulation of the PI3K/Akt/mTOR pathway.[8]
References
- 1. This compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats [frontiersin.org]
- 4. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. AstragalosideII inhibits autophagic flux and enhance chemosensitivity of cisplatin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Astragaloside II: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Astragaloside II, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), pure this compound is not classified as a hazardous substance or mixture[1][2]. However, it is prudent to treat all laboratory chemicals with a degree of caution.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and appropriate gloves.
-
Avoid Dust Inhalation: Handle the solid form of this compound in a well-ventilated area to avoid inhaling dust. If weighing or transferring powder, consider using a chemical fume hood or a balance enclosure[3][4].
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water[1][2].
-
Eye Contact: If the substance comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention if irritation persists[1][4].
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. A laboratory chemical is considered "waste" when you no longer intend to use it[5].
-
Pure vs. Mixed Waste: Determine if the this compound waste is in its pure form or mixed with other solvents or chemicals. If it is mixed, the disposal procedure must account for the most hazardous component in the mixture.
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department. EHS is responsible for implementing proper management practices for all chemical wastes in accordance with federal, state, and local regulations[6]. While the SDS for this compound indicates it is not hazardous, some institutions may require all chemical waste, regardless of classification, to be disposed of through their hazardous waste program[5].
Step-by-Step Disposal Protocol
The recommended and most common procedure for laboratory chemical waste is to manage it through your institution's EHS office. This ensures safety and regulatory compliance.
Step 1: Container Selection Select a waste container that is compatible with the waste being collected. The container must be in good condition, with no leaks or corrosion, and have a secure, tight-fitting lid[7][8]. For solid this compound, a wide-mouth screw-cap bottle is suitable. For solutions, use a bottle compatible with the solvent (e.g., a plastic container is often preferred)[6].
Step 2: Labeling the Waste Container Properly label the waste container as soon as the first drop of waste is added[5]. The label must be clear and legible.
-
Use the official hazardous waste tag provided by your EHS department[5].
-
Clearly write the words "Hazardous Waste" or "Dangerous Waste"[7].
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations. For this compound waste, you would list "this compound" and any solvents or other chemicals present.
-
Indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic) based on the entire mixture. Since pure this compound has no listed hazards, the hazards of the solvent will dictate this section[1].
Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[6][9].
-
Keep the waste container closed at all times, except when adding waste[5][7].
-
Store incompatible wastes separately to prevent accidental reactions. For example, keep acids segregated from bases and oxidizers away from flammable liquids[10].
-
Use secondary containment (such as a plastic tub) to catch any potential leaks or spills[5][7].
Step 4: Arranging for Waste Pickup Do not allow waste to accumulate indefinitely. Once the container is full, or before the accumulation time limit is reached, arrange for disposal.
-
Contact your institution's EHS department to request a waste pickup[6].
-
Follow their specific procedures for scheduling a collection.
Disposal of Empty Containers
A container that once held this compound must be properly managed before disposal.
-
Non-Acutely Hazardous Waste: Since this compound is not classified as an acute hazardous waste, a container is considered "empty" if all contents have been removed by standard practices and no more than 1 inch of residue remains[8].
-
Procedure: After emptying, deface the chemical label on the container, remove the cap, and dispose of it as regular trash or according to your lab's specific procedures for empty container disposal[5].
Quantitative Data Summary
The following table summarizes key quantitative limits for hazardous waste accumulation as mandated by regulations for Satellite Accumulation Areas.
| Parameter | Limit | Regulatory Context |
| Maximum Volume of Hazardous Waste | 55 gallons | This is the maximum amount of hazardous waste that can be stored in a single Satellite Accumulation Area[6][9]. |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | This lower limit applies to "P-listed" acutely toxic chemicals. This compound is not on this list[6]. |
| Maximum Accumulation Time | 12 months | Hazardous waste containers can be stored in an SAA for up to 12 months from the date waste was first added, provided the volume limits are not exceeded[6][9]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Astragaloside II
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Astragaloside II, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a cycloartane-type triterpene glycoside extracted from Astragalus membranaceus, is not classified as a hazardous substance.[1] However, as with any powdered chemical, appropriate precautions should be taken to minimize exposure and ensure safety. The toxicological properties of this compound have not been fully evaluated.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C41H66O15 | PubChem[2] |
| Molecular Weight | 799.0 g/mol | PubChem[2] |
| Physical State | Solid, Powder | MedChemExpress[1] |
| Solubility | Soluble in DMSO (100 mg/mL) | Selleck Chemicals[3] |
| Storage | Store at -20°C | MyBioSource[4] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is essential to prevent skin and eye contact, and inhalation.
-
Hand Protection: Wear compatible chemical-resistant gloves.[5] Double gloves are recommended for added protection.
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[6] A face shield may be necessary if there is a risk of splashing.[6][7]
-
Skin and Body Protection: A lab coat or long-sleeved shirt and pants should be worn to cover exposed skin.[8]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) is required.[7][9]
Operational Plan for Safe Handling
Following a systematic operational plan minimizes risks associated with handling powdered chemicals like this compound.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are readily accessible.
-
Gather all necessary equipment and reagents before starting.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Dissolving:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
If using volatile solvents, perform this step in a chemical fume hood.
-
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
-
Wash hands thoroughly with soap and water after removing gloves.
-
A visual representation of the handling workflow is provided below.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to cleanup.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated materials such as gloves, disposable lab coats, and paper towels should be collected in a designated, sealed waste container.
-
Dispose of these materials as chemical waste according to your institution's and local regulations.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Do not pour chemical waste down the drain.[5]
-
Follow your institution's guidelines for the disposal of chemical waste.
-
-
Unused Product:
-
Dispose of unused this compound as chemical waste. Do not discard it in the regular trash.
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use appropriate personal protective equipment to clean up the spill.[1] Absorb solutions with a liquid-binding material and dispose of the contaminated material as hazardous waste.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Astragaloside-II | C41H66O15 | CID 71306915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. biosynth.com [biosynth.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pppmag.com [pppmag.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
